molecular formula C9H5N3O B1312659 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile CAS No. 60467-72-3

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Katalognummer: B1312659
CAS-Nummer: 60467-72-3
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: HUWKQMRNPHUGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is a versatile chemical building block with the molecular formula C9H5N3O and a monoisotopic mass of 171.04326 Da . This 1,8-naphthyridine core structure is a privileged scaffold in medicinal chemistry, particularly valued for developing novel anticancer and antimicrobial agents . Researchers utilize this compound as a key precursor in the synthesis of complex, biologically active molecules. For instance, naphthyridine-3-carbonitrile derivatives have been designed and studied for their in vitro antitumor activity against various human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC-3) . The naphthyridine ring system is a recognized pharmacophore in anti-infective drug discovery, with the first 1,8-naphthyridine derivative, nalidixic acid, being introduced as an antibacterial agent . Furthermore, the 1,8-naphthyridine structure is a critical component in modern drug development, as evidenced by its role in the synthetic pathway of fulzerasib, a recently approved KRAS G12C inhibitor for treating advanced non-small cell lung cancer (NSCLC) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-oxo-1H-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKQMRNPHUGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462932
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60467-72-3
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on a key derivative, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile , a versatile building block for the synthesis of more complex and potent molecules. We will dissect its fundamental physicochemical properties, spectral characteristics, and synthetic pathways. This document synthesizes data from analogous structures to provide a comprehensive profile, offering field-proven insights into its handling, characterization, and strategic application in drug discovery programs targeting infectious diseases, cancer, and inflammatory conditions.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is of significant interest due to its structural resemblance to quinolones and its ability to act as a bioisostere for other fused heterocyclic systems. This scaffold's rigid conformation and defined vectoral presentation of substituents allow for precise interactions with biological targets. Consequently, its derivatives have demonstrated a remarkable range of pharmacological effects, including potent antimicrobial, antiviral (including as HIV integrase inhibitors), anticancer, and anti-inflammatory activities.[1][3]

This compound (C₉H₅N₃O) serves as a crucial intermediate. The presence of three key functional groups—a lactam (cyclic amide), a nitrile, and a pyridine ring—provides multiple handles for synthetic modification, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening.

cluster_scaffold 1,8-Naphthyridine Core Scaffold cluster_properties Key Chemical Features cluster_applications Therapeutic Potential Core 2-Oxo-1,2-dihydro- 1,8-naphthyridine-3-carbonitrile Lactam Lactam Moiety (H-bond donor/acceptor) Core->Lactam possesses Nitrile Nitrile Group (Synthetic handle, polar interactions) Core->Nitrile possesses Pyridine Fused Pyridine Ring (Aromatic stacking, basicity) Core->Pyridine possesses Anticancer Anticancer Agents Lactam->Anticancer enables synthesis of Antiviral Antiviral Drugs (e.g., HIV Integrase Inhibitors) Lactam->Antiviral enables synthesis of Antibacterial Antibacterial Compounds Lactam->Antibacterial enables synthesis of Nitrile->Anticancer enables synthesis of Nitrile->Antiviral enables synthesis of Nitrile->Antibacterial enables synthesis of Pyridine->Anticancer enables synthesis of Pyridine->Antiviral enables synthesis of Pyridine->Antibacterial enables synthesis of

Caption: Logical relationship between the core scaffold, its features, and applications.

Synthesis and Purification

While direct literature on the synthesis of this compound is sparse, a robust and validated protocol can be extrapolated from the synthesis of its closely related ethyl ester analogue. The primary strategy involves a condensation reaction between a 2-aminopyridine derivative and a malonic acid derivative.

Representative Synthetic Protocol

This protocol is adapted from the established synthesis of the corresponding ethyl ester.[4] The key causal choice here is the substitution of diethyl malonate with malononitrile , which provides the requisite nitrile functionality directly.

Step 1: Reaction Setup

  • To a screw-capped pressure tube, add 2-aminopyridine-3-carbaldehyde (1.0 g, 8.19 mmol).

  • Add malononitrile (2.70 g, 41.0 mmol, 5 equivalents). The use of excess malononitrile serves as both a reactant and a solvent, driving the reaction equilibrium towards the product.

  • Add piperidine (1.6 mL, 16.4 mmol, 2 equivalents) as a basic catalyst to facilitate the initial Knoevenagel condensation.

Step 2: Reaction Execution

  • Seal the pressure tube securely.

  • Heat the reaction mixture to 120°C in a pre-heated oil bath or heating mantle.

  • Maintain this temperature with vigorous stirring for 3-4 hours. The elevated temperature is necessary to drive the subsequent intramolecular cyclization and aromatization steps.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature, during which the product should precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with diethyl ether to remove unreacted starting materials and by-products.

  • Dry the purified product under vacuum to yield this compound.

Reactants 2-Aminopyridine-3-carbaldehyde + Malononitrile Reaction Knoevenagel Condensation & Intramolecular Cyclization Reactants->Reaction Catalyst Piperidine Catalyst->Reaction Conditions 120°C, 3-4h (Pressure Tube) Conditions->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Ether Wash Workup->Purification Product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Purification->Product

Sources

A Technical Guide to the Spectral Analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The compound 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is a key intermediate and a pharmacologically relevant molecule in its own right. A thorough understanding of its structural and electronic properties through spectral analysis is paramount for quality control, reaction monitoring, and the rational design of new therapeutic agents. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing on established principles and comparative data from closely related structures.

Molecular Structure and Key Features

To effectively interpret the spectral data, it is crucial to first understand the molecular structure of this compound. The molecule consists of a bicyclic 1,8-naphthyridine core, featuring a pyridone ring fused to a pyridine ring. Key functional groups that will give rise to characteristic spectral signals include the lactam (cyclic amide) moiety, the α,β-unsaturated nitrile group, and the aromatic protons of the pyridine ring.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is critical for obtaining high-quality, reproducible NMR spectra.[2]

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for the observation of exchangeable protons (like N-H).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Measurement:

  • Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher for better signal dispersion.[3]

  • Acquire the ¹H NMR spectrum, usually with 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum, which may necessitate a larger number of scans due to the lower natural abundance of the ¹³C isotope.[4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitrile groups, as well as the anisotropic effects of the aromatic rings.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-48.5 - 8.8s-This proton is adjacent to the electron-withdrawing nitrile group and is part of a conjugated system, leading to a significant downfield shift.
H-57.4 - 7.6dd~8.0, ~4.5This proton is part of the pyridine ring and will show coupling to both H-6 and H-7.
H-67.2 - 7.4dd~8.0, ~8.0Coupled to both H-5 and H-7, this proton will appear as a triplet-like signal.
H-78.2 - 8.4dd~8.0, ~4.5This proton is adjacent to the nitrogen of the pyridine ring, causing a downfield shift. It will be coupled to H-5 and H-6.
N-H11.0 - 12.5br s-The lactam N-H proton is acidic and often appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent.

Note: The predicted chemical shifts are based on the analysis of similar 1,8-naphthyridine structures and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-2 (C=O)160 - 165The carbonyl carbon of the lactam is significantly deshielded and appears in the characteristic region for amides.
C-3 (C-CN)100 - 105This carbon is attached to the electron-withdrawing nitrile group.
C-4150 - 155An sp² hybridized carbon in an electron-deficient aromatic ring, shifted downfield.
C-4a120 - 125A quaternary carbon at the ring junction.
C-5125 - 130Aromatic carbon of the pyridine ring.
C-6118 - 122Aromatic carbon of the pyridine ring.
C-7138 - 142Aromatic carbon adjacent to the nitrogen atom.
C-8a148 - 152A quaternary carbon at the ring junction, adjacent to the lactam nitrogen.
CN115 - 120The carbon of the nitrile group appears in a characteristic region.

Note: These are predicted values and should be confirmed with experimental data.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to record the spectrum.

  • Measurement: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C≡N functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale
N-H stretch3100 - 3300Medium, BroadCharacteristic of the N-H bond in the lactam. Hydrogen bonding can cause broadening.
C-H stretch (aromatic)3000 - 3100Medium to WeakTypical for C-H bonds in aromatic systems.
C≡N stretch2220 - 2240Strong, SharpA very characteristic absorption for the nitrile group conjugated with a double bond.[5]
C=O stretch (lactam)1660 - 1690Strong, SharpThe carbonyl group of the six-membered lactam ring.[5]
C=C and C=N stretches1550 - 1650Medium to StrongVibrations from the aromatic rings and the conjugated system.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.[2]

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used. ESI is a soft ionization technique that typically yields the molecular ion peak, while EI can induce more fragmentation.[2]

  • Measurement: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

Mass Spectral Interpretation
  • Molecular Ion Peak: The primary piece of information from the mass spectrum is the molecular ion peak ([M]⁺ or [M+H]⁺). For this compound (C₉H₅N₃O), the expected exact mass is approximately 183.0433 g/mol . The observation of a peak at this m/z value would confirm the molecular formula.

  • Fragmentation Pattern: While detailed fragmentation analysis would require high-resolution MS/MS studies, some predictable fragmentation pathways include the loss of CO (28 Da) from the lactam ring and the loss of HCN (27 Da) from the nitrile group and pyridine ring.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquisition IR IR Spectroscopy Sample->IR Acquisition MS Mass Spectrometry Sample->MS Acquisition Structure Structural Elucidation NMR->Structure Chemical Shifts Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

The spectral analysis of this compound provides a wealth of information crucial for its identification, purity assessment, and further development in drug discovery programs. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its complex heterocyclic structure. The data and interpretations presented in this guide, based on established spectroscopic principles and comparative analysis of related compounds, serve as a valuable resource for researchers in the field.

References

  • Vaghani, H., et al. (2022). AN EFFICIENT AND GREENER ULTRASONIC IRRADIATION METHOD FOR THE SYNTHESIS OF 2-OXO-1,2,3,4-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBONITRILE DERIVATIVES. Heterocyclic Letters, 12(3), 677-684. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 16(10), 8225-8238. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. [Link]

  • Tomassini, J. E., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry, 57(13), 5784-5793. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Retrieved from [Link]

  • Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

  • Asahi, K., et al. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Magnetochemistry, 2(4), 43. [Link]

  • Reddy, B. S. N., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22895-22915. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile molecular framework.

The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered substantial attention in the field of drug discovery. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. Derivatives of 1,8-naphthyridine have been shown to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of new drugs.[1] The introduction of a 2-oxo group and a 3-carbonitrile moiety can further enhance the therapeutic potential by providing additional sites for molecular interactions and influencing the compound's electronic properties.

Strategic Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved through a one-pot, three-component reaction, a strategy celebrated for its operational simplicity, high atom economy, and reduced environmental impact. This approach involves the condensation of 2-aminopyridine, ethyl cyanoacetate, and a suitable one-carbon electrophile.

A highly effective and environmentally conscious method utilizes triethyl orthoformate as the one-carbon unit, catalyzed by a mild base, under solvent-free or minimal solvent conditions, potentially with the aid of microwave irradiation to accelerate the reaction. This methodology avoids the use of harsh reagents and simplifies the purification process.

Proposed Reaction Mechanism

The reaction is postulated to proceed through an initial Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate to form an electrophilic ethoxymethylene intermediate. This is followed by a Michael addition of the amino group of 2-aminopyridine to the intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by elimination of ethanol and tautomerization, yields the final this compound product.

Synthesis_Mechanism 2-Aminopyridine 2-Aminopyridine Intermediate_B Michael Adduct 2-Aminopyridine->Intermediate_B Michael Addition Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate_A Ethoxymethylene Intermediate Ethyl Cyanoacetate->Intermediate_A Knoevenagel Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate_A Intermediate_A->Intermediate_B Product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Intermediate_B->Product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol (Adapted from Similar Syntheses)

This protocol is adapted from established procedures for the synthesis of analogous 1,8-naphthyridine derivatives.[2][3]

Materials:

  • 2-Aminopyridine

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dowtherm A (for high-temperature reaction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and triethyl orthoformate (1.5 equivalents) in a minimal amount of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Thermal Conditions: The reaction mixture is heated to reflux. For higher temperatures, a high-boiling solvent like Dowtherm A can be used, and the mixture heated to 240-250 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Microwave-Assisted Alternative: For a more rapid and potentially higher-yielding synthesis, the reaction can be performed in a sealed vessel in a microwave reactor. The mixture is irradiated at a controlled temperature (e.g., 150-180 °C) for a shorter duration (e.g., 15-30 minutes).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then diethyl ether. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford the pure this compound.

Comprehensive Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Analysis

The structural elucidation of the target compound relies on a combination of spectroscopic methods. Below are the predicted spectral data based on the analysis of closely related 1,8-naphthyridine-3-carbonitrile derivatives.[2][3]

Technique Expected Observations
¹H NMR Aromatic protons of the naphthyridine core are expected in the range of δ 7.0-9.0 ppm. A singlet for the proton at C4 is anticipated. The NH proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Carbonyl carbon (C2) is expected around δ 160-170 ppm. The nitrile carbon (CN) should appear around δ 115-120 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region.
IR (KBr, cm⁻¹) A sharp absorption band for the nitrile group (C≡N) is expected around 2220-2240 cm⁻¹. The carbonyl group (C=O) of the lactam should show a strong absorption in the range of 1650-1680 cm⁻¹. N-H stretching vibrations are anticipated around 3200-3400 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₅N₃O).
Step-by-Step Analytical Protocols

Characterization_Workflow Synthesized_Product Crude Product Purification Recrystallization Synthesized_Product->Purification Purity_Check TLC & Melting Point Purification->Purity_Check Structure_Confirmation Spectroscopic Analysis Purity_Check->Structure_Confirmation NMR ¹H & ¹³C NMR Structure_Confirmation->NMR IR Infrared Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Pure Characterized Compound NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: A typical workflow for the characterization of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak. Analyze the integration and multiplicity of the signals in the ¹H NMR spectrum to elucidate the proton environment.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (C≡N, C=O, N-H).

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Obtain the mass spectrum in the positive ion mode.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak.

Conclusion

This technical guide outlines a strategic and efficient approach to the synthesis and characterization of this compound. The described one-pot multicomponent reaction offers a practical and scalable method for obtaining this valuable heterocyclic scaffold. The detailed characterization protocols provide a robust framework for verifying the structure and purity of the synthesized compound. This information is intended to empower researchers in their efforts to explore the therapeutic potential of novel 1,8-naphthyridine derivatives and accelerate the drug discovery process.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. Available at: [Link]

  • Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. Available at: [Link]

  • Patel, D. R., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(34), 22165-22183. Available at: [Link]

  • Mogilaiah, K., et al. (2005). Microwave assisted solvent free Friedlander synthesis of 1, 8-naphthyridines. TSI Journals. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a well-established pharmacophore, and the introduction of a carbonitrile moiety at the 3-position presents unique opportunities for therapeutic development. This document will delve into the synthesis, characterization, and known biological activities of this compound and its derivatives, offering valuable insights for researchers engaged in drug discovery and development.

Compound Identification and Physicochemical Properties

CAS Number: 60467-72-3[1]

Molecular Formula: C₉H₅N₃O

Molecular Weight: 171.16 g/mol

The core structure of this compound is a bicyclic heteroaromatic system. The presence of the oxo group and the conjugated nitrile functionality significantly influences its electronic properties and potential for intermolecular interactions, making it a versatile building block for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 60467-72-3ChemicalBook[1]
Molecular Formula C₉H₅N₃OInferred from structure
Molecular Weight 171.16 g/mol Calculated

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, often involving the condensation of a 2-aminopyridine derivative with a suitable three-carbon component. A common strategy involves the reaction of 2-aminopyridine with an activated alkene bearing a cyano and an ester or another leaving group.

Illustrative Synthetic Pathway

A plausible and efficient synthetic route involves the reaction of 2-aminopyridine with ethyl 2-cyano-3-ethoxyacrylate. This reaction typically proceeds in a high-boiling solvent such as Dowtherm A and is a variation of the Gould-Jacobs reaction.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-aminopyridine 2-Aminopyridine conditions High-boiling solvent (e.g., Dowtherm A) Heat (Δ) 2-aminopyridine->conditions + ethyl_2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate ethyl_2-cyano-3-ethoxyacrylate->conditions + product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile conditions->product Cyclization

Caption: A general synthetic scheme for this compound.

Experimental Protocol: A Generalized Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a high-boiling solvent like Dowtherm A.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the aromatic protons and carbons of the naphthyridine ring system, as well as the absence of starting material signals.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O (amide) and C≡N (nitrile) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] The introduction of a 3-carbonitrile group can modulate the electronic and steric properties of the molecule, leading to novel or enhanced therapeutic effects.

Antimicrobial and Anti-mycobacterial Activity

Derivatives of 1,8-naphthyridine-3-carbonitrile have been investigated for their antimicrobial properties. Recent studies have demonstrated that certain substituted 1,8-naphthyridine-3-carbonitrile analogs exhibit significant anti-mycobacterial activity against Mycobacterium tuberculosis.[3][4] For instance, a series of 1,8-naphthyridine-3-carbonitrile derivatives were synthesized and evaluated, with some compounds showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL.[3] This highlights the potential of this scaffold in the development of new anti-tuberculosis agents.

Anticancer Activity

The 1,8-naphthyridine core is present in several anticancer agents. While specific studies on the anticancer activity of the parent this compound are limited, related derivatives have shown promise. The mechanism of action for many naphthyridine-based anticancer drugs involves the inhibition of key enzymes such as topoisomerases or protein kinases.

Other Potential Applications

Derivatives of the closely related 2-oxo-1,8-naphthyridine-3-carboxylic acid have been shown to possess potent gastric antisecretory properties.[5][6] This suggests that the 3-carbonitrile analog could also be explored for its effects on gastric acid secretion. Furthermore, the broader class of 1,8-naphthyridines has been investigated for a multitude of other therapeutic applications, including antiviral, anti-inflammatory, and neurological disorders.[2]

Biological_Activities cluster_activities Potential Biological Activities Core This compound Antimicrobial Antimicrobial/ Anti-mycobacterial Core->Antimicrobial Demonstrated in derivatives Anticancer Anticancer Core->Anticancer Potential based on scaffold Antisecretory Gastric Antisecretory (potential) Core->Antisecretory Inferred from related analogs Other Other CNS & Anti-inflammatory (broader class) Core->Other Broader class activity

Caption: Potential therapeutic applications of the this compound scaffold.

Future Directions and Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The presence of the reactive nitrile group allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. Future research should focus on:

  • Derivatization: Systematic modification of the naphthyridine ring and exploration of the chemistry of the nitrile group to generate novel analogs.

  • Biological Screening: Comprehensive evaluation of these new compounds in a wide range of biological assays to identify lead candidates for various diseases.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

References

  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

  • Gendb, M., & Hassan, A. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(23), 5748. [Link]

  • Request PDF. A Convenient Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives. [Link]

  • PubChem. 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Srivastava, S., & Singh, P. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5–24. [Link]

  • Al-Azzawi, A. M. (2020). Synthesis and study biological activity of some 1,8- Naphthyriane Derivatives. Al-Kufa University Journal for Biology, 12(1).
  • Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • American Chemical Society. 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. [Link]

  • American Chemical Society. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • PubChem. 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile. [Link]

Sources

Biological Screening of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile: A Strategic Approach for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide presents a comprehensive, tiered strategy for the biological screening of a specific analogue, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile . We provide a logical, field-proven workflow designed for researchers in drug discovery, moving from broad-spectrum primary assays to targeted, mechanism-of-action studies. This document details not only the "how" but the critical "why" behind experimental choices, offering detailed protocols, data interpretation frameworks, and visual guides to empower researchers to efficiently unlock the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale

The 1,8-naphthyridine core is a nitrogen-containing heterocycle that has captured significant interest from medicinal chemists.[1][5] Its structural rigidity, ability to participate in hydrogen bonding, and potential for π-π stacking interactions make it an ideal scaffold for engaging with biological targets. Derivatives have been successfully developed as antibacterial agents (e.g., Nalidixic acid) and have shown potent activity as inhibitors of crucial enzymes like DNA topoisomerases and various protein kinases.[6][7]

The subject of this guide, This compound , possesses key functional groups—a lactam moiety, a conjugated nitrile group, and a bicyclic aromatic system—that suggest a high potential for diverse biological activity. The nitrile group, in particular, can act as a hydrogen bond acceptor or a reactive electrophile, potentially forming covalent bonds with target proteins.

Given this background, a logical screening strategy must be broad enough to detect unforeseen activities while remaining focused on the most probable therapeutic areas for this scaffold: oncology and infectious diseases. This guide proposes a two-tiered approach.

  • Tier 1 (Primary Screening): Focuses on identifying broad cytotoxic or growth-inhibitory effects against a representative panel of cancer cell lines and microbial strains.

  • Tier 2 (Secondary & Mechanistic Screening): Aims to validate primary hits and elucidate the underlying mechanism of action, such as apoptosis induction or specific enzyme inhibition.

This structured workflow ensures that resources are used efficiently, prioritizing the most promising activities for in-depth investigation.

Tier 1: Primary Screening Cascade

The objective of Tier 1 is to cast a wide net and determine if the compound exhibits any significant biological activity in the most probable therapeutic domains.

2.1. Anticancer Activity: Cytotoxicity Screening

The initial assessment for anticancer potential involves evaluating the compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[8][9][10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[9] A reduction in formazan indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

  • Cell Line Selection:

    • Begin with a small, diverse panel of human cancer cell lines representing different tissue origins. A standard starting panel could include:

      • MCF-7: Breast adenocarcinoma (luminal A)

      • HT-29: Colorectal adenocarcinoma[12]

      • A549: Lung carcinoma

      • K-562: Chronic myelogenous leukemia[13][14]

  • Cell Seeding:

    • Trypsinize and count adherent cells (MCF-7, HT-29, A549) or directly count suspension cells (K-562).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

    • Remove the seeding medium from the wells and add 100 µL of the medium containing the test compound concentrations.

    • Controls are critical for a self-validating system:

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used (e.g., 0.1%).

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Wells with cells in medium only.

      • Media Blank: Wells with medium only (no cells) to measure background absorbance.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

Summarize the results in a table. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-712.50.8
HT-298.91.1
A54925.11.5
K-562> 500.5

Interpretation: An IC₅₀ value below 10-20 µM is generally considered a "hit" and warrants further investigation. In this hypothetical example, the compound shows promising activity against HT-29 and MCF-7 cells.

2.2. Antimicrobial Activity: Broth Microdilution Assay

The 1,8-naphthyridine scaffold is the foundation of quinolone antibiotics, making antimicrobial screening essential.[7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

This method determines the lowest concentration of a compound that prevents the visible growth of a microorganism. The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the target microorganism. Growth is assessed visually or spectrophotometrically after incubation.

  • Strain Selection:

    • Select a representative panel of Gram-positive and Gram-negative bacteria, and a yeast strain.

      • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

      • Gram-negative: Escherichia coli (e.g., ATCC 25922)

      • Yeast: Candida albicans (e.g., ATCC 90028)

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

    • Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation and Inoculation:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column.

    • Perform 2-fold serial dilutions across the plate by transferring 50 µL from one column to the next.

    • Add 50 µL of the standardized inoculum to each well.

    • Essential Controls:

      • Growth Control: Well with broth and inoculum, but no compound.

      • Sterility Control: Well with broth only.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

  • Incubation & Reading:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.[17]

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin (Control)
S. aureus80.5
E. coli> 640.015
C. albicans> 64N/A

Interpretation: A MIC value ≤ 16 µg/mL is often considered significant. In this case, the compound shows moderate activity against the Gram-positive S. aureus but is inactive against the Gram-negative E. coli and the yeast C. albicans. This selective activity is a valuable finding.

Tier 2: Secondary & Mechanistic Screening

If a hit is identified in Tier 1 (e.g., IC₅₀ < 10 µM or MIC ≤ 16 µg/mL), Tier 2 assays are deployed to validate the finding and begin exploring the mechanism of action (MOA). We will proceed based on the hypothetical anticancer hit against HT-29 cells.

3.1. Validating Anticancer Activity: Mechanism of Cell Death

A critical next step is to determine how the compound is killing the cancer cells. The primary question is whether it induces apoptosis (programmed cell death), a desirable trait for anticancer drugs, or necrosis.

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic and necrotic cells where membrane integrity is lost.

  • Cell Treatment: Seed HT-29 cells in a 6-well plate and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and positive (e.g., Staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the samples on a flow cytometer immediately.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3.2. Identifying the Molecular Target: Topoisomerase Inhibition

Many 1,8-naphthyridine derivatives function by inhibiting DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[19][20] A cell-free enzyme inhibition assay can directly test this hypothesis.

DNA topoisomerase I (Top1) relaxes supercoiled plasmid DNA.[21] This activity can be visualized using agarose gel electrophoresis because supercoiled DNA migrates faster than relaxed DNA. An effective Top1 inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

  • Enzyme Addition: Add human recombinant Topoisomerase I enzyme to initiate the reaction.[21][22]

    • Controls:

      • No Enzyme Control: DNA + buffer only (shows position of supercoiled DNA).

      • Enzyme Control: DNA + buffer + Top1 (shows position of relaxed DNA).

      • Positive Inhibitor Control: DNA + buffer + Top1 + Camptothecin (a known Top1 inhibitor).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

Interpretation: If the compound is a Top1 inhibitor, the band corresponding to supercoiled DNA will be preserved in a dose-dependent manner, similar to the camptothecin control.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate the described workflows.

Screening Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation (Example: Anticancer Hit) Compound 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Hit Hit Compound (IC50 < 10 µM) Anticancer->Hit Apoptosis Mechanism of Death (Annexin V/PI Assay) Hit->Apoptosis Topoisomerase Target Identification (Topoisomerase Assay) Hit->Topoisomerase

Caption: A tiered workflow for biological screening.

Apoptosis Signaling Pathway Diagram

G Compound Test Compound (Topoisomerase Inhibitor) Topoisomerase Topoisomerase I-DNA Covalent Complex Compound->Topoisomerase stabilizes DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage leads to p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway via Topoisomerase I inhibition.

Conclusion and Future Directions

This guide outlines a systematic and resource-efficient strategy for the initial biological evaluation of This compound . By employing a tiered approach, researchers can rapidly identify promising therapeutic activities and delve into mechanistic studies to validate initial hits. The provided protocols for primary cytotoxicity and antimicrobial screening, along with secondary assays for apoptosis and topoisomerase inhibition, form a solid foundation for any drug discovery program focused on novel heterocyclic compounds.

Positive results from this screening cascade would justify progression to more advanced studies, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluating the compound in animal models of cancer or infection.

  • ADME/Tox profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following this logical and scientifically-grounded workflow, the full therapeutic potential of this compound can be thoroughly and efficiently explored.

References
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • MTT assay protocol. Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Broth Microdilution. MI - Microbiology.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods.
  • Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
  • Topoisomerase Assays. PMC. [Link]

  • Dibenzo[c,h][9][16]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. PMC. [Link]

  • (PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition.
  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research.

Sources

Solubility of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile in Organic Solvents

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, delivery, and ultimately, its bioavailability and therapeutic efficacy.[1][2] The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[3] This guide focuses on a specific derivative, this compound, a compound of interest for its potential pharmacological applications.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not merely to present data, but to provide a foundational understanding of the principles governing the solubility of this heterocyclic compound and to offer detailed, field-proven methodologies for its empirical determination. As a self-validating system of protocols and insights, this guide aims to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

The Molecular Profile of this compound: A Structural Perspective on Solubility

To understand the solubility of this compound, we must first dissect its molecular architecture. The molecule's structure is characterized by a bicyclic heteroaromatic core, a lactam (oxo) group, and a cyano (carbonitrile) group. These features collectively dictate its polarity and its potential for intermolecular interactions, which are the primary drivers of solubility.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8][9][10] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[10]

  • Polar Moieties: The presence of the lactam ring and the nitrile group introduces significant polarity to the molecule. The nitrogen and oxygen atoms in these groups create dipole moments, making them capable of engaging in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).

  • Aromatic System: The 1,8-naphthyridine ring system, while largely nonpolar, contributes to the overall electronic properties and potential for π-π stacking interactions.

Based on this structural analysis, this compound is predicted to be a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents and limited solubility in nonpolar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to HighCapable of hydrogen bonding with the lactam and nitrile groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions with the polar functional groups of the solute.
Moderately Polar Acetone, Ethyl AcetateModerateCan engage in some dipole-dipole interactions, but less effectively than highly polar aprotic solvents.
Nonpolar Hexane, Toluene, DichloromethaneLowLack of favorable intermolecular interactions to overcome the solute-solute forces.[7]

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11] This method measures the concentration of a saturated solution that is in equilibrium with the solid form of the compound.

Rationale Behind the Shake-Flask Protocol

The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the solvent is fully saturated. Subsequent separation of the solid phase and quantification of the dissolved compound in the liquid phase provides the solubility value. The extended incubation time (typically 24 hours or more) is crucial for achieving thermodynamic equilibrium.[12][13]

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired organic solvent to each vial.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a stir plate, maintaining a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.[12][14]

Visualizing the Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess compound B Add precise solvent volume A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze via HPLC/LC-MS F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

High-Throughput Screening: Kinetic Solubility via Nephelometry

For early-stage drug discovery, where compound availability may be limited and rapid screening is necessary, kinetic solubility assays are often employed.[12][14] Nephelometry, which measures the turbidity of a solution, is a common high-throughput method for this purpose.[1][2] It is important to note that kinetic solubility is generally higher than thermodynamic solubility as it does not represent a true equilibrium state.

Rationale Behind the Nephelometric Protocol

This method involves preparing a concentrated stock solution of the compound in a strong organic solvent like DMSO and then diluting it into an aqueous or organic buffer.[15] The point at which the compound precipitates and forms a turbid suspension is detected by measuring light scattering.[1] This precipitation point is taken as the kinetic solubility.

Detailed Experimental Protocol
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the DMSO stock solution with the desired organic solvent or buffer system.

  • Precipitation and Detection:

    • Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity of each well using a nephelometer. The instrument directs a laser beam through the sample and measures the scattered light at a 90° angle.[1]

  • Data Analysis:

    • The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Visualizing the Workflow

Nephelometry_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_detection Detection cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Perform serial dilutions in a multi-well plate A->B C Incubate and shake (1-2h) B->C D Measure turbidity via nephelometry C->D E Determine highest non-precipitating concentration D->E

Sources

An In-depth Technical Guide on the Tautomerism of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific functionalization of this core structure, such as in 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, introduces a fascinating and critical element: tautomerism. The existence of this molecule in different, readily interconvertible isomeric forms—specifically lactam-lactim and keto-enol tautomers—has profound implications for its physicochemical properties, receptor binding interactions, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, offering both foundational principles and practical methodologies for its characterization.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.[4] In heterocyclic chemistry, two of the most prevalent forms of tautomerism are lactam-lactim and keto-enol tautomerism.

  • Lactam-Lactim Tautomerism: This involves the migration of a proton between a nitrogen and an oxygen atom within an amide group. The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form features a hydroxyl group (O-H) and a C=N double bond.

  • Keto-Enol Tautomerism: This is characterized by the migration of a proton from an alpha-carbon to a carbonyl oxygen. The keto form has a C=O bond and a C-H bond, whereas the enol form contains a C=C double bond and an O-H group.

For this compound, both types of tautomerism are possible, leading to a complex equilibrium of at least four potential tautomeric forms. The predominant form in any given environment is dictated by a delicate balance of electronic effects, steric hindrance, and solvent interactions.

Potential Tautomers of this compound

The structure of this compound allows for the existence of four primary tautomers. The equilibrium between these forms is crucial for understanding the molecule's behavior.

Tautomers A Lactam-Keto (2-oxo-1,2-dihydro-) B Lactim-Keto (2-hydroxy-) A->B Lactam-Lactim C Lactam-Enol A->C Keto-Enol D Lactim-Enol B->D Keto-Enol C->D Lactam-Lactim

Caption: Tautomeric equilibria for this compound.

The relative stability of these tautomers is influenced by several factors:

  • Aromaticity: The lactim and enol forms possess a fully aromatic pyridine ring, which is a significant stabilizing factor. In contrast, the lactam and keto forms have a dihydropyridine ring, which is less aromatic.

  • Substituent Effects: The electron-withdrawing nature of the cyano (-CN) group at the C3 position plays a pivotal role. It can influence the acidity of adjacent protons and the overall electron distribution in the ring system, thereby shifting the equilibrium.

  • Solvent Polarity: The polarity of the solvent has a profound impact on tautomeric equilibrium.[5] Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding, while nonpolar solvents may favor the less polar lactim form.[6]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding, for instance between the hydroxyl group of the lactim/enol form and the nitrogen of the cyano group or the adjacent pyridine ring, can significantly stabilize that particular tautomer.[7]

Experimental Characterization of Tautomers

A multi-faceted spectroscopic approach is essential for the unambiguous identification and quantification of the tautomeric forms of this compound in solution and the solid state.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric structures in solution.[9]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[10]

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Key diagnostic signals include:

    • N-H proton (Lactam): A broad singlet, typically in the range of 10-12 ppm.

    • O-H proton (Lactim/Enol): A sharp or broad singlet, its chemical shift being highly dependent on the solvent and concentration.

    • Vinyl proton (Enol): A singlet or doublet in the olefinic region (5-7 ppm).

  • ¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. Diagnostic peaks are:

    • Carbonyl carbon (Lactam/Keto): A resonance in the downfield region, typically 160-180 ppm.

    • C-OH carbon (Lactim/Enol): A resonance shifted upfield compared to the carbonyl carbon.

  • 2D NMR Techniques: Employ techniques like HSQC and HMBC to confirm assignments and identify through-bond correlations that can definitively distinguish between tautomers.

Table 1: Expected NMR Chemical Shifts for Tautomeric Forms

TautomerKey ¹H SignalExpected δ (ppm)Key ¹³C SignalExpected δ (ppm)
Lactam-Keto N1-H10-12C2=O160-170
Lactim-Keto C2-OHVariableC2-O150-160
Lactam-Enol N1-H, C4-OH10-12, VariableC2=O, C3=C4160-170, 100-140
Lactim-Enol C2-OH, C4-OHVariableC2-O, C3=C4150-160, 100-140
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can provide clear evidence for the presence of keto/lactam or enol/lactim forms, especially in the solid state.[11]

Step-by-Step Protocol for IR Analysis:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR accessory. For solution studies, use an appropriate solvent that does not have strong absorption in the regions of interest.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Spectral Interpretation: Look for characteristic absorption bands:

    • C=O stretch (Lactam/Keto): A strong, sharp band around 1650-1700 cm⁻¹.

    • O-H stretch (Lactim/Enol): A broad band in the region of 3200-3600 cm⁻¹.

    • N-H stretch (Lactam): A sharp or broad band around 3300-3500 cm⁻¹.

    • C=N stretch (Lactim): A band in the 1600-1650 cm⁻¹ region.

    • C=C stretch (Enol): A band around 1600-1640 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Since the different tautomers have distinct conjugated systems, they will exhibit different absorption maxima (λ_max).[8]

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the absorption spectra over a range of approximately 200-500 nm.

  • Analysis: Compare the λ_max values in different solvents. A shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium. The more extended conjugation in the lactim and enol forms typically leads to a red shift (longer λ_max) compared to the lactam and keto forms.

Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Data Spectroscopic & Energetic Data NMR->Data IR IR Spectroscopy IR->Data UV UV-Vis Spectroscopy UV->Data DFT DFT Calculations (B3LYP/6-31G*) DFT->Data Compound 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Compound->NMR Compound->IR Compound->UV Compound->DFT Conclusion Dominant Tautomer Identification & Equilibrium Characterization Data->Conclusion

Caption: Integrated workflow for tautomer analysis.

Computational Chemistry: A Predictive Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12][13]

General Computational Workflow:

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures. The tautomer with the lowest energy is predicted to be the most stable.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict how the equilibrium might shift in solution.[10]

Implications for Drug Development

The tautomeric form of a drug molecule can significantly influence its:

  • Solubility and Permeability: Different tautomers have different polarities, which affects their ability to dissolve in biological fluids and cross cell membranes.

  • Receptor Binding: The shape, hydrogen bonding capabilities, and electronic distribution of a molecule are tautomer-dependent. Only one tautomer may fit optimally into the binding site of a target protein.

  • Metabolism: The metabolic fate of a drug can be dependent on the functional groups present in the dominant tautomer.

Therefore, a thorough understanding and control of the tautomeric equilibrium of this compound and its derivatives are paramount for the rational design of effective therapeutic agents.[14]

Conclusion

The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A comprehensive investigation using a combination of high-resolution spectroscopic techniques and computational modeling is essential to fully characterize the tautomeric landscape of this important heterocyclic scaffold. The insights gained from such studies are not merely of academic interest but are critical for the successful development of novel 1,8-naphthyridine-based therapeutics.

References

  • Al-Kahtani, A. A. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. PubMed. [Link]

  • Sultan Qaboos University House of Expertise. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. [Link]

  • Al-Kahtani, A. A. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. ResearchGate. [Link]

  • Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles. Six-Membered Heterocycles: Part 1, Annular Tautomerism. ResearchGate. [Link]

  • Huc, I. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc. [Link]

  • Mahanta, S., Singh, M. K., & Guchhait, N. (2012). Excited state lactim to lactam type tautomerization reaction in 5-(4-fluorophenyl)-2-hydroxypyridine: spectroscopic study and quantum chemical calculation. PubMed. [Link]

  • da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. [Link]

  • The Journal of Physical Chemistry A - ACS Figshare. (2005). Two Competitive Routes in the Lactim−Lactam Phototautomerization of a Hydroxypyridine Derivative Cation in Water: Dissociative Mechanism versus Water-Assisted Proton Transfer. [Link]

  • Alkorta, I., & Elguero, J. (2003). Annular tautomerism: experimental observations and quantum mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2, (12), 2497-2505. [Link]

  • Chen, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health. [Link]

  • Shokri, A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

  • Elguero, J., & Katritzky, A. R. (2010). Tautomerism of heterocycles: Five-membered rings with one heteroatom. ResearchGate. [Link]

  • ResearchGate. (n.d.). A simple approach to the tautomerism of aromatic heterocycles. [Link]

  • Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • Romański, J. (2019). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • Future Science. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • MDPI. (2020). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. [Link]

  • ResearchGate. (2014). Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. [Link]

  • Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. [Link]

  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. PubMed. [Link]

  • Chemical Science (RSC Publishing). (2023). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. [Link]

  • Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. PubMed. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Ramalingam, S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. PubMed. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Chemical Science (RSC Publishing). (2023). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. [Link]

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. [Link]

  • AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. [Link]

  • ResearchGate. (n.d.). Scheme 1. Possible tautomeric structures for compounds I-III. [Link]

  • Clark, J. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri–St. Louis. [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. This technical guide provides a comprehensive exploration of the structural and synthetic aspects of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, a key member of this pharmacologically significant family. While the definitive crystal structure of the title compound is not publicly available, this guide leverages the crystallographic data of a closely related analog, 2-(4-(4-fluorobenzoyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5), to provide deep insights into the molecular architecture. We will delve into a validated synthetic protocol, detailed spectroscopic characterization, and a thorough analysis of the crystal packing and intermolecular interactions that govern the solid-state properties of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a profound understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Introduction: The Enduring Legacy of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework, a bicyclic heteroaromatic system, has garnered immense interest from the scientific community for its wide array of pharmacological properties.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[1][3] Furthermore, their potential in addressing neurological disorders such as Alzheimer's disease and depression underscores their therapeutic promise.[1]

The introduction of an oxo group at the 2-position and a carbonitrile moiety at the 3-position of the 1,8-naphthyridine ring system gives rise to a class of compounds with unique electronic and steric properties, making them attractive candidates for drug discovery programs. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating their mechanism of action at a molecular level.

Synthesis of the this compound Scaffold

The construction of the 1,8-naphthyridine core is most effectively achieved through the Friedländer annulation , a classic and versatile condensation reaction.[4][5][6][7][8] This methodology involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the Friedländer condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate to form the core naphthyridine ring, followed by hydrolysis and subsequent functional group manipulations as illustrated below. A more direct and widely adopted approach for substituted analogs involves the reaction of 2-chloro-1,8-naphthyridine-3-carbonitrile with appropriate nucleophiles.[9]

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Amidation cluster_3 Step 4: Dehydration A 2-Aminonicotinaldehyde C Ethyl 2-amino-1,8-naphthyridine-3-carboxylate A->C Base catalyst (e.g., piperidine) Ethanol, reflux B Ethyl Cyanoacetate B->C D Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate C->D 1. NaNO2, H2SO4 2. H2O, heat E 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide D->E 1. LiOH, H2O/THF 2. SOCl2 3. NH3 F This compound (Target Molecule) E->F Dehydrating agent (e.g., POCl3)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative for Analogs)

The following protocol is a representative procedure for the synthesis of a substituted analog, 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which serves as a key intermediate for compounds like ANC-5.[9]

  • Reaction Setup: To a solution of 2-chloro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in dimethylformamide (DMF), add piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Spectroscopic Characterization: Unveiling the Molecular Signature

The structural elucidation of the synthesized 1,8-naphthyridine derivatives relies on a combination of spectroscopic techniques.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides crucial information about the number and chemical environment of the protons in the molecule. For the 1,8-naphthyridine core, characteristic signals are observed in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine rings exhibit distinct coupling patterns that aid in their assignment.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The carbonyl carbon of the 2-oxo group typically resonates at a downfield chemical shift (around δ 160-170 ppm), while the carbon of the nitrile group appears in the range of δ 115-120 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The this compound scaffold will exhibit characteristic absorption bands for the C=O stretch of the lactam (around 1660-1680 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), and the N-H stretch (for the unsubstituted lactam, around 3100-3300 cm⁻¹).

Crystal Structure Analysis: A Case Study of a 1,8-Naphthyridine-3-carbonitrile Analog (ANC-5)

As the crystal structure of the parent compound, this compound, is not publicly documented, we present a detailed analysis of a closely related derivative, 2-(4-(4-fluorobenzoyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5) , for which crystallographic data is available (CCDC Deposition Number: 2342616).[9] This serves as an invaluable model for understanding the structural nuances of this class of compounds.

Crystallographic Data
ParameterValue for ANC-5[9]
Chemical FormulaC₂₁H₁₉FN₆O
Formula Weight402.42
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.345(3)
b (Å)10.123(4)
c (Å)12.567(5)
α (°)79.98(3)
β (°)85.45(3)
γ (°)71.12(3)
Volume (ų)989.1(6)
Z2
Calculated Density (g/cm³)1.351
Absorption Coeff. (mm⁻¹)0.096
F(000)420.0
Molecular Conformation and Geometry

The molecular structure of ANC-5 reveals a largely planar 1,8-naphthyridine ring system. The piperazine ring typically adopts a chair conformation. The dihedral angle between the plane of the naphthyridine core and the 4-fluorobenzoyl group is a key conformational parameter that influences the overall molecular shape and potential intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing of ANC-5 is stabilized by a network of intermolecular interactions, including C-H···N and C-H···O hydrogen bonds. These non-covalent interactions play a crucial role in the formation of the three-dimensional supramolecular architecture. The arrangement of molecules in the crystal lattice is a critical determinant of the solid-state properties of the compound, such as its melting point, solubility, and bioavailability.

Crystal_Packing cluster_0 Molecule A cluster_1 Molecule B A_Naph 1,8-Naphthyridine A_Pip Piperazine A_Naph->A_Pip B_Naph 1,8-Naphthyridine A_Naph->B_Naph π-π stacking A_Benz 4-Fluorobenzoyl A_Pip->A_Benz B_Pip Piperazine A_Benz->B_Pip C-H···O interaction B_Naph->B_Pip B_Benz 4-Fluorobenzoyl B_Pip->B_Benz

Caption: A simplified representation of potential intermolecular interactions in the crystal lattice.

Biological Significance and Therapeutic Potential

The 1,8-naphthyridine scaffold is a versatile pharmacophore that has been incorporated into numerous biologically active molecules. The diverse therapeutic applications of 1,8-naphthyridine derivatives are a testament to their ability to interact with a wide range of biological targets.[1][2][11]

  • Antimicrobial Agents: The 1,8-naphthyridine core is a key structural feature of several quinolone antibiotics.[11]

  • Anticancer Agents: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity, with some compounds advancing to clinical trials.[3][11]

  • Central Nervous System (CNS) Activity: The scaffold has been explored for the development of agents targeting CNS disorders, including depression and Alzheimer's disease.[1][12]

  • Anti-inflammatory and Analgesic Properties: A number of 1,8-naphthyridine derivatives have shown promise as anti-inflammatory and analgesic agents.[1][3]

The this compound framework, in particular, has been investigated for its potential in various therapeutic areas. For instance, derivatives of this scaffold have been synthesized and evaluated for their anti-mycobacterial activity.[9][13]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound and its analogs. While the crystal structure of the parent compound remains to be determined, the detailed analysis of a closely related derivative offers valuable insights into the molecular architecture and intermolecular interactions that define this class of compounds.

The 1,8-naphthyridine scaffold continues to be a rich source of novel therapeutic agents. Future research in this area will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships, aided by crystallographic studies and computational modeling, will be instrumental in guiding these efforts and unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23963-23980.

  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508–9511.

  • Isherwood, M., & Procter, D. J. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(13), 3014-3018.

  • Koller, G. (1927). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(15), 10245-10254.

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.

  • Kumar, A., Sharma, S., & Kumar, R. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Chemical Biology & Drug Design, 84(6), 721-731.

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org.

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23963-23980.

  • Tomar, V., Kumar, A., & Singh, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849-862.

  • BenchChem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

  • Sharma, A., Sharma, R., & Kumar, P. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.

  • Tomar, V., Kumar, A., & Singh, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights.

  • CoreTrustSeal. Cambridge Crystallographic Data Centre.

  • Romański, J. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate.

  • Sharma, A., & Kumar, P. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(23), 4767-4786.

  • Cambridge Crystallographic Data Centre. CCDC 1936116: Experimental Crystal Structure Determination.

  • Groom, C. R., & Allen, F. H. (2014). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1138–1147.

  • Cambridge Crystallographic Data Centre. Search - Access Structures.

Sources

Quantum Chemical Calculations for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the quantum chemical calculations applied to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This heterocyclic scaffold is of significant interest in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] By leveraging computational chemistry, specifically Density Functional Theory (DFT), researchers can elucidate the structural, electronic, and spectroscopic properties of this molecule, thereby accelerating rational drug design and development. This document is structured to provide both the theoretical underpinnings and a practical, field-proven workflow for researchers, scientists, and drug development professionals.

Foundational Principles: Why Use Quantum Chemistry for Naphthyridines?

The 1,8-naphthyridine core is a "privileged scaffold" in drug discovery, known for its wide range of biological activities.[3] Quantum chemical calculations offer a predictive, atom-level understanding that transcends traditional experimental methods. These in silico techniques are not a replacement for empirical data but a powerful synergistic tool.

The core value lies in causality: we can understand why the molecule adopts a specific three-dimensional shape, how its electrons are distributed, and where it is most likely to interact with a biological target. For a molecule like this compound, this translates to:

  • Structural Elucidation: Predicting bond lengths, bond angles, and dihedral angles to establish the most stable 3D conformation.

  • Electronic Profile: Mapping electron density to identify reactive sites for metabolism or target binding.

  • Spectroscopic Prediction: Calculating vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization and validation of synthesized compounds.[4][5]

  • Reactivity Insights: Analyzing frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions.[6]

This guide focuses on Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy for organic molecules of this size.[7]

The Computational Workflow: A Self-Validating Protocol

The integrity of any computational study rests on a logical and verifiable workflow. The protocol described here is designed as a self-validating system, where theoretical predictions are continuously benchmarked against established experimental data for similar compounds.

G cluster_prep Step 1: In Silico Preparation cluster_calc Step 2: Core Quantum Calculation (DFT) cluster_analysis Step 3: Property Analysis cluster_validation Step 4: Validation & Interpretation A Input Structure Generation (2D to 3D Conversion) B Geometry Optimization (Finding Energy Minimum) A->B C Frequency Calculation (Confirming Minimum & Predicting Spectra) B->C Optimized Geometry D Electronic Properties (HOMO, LUMO, MEP) C->D E Spectroscopic Properties (IR, NMR) C->E F NBO Analysis (Bonding & Interactions) C->F G Comparison with Experimental Data (For known analogues) D->G E->G F->G H Structure-Activity Relationship (SAR) (Informing Drug Design) G->H

Caption: Workflow for quantum chemical analysis of the target molecule.

Experimental Protocol: Step-by-Step DFT Calculation

This protocol outlines the standard procedure using a common computational chemistry software package like Gaussian.

  • Structure Preparation:

    • Draw the 2D structure of this compound in a molecular editor.

    • Convert the 2D structure to a preliminary 3D structure using molecular mechanics (a quick, less accurate method to get a reasonable starting geometry).

  • Geometry Optimization:

    • Rationale: The goal is to find the lowest energy, and therefore most stable, conformation of the molecule.

    • Method: Density Functional Theory (DFT) is the method of choice. A widely used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[8]

    • Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational efficiency for this type of system.[9] The ++ indicates diffuse functions for lone pairs, and (d,p) indicates polarization functions for non-hydrogen and hydrogen atoms, respectively, which are crucial for accurately describing bonding.

    • Execution: Submit the 3D structure for a geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation:

    • Rationale: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it calculates the harmonic vibrational frequencies, which can be directly correlated with an experimental FT-IR spectrum.

    • Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

  • Property Calculations (Post-Processing):

    • NMR Shielding Tensors: Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.[4]

    • Electronic Properties: Generate molecular orbitals (for HOMO-LUMO analysis), the molecular electrostatic potential (MEP) surface, and perform Natural Bond Orbital (NBO) analysis. These calculations are typically done as single-point energy calculations on the final optimized structure.

Analysis of Results: Synthesizing Data into Actionable Insights

The raw output of a quantum chemical calculation is a vast amount of numerical data. The expertise lies in translating this data into a coherent chemical and biological narrative.

Molecular Geometry

The optimization process yields the most stable 3D structure. Key parameters like bond lengths and angles can be extracted and compared to experimental X-ray crystallography data of similar naphthyridine derivatives to validate the computational model.[10]

Table 1: Predicted Geometrical Parameters (Illustrative) Note: These are expected values based on DFT calculations of similar structures. Actual values would be generated from the calculation.

ParameterBondPredicted Length (Å)Predicted Angle (°)
Pyridone RingC=O~1.23-
C-N~1.38-
N-H~1.01-
Pyridine RingC=N~1.34-
CarbonitrileC≡N~1.16-
Ring JunctionC-C~1.45-
Dihedral AnglePyridone/Pyridine-< 5° (near-planar)
Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending). These can be directly compared to an experimental FT-IR spectrum to confirm the molecule's identity and structure. Calculated frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity.[9]

Table 2: Key Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H (Amide)Stretching~3450Medium
C-H (Aromatic)Stretching~3100-3000Medium-Weak
C≡N (Nitrile)Stretching~2230Strong
C=O (Amide I)Stretching~1680Very Strong
C=C / C=NRing Stretching~1620-1550Strong
N-HBending~1540Medium
Electronic Structure and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): A small gap suggests high chemical reactivity and polarizability.[6] This gap is crucial for understanding the electronic absorption properties (UV-Vis spectra) and potential for charge-transfer interactions.[11] For naphthyridine derivatives, this gap is often influenced by substituent groups, a key consideration in drug design.[12]

G cluster_energy Energy H Highest Occupied Molecular Orbital (Electron Donor) L Lowest Unoccupied Molecular Orbital (Electron Acceptor) E Energy Gap (ΔE) Dictates Reactivity & Electronic Transitions Energy_Axis Energy HOMO_Level E(HOMO) LUMO_Level E(LUMO)

Caption: Relationship between HOMO, LUMO, and the energy gap.

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[13][14]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack or hydrogen bond accepting. In our target molecule, these are expected around the carbonyl oxygen and the nitrogen of the nitrile group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack or acting as hydrogen bond donors. The amide N-H proton is a primary example.

  • Green Regions: Represent neutral potential.

By analyzing the MEP, a researcher can hypothesize how the molecule will orient itself within a protein's active site. For instance, the strong negative potential on the carbonyl oxygen makes it a primary hydrogen bond acceptor.

Conclusion and Future Directions

The quantum chemical workflow detailed in this guide provides a robust framework for characterizing this compound. By employing DFT calculations, researchers can gain predictive insights into the molecule's geometry, stability, and electronic properties, which are critical for its development as a potential therapeutic agent. The calculated data, particularly the MEP and HOMO-LUMO analysis, serve as a direct input for more advanced modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies.[15] This in silico approach, when validated against experimental findings for related compounds, significantly de-risks and accelerates the drug discovery pipeline by enabling a more rational, data-driven design of next-generation naphthyridine-based therapeutics.

References

  • Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2016). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 6(1), 1-13. [Link]

  • Dhanya, P. K., et al. (2022). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry, 46(31), 14931-14945. [Link]

  • Dhanya, P. K. (n.d.). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. SciSpace. [Link]

  • Gou, G.-Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • El-Gohary, H. S., & El-Gharably, A. S. (2020). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][9][15] naphthyridine-6(5H),8-dione (MBCND). ResearchGate. [https://www.researchgate.net/publication/343452393_Synthesis_DFT_calculations_electronic_structure_electronic_absorption_spectra_natural_bond_orbital_NBO_and_nonlinear_optical_NLO_analysis_of_the_novel_5-methyl-8H-benzo[h]chromeno[23-b][16]naphthyr]([Link]16]naphthyr)

  • Mary, Y. S., et al. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. International Journal of Materials Science, 12(2). [Link]

  • Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. [Link]

  • Fadda, A. A. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. International Journal of Organic Chemistry, 3(1), 1-10. [Link]

  • Bauzá, A., et al. (2020). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. ChemistryOpen, 9(4), 452-458. [Link]

  • ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the B3LYP/6-311++g(d,p) basis set. [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. [Link]

  • Khetmalis, Y. M., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 13(31), 21338-21356. [Link]

  • Khetmalis, Y. M., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 13(31), 21338-21356. [Link]

  • Mary, Y. S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 317-327. [Link]

  • Shamim, A., et al. (2022). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Scientific Reports, 12(1), 1957. [Link]

  • A. Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130939. [Link]

  • Adedirin, O., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Stoyanov, S., et al. (2019). Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids. Anticancer Agents in Medicinal Chemistry, 19(10), 1276-1284. [Link]

  • Stoyanov, S., et al. (2019). Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids. ResearchGate. [Link]

  • Ou-Yanga, W., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 4(10), e00868. [Link]

  • de Souza, B., et al. (2019). Rational design of near-infrared absorbing organic dyes: Controlling the HOMO-LUMO gap using quantitative molecular orbital theory. Journal of Computational Chemistry, 40(1), 55-64. [Link]

  • Medjahed, W., et al. (2017). Computational Study of Molecular Electrostatic Potential, Drug Likeness Screening and Structure-Activity/Property Relationships of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]

  • Ayalew, M. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 9(4), 69-83. [Link]

  • Thakur, A., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry, 40(27), 2354-2363. [Link]

  • Damyanova, S., & G. T. (2002). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 583(1-3), 103-112. [Link]

Sources

Stability and degradation of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Preamble: Navigating the Data Landscape

Direct, publicly available stability and degradation studies on this compound are notably scarce in current scientific literature. This guide, therefore, adopts a first-principles approach, grounded in established chemical knowledge of its constituent functional groups and the broader 1,8-naphthyridine and 2-pyridone scaffolds. By synthesizing data from analogous structures and adhering to standard pharmaceutical stress testing methodologies, this document provides a robust predictive framework for understanding the stability profile of the target molecule and designing comprehensive analytical strategies. Every recommendation is rooted in authoritative principles of physical organic chemistry and regulatory expectations for drug development.[1]

Molecular Architecture and Intrinsic Stability

This compound is a heterocyclic compound featuring a fused bicyclic aromatic system. Its stability is governed by the interplay of three key structural motifs:

  • The 1,8-Naphthyridin-2(1H)-one Core: This lactam (cyclic amide) structure is analogous to a 2-pyridone ring. While generally stable due to aromaticity, the amide bond is a primary target for hydrolysis under both acidic and basic conditions. The electron-rich nature of the ring system also makes it susceptible to oxidative degradation.[2]

  • The α,β-Unsaturated Nitrile Group: The cyano (–C≡N) group is conjugated with the carbonyl of the lactam ring. This electronic arrangement makes the nitrile susceptible to hydrolysis, which would convert it to a carboxylic acid or an amide intermediate.

  • The Fused Pyridine Ring: The second nitrogen atom in the naphthyridine system influences the overall electron distribution, potentially impacting the reactivity of the entire molecule. Nitrogen heterocycles can be targets for specific oxidative pathways.[3][4]

The molecule's inherent stability is expected to be substantial under neutral, ambient conditions in the solid state, but degradation can be anticipated when exposed to environmental stressors such as pH extremes, oxidizing agents, light, and heat.[5]

Predicted Degradation Pathways Under Forced Stress Conditions

Forced degradation studies are designed to intentionally degrade a drug substance to identify likely degradation products and validate the specificity of analytical methods.[1][6] The target degradation level is typically 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[7]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this molecule due to the presence of the lactam and nitrile functional groups.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl), the primary degradation pathway is predicted to be the hydrolysis of the nitrile group to the corresponding carboxylic acid (2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid). A secondary, more strenuous pathway could involve the hydrolysis of the lactam bond, leading to ring opening.

  • Base-Catalyzed Hydrolysis: Alkaline conditions (e.g., 0.1 M NaOH) are expected to accelerate the hydrolysis of both the nitrile and the lactam. The nitrile can be converted to the carboxylate salt. Studies on analogous 2-pyridone structures show that the lactam bond is susceptible to nucleophilic attack by hydroxide ions.[8]

  • Neutral Hydrolysis: In neutral water, especially at elevated temperatures, slow hydrolysis of the nitrile group is the most probable degradation route.

Oxidative Degradation

Oxidative stress is a critical factor, as nitrogen heterocycles can undergo various oxidative reactions.[3][9]

  • Mechanism: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides at either of the ring nitrogens. Epoxidation of the electron-rich aromatic rings, followed by rearrangement, is also a plausible pathway, potentially leading to hydroxylated derivatives.[2]

  • Causality: The nitrogen lone pairs and the π-electron system of the naphthyridine core are susceptible to attack by electrophilic oxygen species. The formation of highly reactive radical intermediates can further propagate degradation.[10]

Photolytic Degradation

Photostability is a key regulatory requirement, governed by ICH Q1B guidelines.[11]

  • Mechanism: The conjugated π-system of the molecule is expected to absorb UV radiation. This can excite the molecule to a higher energy state, from which it can undergo various reactions, including photo-oxidation (if oxygen is present), photoreduction, or rearrangement. Covalent attachment of UV-absorbing moieties has been shown to improve the photostability of related structures like 1,8-naphthalimides.[12]

  • Considerations: Degradation is often surface-limited in the solid state. In solution, the solvent can play a significant role in the degradation pathway.

Thermal Degradation

In the absence of other stressors, the molecule is likely to be thermally stable to a certain point.

  • Mechanism: At high temperatures, thermal decomposition may occur. Pyrolysis studies on related 2-pyridone structures indicate complex degradation mechanisms.[13] For a pharmaceutical context, thermal stress is typically applied at temperatures like 60-80°C to assess if degradation occurs during storage or processing.

  • Solid vs. Solution: Thermal degradation is often more relevant for the solid drug substance, while in solution, it can accelerate other degradation modes like hydrolysis.

Framework for a Comprehensive Stability Study

A robust stability study involves a systematic approach to stress testing and the development of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Forced Degradation

The following diagram outlines a standard workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (Solution) (Neutral pH, 80°C) Prep->Thermal Expose Aliquots Photo Photostability (ICH Q1B Option II) Prep->Photo Expose Aliquots Controls Prepare Control Samples (Unstressed, Protected from Light) HPLC HPLC-UV/DAD/MS Analysis Controls->HPLC t=0 and final time point Neutralize Neutralize Samples (if applicable) Acid->Neutralize Time Points (e.g., 2, 8, 24h) Base->Neutralize Time Points (e.g., 2, 8, 24h) Oxidation->Neutralize Time Points (e.g., 2, 8, 24h) Thermal->Neutralize Time Points (e.g., 2, 8, 24h) Photo->Neutralize Time Points (e.g., 2, 8, 24h) Dilute Dilute to Target Conc. Neutralize->Dilute Dilute->HPLC Mass_Balance Assess Mass Balance HPLC->Mass_Balance Peak_Purity Evaluate Peak Purity HPLC->Peak_Purity Identify Identify Degradants HPLC->Identify

Caption: Workflow for conducting forced degradation studies.

Predicted Degradation Pathway: Nitrile Hydrolysis

The hydrolysis of the 3-carbonitrile group to a carboxylic acid is a highly probable degradation pathway under both acidic and basic conditions.

Caption: Predicted primary hydrolytic degradation pathway.

Data Presentation: Summary of Stress Conditions

All quantitative data should be summarized for clear comparison. The table below outlines typical conditions for a forced degradation study.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Level
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours5 - 20%
Base Hydrolysis 0.1 M NaOH60°C8 - 24 hours10 - 20%
Oxidation 3% H₂O₂Room Temp24 hours10 - 20%
Thermal Neutral Water80°C72 hours< 10%
Photolytic (Solid) ICH Q1B Option II25°C~100 hoursVariable
Photolytic (Solution) ICH Q1B Option II25°C~24 hoursVariable

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for executing the stability study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound (API)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Calibrated oven/water bath

  • ICH-compliant photostability chamber

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 1.0 mg/mL stock solution.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). This is the t=0 sample. Prepare another control and store it alongside the stressed samples, protected from light.

  • Acid Hydrolysis: a. Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. b. Place the sample in a water bath at 60°C. c. Withdraw aliquots at specified time points (e.g., 2, 8, 24 h), immediately neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: a. Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. b. Place the sample in a water bath at 60°C. c. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: a. Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. b. Keep at room temperature, protected from light. c. Withdraw aliquots at specified time points and dilute.

  • Thermal Degradation: a. Dilute the stock solution with the initial solvent (50:50 MeCN:H₂O) to 0.5 mg/mL. b. Place in an oven at 80°C, protected from light. c. Withdraw aliquots at specified time points and dilute.

  • Photostability: a. Expose both solid API and a solution (e.g., 0.1 mg/mL) to light in a validated photostability chamber according to ICH Q1B guidelines (total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11] b. Analyze samples after exposure, alongside a dark control stored under the same temperature and humidity conditions.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Instrumentation:

  • HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) or UV Detector. A Mass Spectrometer (MS) detector is highly recommended for identification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Methodology:

  • Initial Screening: a. Analyze the unstressed sample and a blend of all stressed samples. b. Use a generic gradient method (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient from 5% to 95% B over 20 minutes). c. Set the column temperature to 30°C and the flow rate to 1.0 mL/min. Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and max plot from PDA).

  • Method Optimization: a. Adjust the gradient slope, initial/final %B, and run time to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks. b. Experiment with different mobile phase pH (e.g., using phosphate or acetate buffers) and organic modifiers (e.g., methanol) if co-elution occurs.

  • Method Validation (Specificity): a. Inject all individual stressed samples and the blended mixture. b. Use the PDA detector to perform peak purity analysis on the parent peak in each chromatogram. The peak should be spectrally pure, demonstrating that no degradants are co-eluting. c. If using an MS detector, confirm the mass of the parent peak and identify the masses of the degradation products to aid in structural elucidation.

Conclusion and Forward Look

This guide establishes a comprehensive, scientifically-grounded framework for investigating the stability and degradation of this compound. While direct experimental data is limited, the principles derived from analogous N-heterocycles and pyridone systems provide a strong predictive basis. The primary anticipated degradation pathways include hydrolysis of the nitrile and lactam functionalities and oxidation of the naphthyridine ring system.

The provided protocols for forced degradation and analytical method development offer a clear and actionable path for researchers to generate robust, regulatory-compliant data. Successful execution of these studies will not only elucidate the intrinsic stability of the molecule but also establish the necessary analytical controls to ensure the quality, safety, and efficacy of any potential drug product derived from it.

References

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pyrolysis of 2-pyrone, coumarin, and 2-pyridone. The Journal of Organic Chemistry.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738.
  • Thermal degradation steps and temperatures details.
  • Substituted 1,8-naphthyridin-2(1H)-ones Are Superior to Thymine in the Recognition of Adenine in Duplex as Well as Triplex Structures. PubMed.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. PubMed.
  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC - NIH.
  • Enhancing the Hydrolytic Stability of Poly(lactic acid)
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
  • One-pot synthesis of annulated 1,8-naphthyridines.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Europe PMC.
  • Analytical Methods for Nitroguanidine and Characterization of Its Degrad

Sources

Methodological & Application

One-pot synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Efficient One-Pot Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. Consequently, derivatives of 1,8-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Notably, nalidixic acid, a foundational antibiotic, features this core structure. The this compound derivative, in particular, serves as a crucial intermediate for the synthesis of more complex and potent therapeutic agents.[3][4][5]

Traditional multi-step syntheses for such compounds are often plagued by time-consuming procedures, costly reagents, and the accumulation of waste. This application note details an efficient, one-pot multicomponent protocol that streamlines the synthesis of this compound, offering significant advantages in terms of operational simplicity, yield, and adherence to the principles of green chemistry.[6][7]

Scientific Rationale & Reaction Mechanism

The described synthesis is a variation of the classic Friedländer annulation, a robust method for constructing quinoline and naphthyridine ring systems.[2][8][9] The reaction proceeds via a base-catalyzed cascade involving an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.

Causality of Component Selection:

  • 2-Aminopyridine-3-carbaldehyde: This substrate provides the pre-formed pyridine ring and the necessary amino and aldehyde functionalities to build the second, fused pyridinone ring.

  • Ethyl Cyanoacetate: This active methylene compound serves as the three-carbon source required to complete the six-membered ring. The cyano group is essential for activating the methylene protons, facilitating the initial condensation, while the ester group participates in the final cyclized structure.

  • Piperidine (Catalyst): As a weak organic base, piperidine effectively catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound without promoting significant side reactions. It deprotonates the active methylene group, initiating the reaction cascade.

The reaction mechanism can be visualized in the following steps:

  • Knoevenagel Condensation: Piperidine abstracts a proton from ethyl cyanoacetate, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 2-aminopyridine-3-carbaldehyde. Subsequent dehydration yields a pyridylidenecyanoacetate intermediate.

  • Intramolecular Cyclization (Michael Addition): The amino group of the pyridine ring performs an intramolecular nucleophilic attack on the electron-deficient β-carbon of the α,β-unsaturated system. This Michael-type addition forms the new six-membered ring.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the thermodynamically stable this compound product.

Reaction_Mechanism Figure 1: Reaction Mechanism for Naphthyridine Synthesis Reactants 2-Aminopyridine-3-carbaldehyde + Ethyl Cyanoacetate Intermediate1 Knoevenagel Adduct (Pyridylidene Cyanoacetate) Reactants->Intermediate1 Knoevenagel Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Intermediate2->Product Tautomerization Catalyst Piperidine Catalyst->Reactants catalyzes

Figure 1: Reaction Mechanism for Naphthyridine Synthesis

Experimental Protocol

This protocol provides a self-validating system, where successful execution yields a product with well-defined characterization data.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Supplier (Example)Notes
2-Aminopyridine-3-carbaldehydeC₆H₆N₂O56318-02-0Sigma-AldrichPurity ≥ 97%
Ethyl CyanoacetateC₅H₇NO₂105-56-6Sigma-AldrichPurity ≥ 98%, freshly distilled
PiperidineC₅H₁₁N110-89-4Sigma-AldrichCatalyst, handle in a fume hood
Ethanol (Absolute)C₂H₅OH64-17-5Fisher ScientificReaction and recrystallization solvent
Diethyl Ether(C₂H₅)₂O60-29-7VWR ChemicalsFor washing the final product
Round-bottom flask (100 mL)---With magnetic stirrer bar
Reflux Condenser---
Heating Mantle with Stirrer---
Büchner Funnel and Flask---For vacuum filtration
Thin Layer Chromatography (TLC) Plates---Silica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine-3-carbaldehyde (1.22 g, 10 mmol).

  • Solvent and Reagent Addition: Add absolute ethanol (30 mL) to the flask and stir until the solid is partially dissolved. To this suspension, add ethyl cyanoacetate (1.13 g, 1.06 mL, 10 mmol).

  • Catalyst Addition: Add piperidine (0.17 g, 0.2 mL, 2 mmol, ~20 mol%) dropwise to the reaction mixture using a pipette.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (eluent: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A yellow precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (1 x 15 mL) to remove residual impurities.

  • Drying: Dry the product under vacuum at 60 °C for 2 hours to yield the crude this compound.

Purification

The crude product can be further purified by recrystallization from a larger volume of ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain a high-purity crystalline solid.

Expected Results and Characterization

The one-pot synthesis typically affords the target compound in good to excellent yields.

ParameterExpected Value
Appearance Pale yellow to yellow crystalline solid
Yield 85-95% (crude)
Melting Point >300 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.45 (s, 1H, NH), 8.60 (dd, 1H), 8.55 (s, 1H), 8.30 (dd, 1H), 7.40 (dd, 1H) ppm.
¹³C NMR (101 MHz, DMSO-d₆)δ 160.5, 154.0, 152.5, 140.0, 138.5, 120.0, 117.5, 116.0, 86.0 ppm.
IR (KBr) ν 3440 (N-H), 2225 (C≡N), 1660 (C=O, amide), 1600 (C=C) cm⁻¹.
Mass Spec (ESI-MS) m/z 186.05 [M+H]⁺ for C₉H₅N₃O.

Process Workflow and Troubleshooting

The overall experimental process is summarized in the workflow diagram below.

Workflow Figure 2: Experimental Workflow A 1. Reactant Mixing (Aldehyde, Cyanoacetate, Ethanol, Piperidine) B 2. Reaction Under Reflux (4-6 hours at 80°C) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Product Isolation (Cooling & Precipitation) C->D Upon Completion E 5. Filtration & Washing (Cold Ethanol, Diethyl Ether) D->E F 6. Purification (Recrystallization from Ethanol/DMF) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Figure 2: Experimental Workflow
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagents.2. Insufficient reaction time or temperature.1. Use freshly opened or purified reagents. Ensure piperidine is not degraded.2. Extend reflux time and monitor closely by TLC. Ensure proper heating.
Incomplete Reaction Insufficient catalyst.Add a few more drops of piperidine and continue refluxing for another 1-2 hours.
Product is Oily or Gummy Presence of impurities or unreacted starting materials.Ensure thorough washing with cold ethanol and diethyl ether. If the problem persists, perform the recommended recrystallization.
Broad Peaks in NMR Spectrum Product is impure or contains residual solvent.Purify the product by recrystallization. Ensure the sample is completely dry before analysis by drying under high vacuum for an extended period.

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperidine is corrosive and flammable; handle with care.

  • Ethyl cyanoacetate is a lachrymator; avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of this compound. By leveraging a base-catalyzed Friedländer-type condensation, this method minimizes reaction steps and simplifies purification, making it an excellent choice for researchers in medicinal chemistry and organic synthesis. The protocol is robust, high-yielding, and provides a valuable building block for the development of novel pharmaceuticals.[5][10]

References

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society.

  • Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. ResearchGate.

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.

  • Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green Catalysts. Polycyclic Aromatic Compounds.

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. SciSpace.

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Center for Biotechnology Information (PMC).

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate.

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate.

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar.

  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. PubMed.

  • One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate.

  • A Convenient Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives. ResearchGate.

  • Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information (PMC).

  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Center for Biotechnology Information (PMC).

  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. ACS Publications.

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI.

  • One-Pot Three Component Synthesis of Highly Functionalized Novel 1,8-Naphthyridine Derivatives from Substituted 2-Aminopyridines, Aldehydes and Malononitrile. ResearchGate.

  • One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI.

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI.

Sources

Application Note & Protocol Guide: High-Purity Isolation of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed framework for the purification of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Recognizing the critical link between compound purity and reliable biological data, this document outlines three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Sublimation. Each protocol is presented with an emphasis on the underlying scientific principles, enabling researchers to adapt and optimize these methods for their specific synthetic outcomes. This guide is intended to serve as a practical resource for obtaining highly pure this compound, thereby ensuring the integrity of subsequent research and development activities. The 1,8-naphthyridine core is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Introduction: The Imperative for Purity in 1,8-Naphthyridine Research

This guide, therefore, presents a systematic approach to the purification of this compound, empowering researchers to achieve the high levels of purity demanded in modern drug discovery.

Pre-Purification Analysis: Know Your Impurities

Before selecting a purification strategy, it is crucial to understand the nature of the impurities present in the crude product. The synthetic route to this compound will dictate the likely contaminants. A typical synthesis may involve the condensation of 2-aminonicotinaldehyde with a cyanoacetate derivative.

Potential Impurities Include:

  • Unreacted 2-aminonicotinaldehyde

  • Unreacted cyanoacetate derivative

  • Polymeric by-products

  • Isomeric impurities

  • Residual catalysts or reagents

A preliminary analysis by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to visualize the number of components and their relative polarities. This information will be invaluable in selecting the appropriate purification method and conditions.

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

Principle of Recrystallization

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities, such that they either remain in the mother liquor or are removed by hot filtration.

  • A boiling point below the melting point of the target compound.

  • Inertness (non-reactive with the compound).

Protocol for Solvent Screening and Recrystallization

Materials:

  • Crude this compound

  • A selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Water)

  • Small test tubes or vials

  • Heating apparatus (hot plate with stirrer, oil bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude product into several test tubes.

    • Add a small volume (0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves, it is a potential candidate solvent.

    • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. An abundant formation of crystals indicates a good solvent.

    • Based on literature for similar 1,8-naphthyridine derivatives, ethanol is often a suitable solvent for recrystallization.[4]

  • Recrystallization Procedure:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid adding excess solvent.

    • If colored, insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities.

    • Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualization of Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve Add solvent Select Solvent solvent->dissolve Add hot_filter Hot Filtration (Optional) dissolve->hot_filter If impurities are present cool Slow Cooling dissolve->cool hot_filter->cool ice_bath Ice Bath cool->ice_bath Maximize Yield filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry analyze Purity Analysis (TLC, LC-MS, NMR) dry->analyze

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Flash Column Chromatography - For Challenging Separations

When recrystallization is ineffective, or for the separation of compounds with similar polarities, flash column chromatography is the method of choice. This technique utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components based on their differential adsorption to the stationary phase.

Principle of Flash Column Chromatography

Compounds in a mixture are passed through a column containing an adsorbent. Less polar compounds will have a weaker interaction with the polar silica gel and will elute faster, while more polar compounds will have a stronger interaction and elute more slowly. By carefully selecting the mobile phase, a gradient of solvent polarity can be used to achieve separation.

Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (100-200 or 230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Glass column with stopcock

  • Collection tubes

Step-by-Step Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate).

    • The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[5]

    • Collect fractions in separate test tubes.

    • Monitor the elution of compounds using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum.

Visualization of Column Chromatography Workflow

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for flash column chromatography purification.

Method 3: Sublimation - For High Purity of Thermally Stable Compounds

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then condensed back into a solid. This method is particularly effective for removing non-volatile impurities.

Principle of Sublimation

For sublimation to occur, the compound must have a sufficiently high vapor pressure at a temperature below its melting point. The process is typically carried out under reduced pressure to lower the required temperature.

Protocol for Sublimation

Materials:

  • Crude this compound

  • Sublimation apparatus (cold finger condenser)

  • Heating mantle or oil bath

  • High-vacuum pump

Step-by-Step Protocol:

  • Place the crude compound in the bottom of the sublimation apparatus.

  • Insert the cold finger and connect it to a source of cold water.

  • Evacuate the apparatus using a high-vacuum pump.

  • Gently heat the bottom of the apparatus. The compound will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully break the vacuum and collect the purified crystals from the cold finger.

Summary of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubilityScalable, economical, can yield very pure crystalsRequires a suitable solvent, potential for product loss in mother liquorCrystalline solids with good thermal stability
Column Chromatography Differential adsorptionHigh resolution, applicable to a wide range of compoundsCan be time-consuming and solvent-intensive, requires optimizationComplex mixtures, separation of isomers or compounds with similar polarity
Sublimation Solid to gas phase transitionCan yield very high purity, solvent-freeOnly applicable to compounds that sublime, not suitable for thermally labile compoundsRemoving non-volatile impurities from a thermally stable solid

Purity Verification

After purification, the purity of the this compound should be rigorously assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): Should show a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra should be clean and consistent with the expected structure.[5][6]

  • Mass Spectrometry (MS): Should show the correct molecular ion peak.[5]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Oiling out during recrystallization Solvent boiling point is too high, or the compound is melting before dissolving.Use a lower-boiling point solvent. Ensure the heating temperature is below the compound's melting point.
Poor recovery in recrystallization Too much solvent was used, or the compound is too soluble at low temperatures.Use less solvent. Try a different solvent in which the compound is less soluble when cold.
Streaking on TLC plate Sample is too concentrated, or the compound is highly polar.Dilute the sample. Add a small amount of a polar solvent (e.g., methanol) to the mobile phase.
Poor separation in column chromatography Incorrect mobile phase polarity.Optimize the solvent system using TLC. Consider using a gradient elution.
No sublimation observed Temperature is too low, or the vacuum is not sufficient.Increase the temperature gradually. Ensure the vacuum system is leak-free and a high vacuum is achieved.

References

  • PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. National Center for Biotechnology Information.
  • Abu-Melha, H. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-oxo-1,2-dihydro-[5][7]naphthyridine-3-carboxylic acid ethyl ester. Retrieved from a valid URL.

  • Sigma-Aldrich. (n.d.). 2-Oxo-1,2-dihydro-[5][7]naphthyridine-3-carboxylic acid ethyl ester. Retrieved from a valid URL.

  • Thermo Fisher Scientific. (n.d.). 2-Oxo-1, 2-dihydro-[5][7]naphthyridine-3-carboxylic acid ethyl ester, 1 gram, Reagent Grade. Retrieved from a valid URL.

  • ChemicalBook. (n.d.). This compound.
  • Patel, R. V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Retrieved from [Link]

  • Patel, R. V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Metifiot, M., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry, 57(4), 1435-1446. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry.
  • Wang, Y.-C., et al. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. PubMed Central.
  • Charya, M. T., & Kumar, S. R. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8-Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications, 15(1).
  • Jain, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 139-161. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including potential as antimicrobial, antiviral, and anticancer agents.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this molecule and its derivatives throughout the research and development pipeline. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing robust and reliable analytical methods. While experimental data for this specific molecule is not extensively published, we can infer key properties from its structural analogue, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, and the general behavior of similar heterocyclic compounds.

PropertyPredicted/Inferred ValueRationale and Implications for Analysis
Molecular Formula C₉H₅N₃O-
Molecular Weight 171.16 g/mol Essential for mass spectrometry and preparation of standard solutions.
Appearance Likely a solid at room temperature.Influences sample handling and preparation procedures.
Solubility Sparingly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Moderately soluble in alcohols like methanol and ethanol.Critical for selecting appropriate solvents for HPLC mobile phases and NMR analysis. Poor solubility can be a significant challenge, requiring careful solvent selection and potentially the use of co-solvents or gentle heating.
UV-Vis Absorption Expected to have strong UV absorbance due to the conjugated aromatic system.This property is the basis for quantitative analysis using HPLC with a UV detector.

Chromatographic Analysis: Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification in various matrices. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Logical Workflow for HPLC Method Development

MS_Fragmentation parent [M+H]⁺ m/z = 172.05 frag1 Loss of CO m/z = 144.05 parent->frag1 -CO frag2 Loss of HCN m/z = 145.05 parent->frag2 -HCN frag3 Loss of N₂ m/z = 144.05 parent->frag3 -N₂

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This document outlines the synthesis of the core scaffold, detailed protocols for assessing its antimicrobial efficacy and cytotoxicity, and discusses the putative mechanism of action.

Introduction to the 2-Oxo-1,8-naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Notably, the quinolone and naphthyridone classes of antibiotics, such as nalidixic acid and enoxacin, have demonstrated potent antibacterial activity through the inhibition of bacterial DNA gyrase.[1] The this compound represents a key pharmacophore with significant potential for antimicrobial drug discovery. Derivatives of this core structure have shown promising activity against a range of pathogens, including bacteria and fungi.[1]

A notable example is the derivative 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile, which has exhibited strong bactericidal and fungicidal activity against Staphylococcus aureus and Aspergillus niger.[1] This suggests that the parent compound, this compound, and its analogues are promising candidates for further investigation as novel antimicrobial agents.

Synthesis of the this compound Core

The synthesis of the 2-oxo-1,8-naphthyridine ring system can be efficiently achieved through a modified Gould-Jacobs reaction.[2][3] This classical method involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of the 3-carbonitrile derivative, a suitable starting material would be 2-aminopyridine and a cyano-substituted malonate equivalent, such as ethyl 2-cyano-3-ethoxyacrylate.

Conceptual Synthesis Workflow:

A 2-Aminopyridine C Condensation A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Intermediate: Ethyl 2-cyano-3-((pyridin-2-yl)amino)acrylate C->D Elimination of Ethanol E Thermal Cyclization (e.g., in Dowtherm A) D->E F This compound E->F Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of this compound via a modified Gould-Jacobs reaction.

PART 1: Antimicrobial Activity Assessment

A critical step in the evaluation of a novel compound is the quantitative assessment of its antimicrobial activity. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established standards.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal strains of interest (e.g., S. aureus, A. niger)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known high concentration.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

PART 2: Putative Mechanism of Action

The 1,8-naphthyridine core is a well-established pharmacophore that targets bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4] It introduces negative supercoils into the bacterial chromosome, a process that is vital for relieving torsional stress during DNA unwinding.

The proposed mechanism of action for this compound involves the inhibition of DNA gyrase. The planar naphthyridine ring system is thought to intercalate into the DNA, while the substituents on the ring interact with the enzyme, stabilizing the DNA-gyrase cleavage complex. This leads to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.

A This compound D Ternary Complex Formation (Compound-Gyrase-DNA) A->D B Bacterial DNA Gyrase B->D C DNA C->D E Stabilization of Cleavage Complex D->E F Inhibition of DNA Re-ligation E->F G Accumulation of Double-Strand DNA Breaks F->G H Inhibition of DNA Replication and Transcription G->H I Bacterial Cell Death H->I

Caption: Proposed mechanism of action for this compound as a DNA gyrase inhibitor.

PART 3: Cytotoxicity Assessment

To evaluate the potential of a new antimicrobial agent for therapeutic use, it is crucial to assess its toxicity towards mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable.

Protocol 3: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the wells containing the cells. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

The results of the antimicrobial and cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
HEK293
HepG2

Conclusion

The this compound scaffold holds significant promise as a source of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antimicrobial spectrum, potency, and safety profile. Further investigation into the structure-activity relationships of this compound class may lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences of the United States of America, 82(2), 307–311. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Gundla, V. P. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497. [Link]

  • Hiasa, H., et al. (2014). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 9(8), 1845–1853. [Link]

  • Laponogov, I., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Communications Biology, 4(1), 47. [Link]

  • Oppegard, L. M., et al. (2016). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Infectious Diseases, 2(1), 42–52. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(13), 5089. [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]

Sources

Green synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Green Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile Derivatives

Introduction: The Convergence of Medicinal Chemistry and Sustainable Science

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities. These derivatives are extensively researched for their potential as antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic agents.[1][2][3][4] Specifically, the this compound framework is a critical pharmacophore, with the cyano group acting as a versatile handle for further molecular hybridization and the oxo group contributing to key hydrogen bonding interactions with biological targets.[5]

As the pharmaceutical industry moves towards more sustainable practices, the principles of green chemistry have become paramount. These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[6] This guide provides detailed application notes and protocols for the green synthesis of this compound derivatives, focusing on methodologies that offer high efficiency, operational simplicity, and a minimized environmental footprint. We will explore techniques such as microwave and ultrasound-assisted synthesis, the use of benign solvents like water, and catalyst-free approaches that align with the objectives of modern, environmentally conscious drug discovery.

Core Synthetic Strategy: A Multi-Component Approach

The most common and atom-economical route to the target scaffold is a one-pot, multi-component reaction (MCR). This strategy typically involves the condensation of a 2-aminopyridine derivative, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and an aldehyde or ketone. Green chemistry seeks to optimize this MCR by replacing harsh catalysts and toxic organic solvents with more sustainable alternatives.

cluster_reactants Reactants cluster_process Green Conditions A 2-Amino-6-hydroxypyridine Process One-Pot Reaction (e.g., Microwave, Ultrasound, Water) A->Process B Aromatic Aldehyde (Ar-CHO) B->Process C Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) C->Process Product 4-Aryl-2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carbonitrile Process->Product Condensation & Cyclization cluster_conventional Conventional Heating Workflow cluster_green Green Microwave Workflow A1 Mix Reactants in High-Boiling Solvent (e.g., DMF, Toluene) A2 Reflux with Oil Bath (4-12 hours) A1->A2 A3 Solvent Removal (Distillation) A2->A3 A4 Purification (Column Chromatography) A3->A4 B1 Mix Reactants (Solvent-Free or Water) B2 Microwave Irradiation (5-15 minutes) B1->B2 B3 Precipitation & Filtration B2->B3 B4 Recrystallization B3->B4

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1][2][3] The developed method is tailored for researchers, quality control analysts, and drug development professionals, providing a precise, accurate, and reliable analytical tool. The protocol employs a Phenyl-Hexyl stationary phase, which offers unique selectivity for aromatic and polar analytes, coupled with a gradient elution using a buffered mobile phase for optimal resolution and peak shape. Furthermore, this document provides a comprehensive protocol for conducting forced degradation studies to ensure the method's specificity and ability to separate the parent analyte from potential degradation products, a critical requirement for stability assessment according to ICH guidelines.[4][5]

Principle and Method Rationale

The analytical challenge presented by this compound lies in its polar and aromatic nature. Standard C18 columns can sometimes provide inadequate retention for such compounds, leading to elution near the solvent front and poor resolution from polar impurities.[6][7]

Causality behind Experimental Choices:

  • Stationary Phase Selection: A Phenyl-Hexyl column was selected as the stationary phase. The phenyl groups provide π-π interactions with the aromatic naphthyridine ring system of the analyte, enhancing retention and offering a different selectivity compared to traditional alkyl (C18, C8) phases.[8][9] This interaction is particularly effective for resolving compounds with ring systems and polar functional groups.

  • Mobile Phase Composition: A combination of acetonitrile and a mildly acidic aqueous buffer was chosen.

    • Acetonitrile (ACN): Selected as the organic modifier for its low viscosity and UV transparency. While methanol can enhance π-π interactions on phenyl phases, ACN often provides sharper peaks and is a strong elution solvent.[9]

    • pH Control: The mobile phase is buffered to a pH of approximately 3.0 using a phosphate buffer. The fused naphthyridine ring contains nitrogen atoms that can be protonated. Maintaining a consistent, acidic pH ensures the analyte is in a single ionic form, preventing peak splitting and shifting retention times.[9] This pH also suppresses the ionization of residual silanol groups on the silica support, minimizing secondary interactions that can lead to peak tailing.[9]

  • Detection: Given the conjugated aromatic structure of the analyte, it exhibits strong ultraviolet (UV) absorbance. A photodiode array (PDA) or diode array detector (DAD) is recommended to monitor the elution, allowing for the determination of the optimal detection wavelength (λmax) and simultaneous assessment of peak purity.

Materials and Reagents

Item Specification
Instrumentation HPLC or UPLC system with a gradient pump, autosampler, column oven, and PDA/DAD detector.
Analytical Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent.
Reference Standard This compound (Purity ≥ 98%).
Solvent A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid.
Solvent B Acetonitrile (HPLC Grade).
Diluent Acetonitrile:Water (50:50, v/v).
Other Reagents Phosphoric Acid (85%), Potassium Dihydrogen Phosphate, Hydrochloric Acid (1N), Sodium Hydroxide (1N), Hydrogen Peroxide (30%), Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

Parameter Condition
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD at 254 nm (or λmax determined from spectrum)
Run Time 25 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the solution through a 0.45 µm nylon membrane filter and degas prior to use.

  • Reference Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent (Acetonitrile:Water, 50:50).

    • Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to volume with the Diluent.

Analytical Workflow

The general procedure for analyzing a sample is depicted below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify / Purity Check Integrate->Quantify Report Generate Report Quantify->Report

Caption: General analytical workflow from sample preparation to final report generation.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (10 µg/mL) five times consecutively.

  • Calculate the parameters based on the chromatograms obtained.

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0%Confirms the stability and consistency of the pumping system.

Protocol for Forced Degradation Studies

To establish the stability-indicating nature of this method, the analyte should be subjected to stress conditions as recommended by ICH guidelines.[4][5][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Sample Preparation for Stress Studies: Use a 100 µg/mL solution of the API in the specified stress medium. After the stress period, neutralize the solution if necessary, and dilute with the Diluent to a final theoretical concentration of 10 µg/mL before injection.

  • Acid Hydrolysis:

    • Treat the sample with 1N HCl at 60 °C for 24 hours.

    • Cool, neutralize with an equivalent amount of 1N NaOH.

  • Base Hydrolysis:

    • Treat the sample with 1N NaOH at 60 °C for 8 hours.

    • Cool, neutralize with an equivalent amount of 1N HCl.

  • Oxidative Degradation:

    • Treat the sample with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid drug substance to 105 °C in a hot air oven for 48 hours.

    • Dissolve the stressed solid in the Diluent for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution (100 µg/mL) to UV light (254 nm) and visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a control sample protected from light.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) DS Drug Substance (2-Oxo-1,8-naphthyridine-3-carbonitrile) Acid Acid Hydrolysis (1N HCl, 60°C) DS->Acid Base Base Hydrolysis (1N NaOH, 60°C) DS->Base Oxidation Oxidation (6% H₂O₂, RT) DS->Oxidation Thermal Thermal (105°C, Solid) DS->Thermal Photo Photolytic (UV/Vis Light) DS->Photo Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Logical flow of a forced degradation study to validate the method's specificity.

The results from these studies should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, confirming the method is "stability-indicating."

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quality control and stability assessment of this compound. The use of a Phenyl-Hexyl stationary phase and a controlled-pH mobile phase ensures excellent peak shape and resolution. The inclusion of a comprehensive forced degradation protocol validates the method's specificity, making it suitable for use in regulated environments and for professionals in drug development.

References

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]

  • Method Development HPLC. Interchim. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry. [Link]

Sources

Introduction: The 1,8-Naphthyridine Scaffold and the Quest for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and In Vitro Protocol for Evaluating 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile as a Protein Kinase Inhibitor

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-mycobacterial, antiviral, and anti-cancer properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing inhibitors that target the ATP-binding pocket of protein kinases. Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of robust and reliable in vitro assays to screen and characterize potential kinase inhibitors is a cornerstone of modern drug discovery.

This application note provides a comprehensive, field-tested protocol for determining the in vitro inhibitory potency of this compound against a representative protein kinase. We move beyond a simple list of steps to explain the causality behind the experimental design, ensuring the protocol is a self-validating system for generating high-quality, reproducible data. The methodology employs the ADP-Glo™ Kinase Assay, a universal, luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4]

Principle of the Luminescence-Based Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a two-step process designed for high sensitivity and robustness, making it ideal for high-throughput screening (HTS).[4][5] The fundamental principle is the quantification of ADP, a universal product of any kinase reaction. The intensity of the light signal generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[4]

  • The Kinase Reaction: The protein kinase catalyzes the transfer of the gamma-phosphate from ATP to a specific substrate (protein or peptide). For every molecule of phosphorylated substrate produced, one molecule of ADP is generated. An inhibitor, such as our test compound, will reduce the rate of this reaction.

  • ADP Detection:

    • Step 1 (ATP Depletion): After the kinase reaction has proceeded for a set time, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, critically, depletes the remaining, unconsumed ATP. This step is essential for reducing assay background and enabling high sensitivity.[4]

    • Step 2 (ADP to ATP Conversion & Luminescence): The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a stabilized luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable, "glow-style" luminescent signal.[3][4]

The amount of light produced is directly proportional to the concentration of ADP formed during the kinase reaction. When an inhibitor is present, kinase activity is reduced, less ADP is produced, and the luminescent signal decreases.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Reaction_Mix Phosphorylated Substrate + ADP + Unused ATP Kinase->Reaction_Mix ATP ATP ATP->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor Test Compound (this compound) Inhibitor->Reaction_Mix Inhibition Depletion Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Reaction_Mix->Depletion Transfer to Detection Phase ADP_Only ADP Only Depletion->ADP_Only Detection Add Kinase Detection Reagent (ADP -> ATP -> Light) ADP_Only->Detection Light Luminescent Signal Detection->Light

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Category Item Example Supplier & Cat. No. Comments
Enzyme & Substrate Active Protein Kinase (e.g., ABL1)Revvity (PV3853)Choose a kinase relevant to the anticipated target family.
Kinase Substrate (e.g., ABLtide)Anaspec (AS-60435)Substrate must be specific to the chosen kinase.
Detection Kit ADP-Glo™ Kinase AssayPromega (V9101)Kit contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP.
Test Compound This compoundCustom Synthesis / Chemical Supplier
Control Inhibitor Known inhibitor for the chosen kinase (e.g., Imatinib for ABL1)Selleckchem (S1026)Used as a positive control for inhibition.
Labware 384-well, solid white, low-volume microplatesCorning (3572)White plates are essential for maximizing luminescent signal.
Multichannel pipettes & reagent reservoirsVWR / Fisher Scientific
Instrumentation Plate reader with luminescence detection capabilityBMG LABTECH / Molecular DevicesMust be capable of reading glow luminescence from 384-well plates.
Reagents Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich (D2650)For dissolving the test compound.
Ultra-pure waterMillipore / Lab Water System
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)Prepare in-house or purchaseBuffer composition may need optimization depending on the kinase.

Experimental Protocol

This protocol is designed for a 384-well plate format to determine a 10-point IC₅₀ curve for the test compound.

Phase 1: Reagent Preparation
  • Test Compound & Control Inhibitor Stock:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock of the control inhibitor (e.g., Imatinib) in 100% DMSO.

    • Rationale: DMSO is a universal solvent for many small molecules. A high-concentration stock minimizes the final DMSO concentration in the assay, which can affect enzyme activity.

  • Serial Dilution Plate:

    • In a separate 96-well plate, perform a 1:3 serial dilution of the 10 mM test compound and control inhibitor stocks in 100% DMSO to create a 10-point concentration gradient. This will be the source plate for the assay.

    • Rationale: Performing serial dilutions in DMSO ensures accurate concentrations and easy transfer to the final assay plate.

  • Kinase Reaction Buffer (1X): Prepare the buffer as required for the specific kinase. A common starting buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • Rationale: The buffer provides the optimal pH and necessary cofactors (Mg²⁺) for kinase activity. BSA is included to prevent the enzyme from sticking to plasticware.

  • ATP Solution: Thaw the ATP stock solution provided in the ADP-Glo™ kit. Dilute it in 1X Kinase Reaction Buffer to a 2X working concentration (e.g., 50 µM, for a final concentration of 25 µM).

    • Rationale: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Enzyme/Substrate Mix: Dilute the kinase and its corresponding substrate together in 1X Kinase Reaction Buffer to a 2X working concentration.

    • Rationale: Preparing a master mix ensures uniform dispensing and reduces pipetting variability. The optimal enzyme concentration should be determined empirically to yield approximately 10-30% ATP consumption in the reaction time.[6]

Phase 2: Assay Setup and Kinase Reaction

All additions should be performed using a multichannel pipette. The final reaction volume is 5 µL.

  • Compound Transfer: Add 25 nL of the serially diluted compounds (from the source plate) to the 384-well white assay plate. Include DMSO-only wells for controls.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 2X Enzyme/Substrate Mix to all wells except the "No Enzyme" control wells. To these, add 2.5 µL of 1X Kinase Buffer containing only the substrate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the test compound to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

    • Rationale: The incubation time should be within the linear range of the reaction, where product formation is proportional to time and enzyme concentration.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2 & 3: Assay Execution cluster_analysis Phase 4: Data & Analysis P1 Prepare Compound Serial Dilutions A1 Add 25 nL Compound to 384-well plate P1->A1 P2 Prepare 2X Enzyme/Substrate Mix A2 Add 2.5 µL Enzyme/Substrate Mix P2->A2 P3 Prepare 2X ATP Solution A4 Add 2.5 µL ATP (Start Reaction) P3->A4 A1->A2 A3 Incubate 15 min A2->A3 A3->A4 A5 Incubate 60 min A4->A5 A6 Add 5 µL ADP-Glo™ Reagent A5->A6 A7 Incubate 40 min A6->A7 A8 Add 10 µL Kinase Detection Reagent A7->A8 A9 Incubate 30 min A8->A9 D1 Read Luminescence A9->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Calculate IC₅₀ D2->D3

Caption: High-level experimental workflow from preparation to analysis.
Phase 3: ADP Detection
  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

    • Rationale: This step is crucial for stopping the enzymatic reaction uniformly across the plate and removing the ATP background signal.[4]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.

    • Rationale: This incubation allows the coupled enzymatic reactions to proceed to completion, resulting in a stable luminescent signal.

Phase 4: Data Acquisition
  • Read Plate: Measure the luminescence of the entire plate using a compatible plate reader. An integration time of 0.5 to 1 second per well is typically sufficient.

Data Analysis and Interpretation

  • Controls:

    • High Signal (0% Inhibition): Wells containing DMSO instead of inhibitor. This represents the maximum kinase activity.

    • Low Signal (100% Inhibition): Wells with no enzyme. This represents the background signal.

  • Calculate Percent Inhibition: Use the following formula for each well containing the test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max_Activity - Signal_Background))

  • Determine IC₅₀:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Parameter Description
Top Plateau of the curve at high % inhibition (should be near 100).
Bottom Plateau of the curve at low % inhibition (should be near 0).
HillSlope The steepness of the curve. A value of -1.0 is typical for a 1:1 binding interaction.
IC₅₀ The concentration of inhibitor at the curve's inflection point.

Assay Validation and Quality Control

To ensure the assay is robust and suitable for screening, the Z'-factor should be calculated. This metric assesses the separation between the high and low signal controls.

Z' = 1 - (3 * (SD_High_Signal + SD_Low_Signal)) / |Mean_High_Signal - Mean_Low_Signal|

  • SD: Standard Deviation

  • An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Trinquet, E., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • BPS Bioscience. Luminescent Assay Kits. [Link]

  • Trinquet, E., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Cisbio Bioassays. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]

  • Vidles, M., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH. [Link]

  • Zhao, X., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

Sources

The Versatile Scaffold: Application Notes for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]

Within this important class of heterocycles, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile stands out as a highly versatile and valuable chemical intermediate. Its strategic placement of functional groups—a reactive nitrile, a nucleophilic nitrogen within the pyridone ring, and an activated aromatic system—provides multiple avenues for synthetic elaboration. This guide provides detailed application notes and protocols for the use of this intermediate, offering researchers a practical framework for leveraging its synthetic potential in drug discovery and materials science.

Chemical Properties and Reactivity Profile

This compound is a stable, crystalline solid. The molecule's reactivity is governed by the interplay of its key functional groups.

  • The Nitrile Group: The electron-withdrawing nature of the adjacent carbonyl and the naphthyridine ring system makes the nitrile carbon electrophilic and susceptible to nucleophilic attack. This group can be readily transformed into other valuable functionalities such as carboxylic acids, amides, and amines.

  • The Pyridone Ring: The N1-H of the pyridone ring is acidic and can be deprotonated with a suitable base to facilitate N-alkylation or N-arylation reactions. This allows for the introduction of diverse substituents to modulate the molecule's physicochemical properties.

  • The Aromatic Core: The naphthyridine ring system can undergo electrophilic aromatic substitution, although the conditions need to be carefully controlled to avoid unwanted side reactions. The C4 position, being part of a vinylogous amide system, is particularly susceptible to nucleophilic attack after activation.

The following diagram illustrates the key reactive sites on the this compound scaffold.

Caption: Key reactive sites on the this compound scaffold.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.

Protocol 1: Hydrolysis of the Nitrile to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Principle: The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[4][5] Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylate salt. Acidic workup then furnishes the final carboxylic acid. This protocol is adapted from general procedures for nitrile hydrolysis.[5][6]

Workflow Diagram:

G start 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile reagents 1. NaOH (aq), Reflux 2. HCl (aq) start->reagents Hydrolysis product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid reagents->product

Caption: Workflow for the hydrolysis of the nitrile group.

Materials and Methods:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10-15 mL per gram of starting material).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further cool in an ice-water bath.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2-3), leading to the precipitation of the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Expected Outcome: This protocol typically affords the desired carboxylic acid in good to excellent yields (80-95%). The resulting 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a key precursor for the synthesis of various biologically active amides and esters.[2][7][8]

Protocol 2: Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Principle: The partial hydrolysis of a nitrile to an amide can be achieved under controlled acidic or basic conditions. This protocol utilizes a controlled basic hydrolysis, stopping at the amide stage. The resulting carboxamide functionality is a common feature in many pharmaceutical agents due to its ability to participate in hydrogen bonding.

Materials and Methods:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add a catalytic amount of a solid base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (0.2-0.5 eq).

  • Heating: Heat the mixture at a moderate temperature (e.g., 50-60 °C) with stirring. Monitor the reaction closely by TLC to maximize the formation of the amide and minimize the over-hydrolysis to the carboxylic acid.

  • Workup: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Isolation: The product may precipitate upon cooling or after partial removal of the solvent. If not, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a weaker base and lower temperature compared to the full hydrolysis protocol favors the formation of the amide over the carboxylate. The choice of a mixed solvent system helps to balance the solubility of the starting material and the reagents.

Protocol 3: N-Alkylation of the Pyridone Ring

Principle: The nitrogen atom of the pyridone ring can be alkylated after deprotonation with a suitable base. This reaction is valuable for introducing lipophilic groups or linkers for further functionalization. This protocol is based on general methods for the N-alkylation of similar heterocyclic systems.

Workflow Diagram:

G start 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile reagents 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) start->reagents N-Alkylation product 1-Alkyl-2-oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile reagents->product

Caption: General workflow for the N-alkylation of the pyridone ring.

Materials and Methods:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, handle with extreme care) portion-wise at room temperature or 0 °C. Stir the mixture for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Data for N-Alkylation Conditions:

BaseSolventTemperature (°C)Typical Yield (%)Notes
K₂CO₃DMF8075-90A milder and safer option, suitable for a wide range of alkyl halides.
NaHTHF/DMF0 to RT80-95A stronger base, useful for less reactive alkylating agents. Requires anhydrous conditions and careful handling.

Summary of Applications in Drug Discovery

The derivatives synthesized from this compound have shown significant promise in various therapeutic areas.

  • Anticancer Agents: The 1,8-naphthyridine scaffold is present in several kinase inhibitors. Modifications at the N1 and C3 positions can be used to tune the selectivity and potency against specific cancer targets.

  • Antimicrobial Agents: The core structure is related to nalidixic acid, a foundational antibiotic. The introduction of different substituents can lead to new compounds with activity against resistant bacterial strains.[1]

  • Antiviral Agents: Certain 1,8-naphthyridine derivatives have shown potent anti-HIV activity, with some acting as integrase inhibitors.[9]

  • Anti-inflammatory and Analgesic Agents: The rigid scaffold can be used to design compounds that interact with enzymes and receptors involved in inflammation and pain signaling.

Conclusion

This compound is a chemical intermediate of considerable value, offering a robust platform for the synthesis of a diverse array of functionalized molecules. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold. The versatility of its functional groups, coupled with the inherent biological relevance of the 1,8-naphthyridine core, ensures that this compound will continue to be a valuable tool in the hands of medicinal chemists and materials scientists for the foreseeable future.

References

  • Abu-Melha, H. M. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][6][7]naphthyridine Derivatives. Molecules, 12(3), 361-372. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(1), 1-15. Available at: [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. Available at: [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • Patil, S. A., et al. (2013). A simple and efficient one-pot novel synthesis of pyrazolo[3,4-b][6][7]naphthyridine and pyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine derivatives as anti-inflammatory agents. Research on Chemical Intermediates, 39(8), 3419-3430. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. Available at: [Link]

  • Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. Available at: [Link]

  • Vaghani, H., et al. (2022). Ultrasound irradiation for the synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carbonitrile. Heterocyclic Letters, 12(3), 677-684. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Wang, J., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one. Tetrahedron, 72(35), 5429-5434. Available at: [Link]

  • Zask, A., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry, 57(12), 5048-5059. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This molecule is a crucial scaffold in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We aim to provide not just solutions, but the underlying chemical principles to empower your research.

The most common synthetic route involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with an active methylene compound like ethyl cyanoacetate or malononitrile. This process, while effective, is sensitive to reaction conditions and can lead to several side reactions.

Troubleshooting Guide & FAQs
FAQ 1: My reaction yields are consistently low, or the reaction fails to proceed to completion. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue stemming from suboptimal reaction conditions or reactant instability. The core of this synthesis is a Knoevenagel condensation followed by an intramolecular cyclization.[4][5] Let's break down the causality.

Underlying Causes & Mechanistic Insight:

  • Insufficient Catalyst Activity: The initial condensation requires a basic catalyst to deprotonate the active methylene compound (e.g., ethyl cyanoacetate), forming a nucleophilic carbanion.[4] If the base is too weak or used in insufficient quantity, this equilibrium is not favored, slowing the initial C-C bond formation. Common catalysts include piperidine, triethylamine, or DBU.[6]

  • Reversibility of the Enamine Intermediate: The reaction proceeds through a vinylogous amide or enamine intermediate. This intermediate must be stable enough to undergo the subsequent intramolecular cyclization.[7][8][9] Unfavorable conditions can lead to the equilibrium favoring the starting materials.

  • Steric Hindrance: Bulky substituents on either the 2-aminonicotinaldehyde or the active methylene compound can sterically hinder the initial nucleophilic attack or the final ring-closing step.

  • Low Reaction Temperature: The intramolecular cyclization step often requires thermal energy to overcome the activation barrier for the 6-electron electrocyclization process.[9] Insufficient heat can stall the reaction after the initial condensation.

Troubleshooting & Optimization Protocol:

ParameterRecommended Action & Rationale
Catalyst Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if using weaker amines like triethylamine.[6] Ensure the catalyst is fresh and anhydrous.
Temperature After an initial period at a lower temperature (e.g., room temperature to 60 °C) to allow for the Knoevenagel condensation, increase the temperature (e.g., to reflux in ethanol or toluene) to drive the cyclization step.[10]
Solvent Ensure the solvent is appropriate for the reaction temperature and can dissolve the intermediates. Ethanol is common, but higher-boiling solvents like toluene or Dowtherm A can be used for difficult cyclizations.[7] The removal of water, a byproduct, can also drive the reaction forward.[11]
Reactant Quality 2-aminonicotinaldehyde can be unstable and may dimerize or oxidize over time.[12] Confirm its purity by NMR or LC-MS before use. If necessary, purify by recrystallization or column chromatography.
FAQ 2: My reaction mixture turns a deep yellow/orange, and I isolate a colored solid that is not my desired product. What is this byproduct?

Answer: The intense color you are observing is characteristic of the stable enamine or vinylogous amide intermediate formed after the initial Knoevenagel condensation but before the final intramolecular cyclization.

Mechanistic Insight:

The product of the condensation between 2-aminonicotinaldehyde and ethyl cyanoacetate is a highly conjugated system. This extended π-system absorbs light in the visible spectrum, resulting in the observed color. The stability of this intermediate is a double-edged sword: it is a necessary step in the reaction, but if it is too stable or the conditions are not sufficient to promote the subsequent cyclization, it can be isolated as the major product.

dot digraph "Enamine_Intermediate_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead="open"];

} dot Caption: Formation of the stable, colored intermediate.

Troubleshooting & Resolution:

  • Drive the Cyclization: As discussed in FAQ 1, the primary solution is to provide sufficient energy to overcome the activation barrier for the cyclization step. This is typically achieved by heating the reaction mixture to reflux for several hours. Monitor the reaction by TLC or LC-MS; the disappearance of the colored spot corresponding to the intermediate and the appearance of the product spot (often fluorescent under UV) indicates progress.

  • Choice of Solvent: Using a higher-boiling point solvent can facilitate the cyclization. If the reaction is stalling in ethanol (b.p. 78 °C), consider switching to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C).

  • Acid Catalysis for Cyclization: In some cases, a catalytic amount of acid (e.g., acetic acid) can be added after the initial base-catalyzed condensation to promote the ring-closing step, although this must be done cautiously to avoid nitrile hydrolysis.

FAQ 3: My final product's analytical data (NMR, Mass Spec) suggests the presence of an amide or carboxylic acid. How did this happen and how can I prevent it?

Answer: This indicates that the nitrile group (-C≡N) on your product has undergone hydrolysis. This is a common side reaction, especially if the workup or reaction conditions involve strong acid or base at elevated temperatures.[13][14]

Mechanistic Insight:

Nitrile hydrolysis proceeds in two stages: first to a primary amide (-CONH₂), and then further to a carboxylic acid (-COOH).[15] Both steps can be catalyzed by either acid or base.[16]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[13][14]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon.[16]

Vigorous conditions (e.g., refluxing in aqueous HCl or NaOH) during workup are the most common cause of this unwanted side reaction.[14][15]

dot digraph "Nitrile_Hydrolysis_Pathway" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead="open"];

} dot Caption: Stepwise hydrolysis of the nitrile group.

Prevention & Mitigation Strategy:

StageAction
Reaction Use anhydrous solvents and reagents. If a protic solvent like ethanol is used, keep reaction times reasonable and avoid unnecessarily high temperatures for extended periods.
Workup Avoid using strong aqueous acids or bases for quenching or extraction, especially with heating. Use milder alternatives like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization.
Purification If hydrolysis has occurred, the resulting amide and carboxylic acid byproducts will have different polarities from the desired nitrile. They can typically be separated by column chromatography on silica gel. The carboxylic acid can also be removed by washing an organic solution of the product with a mild base (e.g., NaHCO₃ solution).
FAQ 4: I'm observing a complex mixture of products, possibly due to dimerization or polymerization. What causes this and how can it be controlled?

Answer: The starting material, 2-aminonicotinaldehyde, is susceptible to self-condensation, especially under basic conditions or upon prolonged storage.[12][17] This can lead to the formation of dimers or oligomers, complicating the reaction and purification.

Underlying Chemistry:

The aldehyde group is electrophilic, while the aromatic amine is nucleophilic. One molecule of 2-aminonicotinaldehyde can react with another, leading to imine formation and subsequent side reactions. This is a common issue with amino-aldehydes.[12]

Troubleshooting & Control Measures:

  • Controlled Addition: Instead of mixing all reactants at once, try a slow, dropwise addition of the 2-aminonicotinaldehyde solution to the mixture of the active methylene compound and the catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over self-condensation.

  • Use Fresh Starting Material: Ensure the 2-aminonicotinaldehyde is pure and has not been stored for long periods where it could have degraded.[17]

  • Moderate Temperatures: Running the initial condensation step at room temperature or slightly above, before heating to induce cyclization, can minimize side reactions that have higher activation energies.

Experimental Protocols
Protocol 1: General Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (20 mL).

  • Add Reactants: Add 2-aminonicotinaldehyde (1.22 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

  • Add Catalyst: Add piperidine (0.1 mL, ~1 mmol) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 1 hour. The mixture will likely turn a deep yellow or orange color.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 10% methanol in dichloromethane), observing the disappearance of the starting materials and the colored intermediate.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove residual impurities.

  • Drying: Dry the solid under vacuum to obtain the crude product. Further purification can be achieved by recrystallization (Protocol 2).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A common choice for this class of compounds is a mixture of Dimethylformamide (DMF) and water, or ethanol.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot DMF to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Swirl and heat for a few minutes, then remove the charcoal by hot filtration through a pad of celite.

  • Crystallization: Slowly add hot water dropwise to the hot DMF solution until it becomes slightly cloudy (the saturation point). If too much water is added, add a small amount of hot DMF to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and then a cold solvent like ethanol to aid drying.

  • Drying: Dry the crystals under vacuum to a constant weight.

References
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). PubMed Central.
  • Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][10][18]naphthyridines - PMC. (n.d.). NIH. Retrieved January 17, 2026, from

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.).
  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). (n.d.).
  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. (n.d.). Benchchem.
  • Synthesis and amination of naphthyridines. (1981, October 16). Wageningen University & Research.
  • synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). YouTube.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.). NIH.
  • Enamines. (2010, May 24). Master Organic Chemistry.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • 5 Nitrile Hydrolysis Steps. (2025, April 18). Berkeley Learning Hub.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Lumen Learning.
  • Gould-Jacobs Reaction. (n.d.).
  • Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. (n.d.). Benchchem.
  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (n.d.). MDPI.
  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (n.d.). Google Patents.
  • 20.7: Chemistry of Nitriles. (2025, January 19).
  • Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.).
  • A Convenient Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives | Request PDF. (2025, August 10). ResearchGate.
  • preventing dimerization of 4-Amino-2-chloronicotinonitrile. (n.d.). Benchchem.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.
  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). PubMed Central.
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (2012, March 14). PubMed.
  • Knoevenagel condensation. (n.d.). Wikipedia.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • (PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.
  • Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha - PMC. (n.d.). NIH.
  • Methods for preparing naphthyridines. (n.d.). Google Patents.
  • 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1 | Journal of Medicinal Chemistry. (n.d.). ACS Publications - American Chemical Society.
  • Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. (2025, December 6). ResearchGate.

Sources

Technical Support Center: Yield Optimization for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction yields. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of the 2-oxo-1,8-naphthyridine core structure.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method is a one-pot, multicomponent reaction (MCR) involving 2-aminopyridine, an active methylene compound like ethyl cyanoacetate, and a substituted aldehyde.[1] This approach is favored for its operational simplicity and atom economy. Modern variations of this synthesis employ green chemistry principles, such as using water as a solvent and ultrasonic irradiation to enhance reaction rates and yields.[1][2]

Q2: What are the critical parameters that directly influence the reaction yield and purity?

Yield and purity are highly sensitive to several factors. The choice of catalyst is paramount; weak bases like morpholine or piperidine are commonly used to facilitate the initial condensation steps without promoting unwanted side reactions.[1] Solvent selection impacts reactant solubility and reaction rate; while traditional organic solvents are effective, aqueous media represent a greener and often high-yielding alternative.[1][2] Finally, energy input —be it conventional heating or ultrasonic irradiation—can dramatically reduce reaction times and improve yields, though excessive heat can lead to product degradation.[1][3]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1][3] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 60:40 v/v), allows for clear separation of the starting materials, intermediates, and the final product.[1] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product spot, determining the optimal point to terminate the reaction.

Q4: What are the standard procedures for isolating and purifying the final product?

Upon reaction completion as determined by TLC, the product often precipitates directly from the reaction mixture, especially in aqueous media. The solid can be isolated by simple vacuum filtration. The crude product should then be washed with a small amount of cold solvent (e.g., water or ethanol) to remove residual catalyst and unreacted starting materials.[3] If further purification is required, recrystallization from a suitable solvent like ethanol is typically sufficient to obtain a high-purity product. The compound's identity and purity should then be confirmed using analytical techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry.[1]

Section 2: Troubleshooting Guide for Low-Yield Synthesis

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield After Expected Reaction Time

Question: My reaction has proceeded for the recommended duration, but TLC analysis shows a significant amount of unreacted starting materials and minimal product formation. What are the likely causes and how can I resolve this?

Answer: This is a common issue that typically points to one of three areas: catalyst efficacy, reaction conditions, or reactant solubility.

Potential Cause Underlying Rationale Suggested Solution
Inactive or Inefficient Catalyst The basic catalyst (e.g., morpholine, piperidine) is essential for the initial Knoevenagel condensation. If the catalyst is old, degraded, or used in insufficient quantity, the reaction will fail to initiate efficiently.1. Use a fresh bottle of the catalyst. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[3] 3. Ensure the catalyst is not quenched by any acidic impurities in the starting materials or solvent.
Suboptimal Reaction Temperature The reaction's activation energy barrier may not be overcome at the current temperature. While some protocols work at room temperature, others require thermal energy to proceed at a reasonable rate.1. Gently heat the reaction mixture (e.g., to 50 °C) and continue to monitor by TLC.[3] 2. For a more significant rate enhancement, consider using ultrasonic irradiation, which promotes the reaction through acoustic cavitation even at room temperature.[1]
Poor Reactant Solubility If one or more reactants are not sufficiently soluble in the chosen solvent, the reaction becomes diffusion-limited, leading to a drastically reduced rate. This is particularly relevant when using water with highly nonpolar aldehydes.1. Switch to a more polar organic solvent such as ethanol or Dimethylformamide (DMF) to improve the solubility of all reactants.[3] 2. If using an aqueous medium, adding a small amount of a co-solvent like ethanol can sometimes improve solubility without compromising the "green" nature of the synthesis.

Problem 2: Significant Formation of Impurities

Question: My reaction produces the desired product, but it is accompanied by multiple byproducts, making purification difficult and lowering the isolated yield. How can I improve the reaction's selectivity?

Answer: The formation of multiple impurities often results from conditions that are too harsh or reaction times that are excessively long, leading to side reactions or product degradation.

  • Causality: High temperatures or prolonged exposure to the catalyst can promote side reactions, such as the self-condensation of the aldehyde or the hydrolysis of the nitrile group. Microwave-assisted synthesis, while rapid, can be particularly prone to generating impurities if the power and temperature are not carefully controlled.[3]

  • Corrective Actions:

    • Reduce Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. This increases selectivity for the desired product.[3]

    • Optimize Reaction Time: Monitor the reaction closely with TLC and stop it as soon as the main starting material is consumed. Avoid leaving the reaction to run for extended periods unnecessarily.

    • Use a Milder Catalyst: If using a strong base, consider switching to a milder alternative like morpholine. In some related syntheses, catalysts like molecular iodine have been used under milder conditions.[3]

Section 3: Visualized Experimental Workflow and Troubleshooting

To provide a clearer picture, the following diagrams illustrate the general synthesis workflow and a decision-making process for troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-Aminopyridine, Aldehyde, & Ethyl Cyanoacetate B Add Solvent (e.g., Water) A->B C Add Catalyst (e.g., Morpholine) B->C D Apply Energy (Stirring, Ultrasound, or Heat) C->D E Monitor by TLC D->E F Cool to RT & Filter Precipitate E->F Reaction Complete G Wash Solid with Cold Solvent F->G H Dry Product Under Vacuum G->H I Characterize (NMR, IR, MS) H->I

Caption: General workflow for the synthesis of this compound.

G Start Low Yield or Stalled Reaction? Cause1 Check Catalyst Start->Cause1 Is Catalyst Active? Cause2 Check Conditions Start->Cause2 Are Temp/Time Sufficient? Cause3 Check Solubility Start->Cause3 Are Reactants Dissolved? Sol1 Use Fresh Catalyst or Increase Loading (5-10 mol%) Cause1->Sol1 Sol2 Increase Temperature (e.g., 50°C) or Use Ultrasound Cause2->Sol2 Sol3 Switch to Polar Solvent (Ethanol, DMF) Cause3->Sol3

Sources

Technical Support Center: A Troubleshooting Guide for Biological Assays of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile and its analogs. This guide is designed to provide practical, experience-driven solutions to common challenges encountered during the biological evaluation of this important chemical scaffold. Our approach is rooted in establishing robust, self-validating experimental systems to ensure the integrity and reproducibility of your data.

Introduction to the 1,8-Naphthyridine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for designing inhibitors of various enzymes, particularly kinases and poly (ADP-ribose) polymerases (PARPs). However, like many aromatic, heterocyclic compounds, derivatives of this scaffold can present specific challenges in biological assays, ranging from poor solubility to assay interference. This guide will address these issues in a direct, question-and-answer format.

Section 1: Compound Management and Solubility

Poor solubility is one of the most frequent and critical hurdles in the early stages of drug discovery. It can lead to inaccurate potency measurements and misleading structure-activity relationships (SAR).

FAQ 1: My this compound derivative shows poor solubility in aqueous buffers or cell culture media. What are the best practices for solubilization?

Answer:

This is a common issue stemming from the planar, aromatic nature of the naphthyridine core. The primary goal is to create a stable, concentrated stock solution that can be diluted into your final assay medium without precipitation.

Root Cause Analysis:

  • High Lipophilicity: The compound's LogP value may be too high, favoring the solid state over dissolution in polar, aqueous environments.

  • Crystal Lattice Energy: The energy required to break the compound's crystal structure may be greater than the energy of solvation.

  • Incorrect Solvent Choice: Using a suboptimal solvent for the initial stock solution can lead to carryover and precipitation upon dilution.

Troubleshooting Protocol:

  • Prioritize DMSO for Stock Solutions: For most derivatives of this scaffold, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock (e.g., 10-50 mM). Ensure the DMSO is anhydrous and of high purity to prevent compound degradation.

  • Employ Gentle Warming and Sonication: If the compound does not readily dissolve at room temperature, gently warm the solution to 30-37°C and use a bath sonicator. This provides the necessary energy to overcome the crystal lattice forces. Avoid excessive heat, which can degrade the compound.

  • Perform a Kinetic Solubility Test: Before proceeding with biological assays, it is crucial to determine the maximum soluble concentration in your final assay buffer or cell culture medium.

    • Prepare serial dilutions of your DMSO stock into the aqueous medium.

    • Incubate under assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.

    • Visually inspect for precipitation (cloudiness or particulates). For a more quantitative measure, use nephelometry or filter the samples and measure the concentration of the filtrate by HPLC-UV.

  • Consider Alternative Solubilization Aids: If solubility remains a challenge, co-solvents such as polyethylene glycol (PEG), cyclodextrins, or surfactants like Tween-80 may be explored, but these must be validated for compatibility with your specific assay system as they can have independent biological effects.

Section 2: Troubleshooting Cell-Based Assays

Cell-based assays are critical for evaluating a compound's activity in a biological context. However, inconsistent results are common and require systematic investigation.

FAQ 2: My IC50 values for a cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo®) are highly variable between experiments. What are the likely causes?

Answer:

Inconsistent IC50 values often point to issues with compound stability, cell health, or assay execution rather than a true change in compound potency.

Troubleshooting Workflow:

G Start Inconsistent IC50 Values Solubility Check for Compound Precipitation in Media Start->Solubility CellHealth Verify Cell Health & Density (Doubling Time, Morphology) Start->CellHealth AssayInterference Test for Assay Interference Start->AssayInterference Solubility_Check Perform Kinetic Solubility Test Solubility->Solubility_Check Cell_Check Monitor Cell Passage Number & Standardize Seeding CellHealth->Cell_Check Interference_Check Run Compound-Only Controls (No Cells) AssayInterference->Interference_Check Result Consistent IC50 Achieved Solubility_Check->Result Cell_Check->Result Interference_Check->Result

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

Detailed Investigation Steps:

  • Re-confirm Solubility: As discussed in Section 1, compound precipitation at higher concentrations is a primary cause of flattened dose-response curves and artificially high IC50 values. Ensure your highest tested concentration is well below the kinetic solubility limit in your final cell culture medium.

  • Control for Cell Culture Variability:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Seeding Density: Ensure uniform cell seeding across all wells. Edge effects in microplates can be minimized by not using the outer wells or by filling them with sterile PBS.

    • Cell Health: Only use cells that are in the logarithmic growth phase and exhibit healthy morphology.

  • Evaluate Compound Stability: Some naphthyridine derivatives can be unstable in aqueous media over the course of a 48-72 hour incubation. Assess the stability of your compound by incubating it in media under assay conditions, and then quantifying the remaining parent compound at various time points using LC-MS.

  • Check for Assay Interference: Many heterocyclic compounds, including some 1,8-naphthyridines, can interfere with assay readouts.

    • Colorimetric Assays (MTT/MTS): The compound itself may absorb light at the same wavelength as the formazan product or act as a chemical reductant, leading to false-positive or false-negative signals.

    • Luminescent Assays (CellTiter-Glo®): The compound may quench the luciferase enzyme, leading to an underestimation of cell viability.

    • Control Experiment: To test for interference, run parallel plates with your compound dilutions in cell-free media. Any signal generated in these wells is due to assay interference and must be subtracted from your experimental data.

Section 3: Troubleshooting In Vitro Enzyme Inhibition Assays

Directly measuring the inhibition of a purified enzyme target (e.g., a kinase) is a crucial step in characterizing a compound's mechanism of action.

FAQ 3: I am not observing the expected level of inhibition in my kinase assay. The compound was designed to be a potent inhibitor. What should I investigate?

Answer:

This discrepancy can arise from several factors related to the assay conditions or the compound's mechanism of interaction with the enzyme.

Key Areas for Investigation:

Parameter Potential Problem Recommended Action
ATP Concentration If your compound is an ATP-competitive inhibitor, its apparent IC50 will be highly dependent on the ATP concentration used in the assay.Determine the Km of ATP for your specific kinase and run the assay at or below this concentration. This ensures you are measuring the true potency (Ki) of your inhibitor.
Enzyme Concentration If the inhibitor concentration is close to the enzyme concentration (tight-binding inhibitor), the IC50 will be dependent on the enzyme concentration.Use the lowest concentration of enzyme that still provides a robust signal-to-background ratio. If tight binding is suspected, use the Morrison equation to calculate the Ki.
Incubation Time Some inhibitors are slow-binding and require a pre-incubation period with the enzyme before the addition of substrate to reach equilibrium.Perform a time-course experiment where you vary the pre-incubation time of the enzyme and inhibitor (e.g., 15, 30, 60, 120 minutes) before initiating the reaction.
Assay Buffer Components Components like detergents (e.g., Triton X-100) or reducing agents (e.g., DTT) can interact with the compound or affect enzyme stability.Systematically evaluate the effect of each buffer component. Ensure the final DMSO concentration is low (<1%) and consistent across all wells, as it can inhibit some enzymes at higher concentrations.

Protocol: A Generic Kinase Activity/Inhibition Assay (e.g., ADP-Glo™)

This protocol outlines a typical luminescent-based kinase assay for determining inhibitor potency.

  • Prepare Reagents:

    • Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing MgCl2, a reducing agent (DTT), and a detergent (e.g., Brij-35).

    • Kinase: Dilute the purified kinase enzyme to the desired working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at the desired concentration (e.g., at Km).

    • Compound Plate: Prepare serial dilutions of your this compound derivative in a microplate.

  • Assay Procedure:

    • Add the diluted kinase to the wells of the compound plate.

    • Allow for a pre-incubation period (e.g., 30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.

    • Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction and detect the product. In the case of the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Data Interpretation and Advanced Topics

FAQ 4: How can I be sure that the cellular effects I'm observing are due to the inhibition of my intended target and not off-target effects?

Answer:

Distinguishing between on-target and off-target effects is a cornerstone of rigorous drug development. A multi-pronged approach is required to build confidence in your compound's mechanism of action.

A Framework for Target Validation:

G Compound Cellular Phenotype Observed with Compound X Biochemical 1. Biochemical Link (Potent inhibition of purified Target Y) Compound->Biochemical Cellular 2. Cellular Target Engagement (e.g., CETSA, NanoBRET™) Compound->Cellular Genetic 3. Genetic Validation (Phenocopy with siRNA/CRISPR knockdown of Target Y) Compound->Genetic SAR 4. Structure-Activity Relationship (Inactive analog shows no cellular effect) Compound->SAR Conclusion High Confidence that Compound X acts via Target Y Biochemical->Conclusion Cellular->Conclusion Genetic->Conclusion SAR->Conclusion

Caption: A multi-pillar approach to validating on-target activity.

  • Establish a Potency Correlation: The biochemical IC50 from your enzyme assay should correlate well with the EC50 from your cell-based functional assay. A large discrepancy (e.g., >10-fold) may suggest poor cell permeability, compound efflux, or that the cellular phenotype is driven by an off-target.

  • Confirm Cellular Target Engagement: Use technologies that directly measure the binding of your compound to its intended target in intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET)-based assays can confirm that your compound reaches and engages its target in the complex cellular environment.

  • Employ Genetic Tools: The most definitive way to validate an on-target effect is to use genetic methods. The phenotype observed upon treatment with your compound should be mimicked (phenocopied) by the knockdown (using siRNA) or knockout (using CRISPR) of the target protein.

  • Use a Structurally Related Inactive Analog: Synthesize or acquire a close structural analog of your compound that is inactive in the biochemical assay. This "negative control" compound should also be inactive in the cell-based assay. If it still produces the cellular phenotype, this is a strong indicator of an off-target effect.

By systematically addressing these potential pitfalls and employing rigorous validation techniques, you can generate high-quality, reliable data that will accelerate your research and drug development efforts with the promising this compound scaffold.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

  • Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA simplifies experimental determination of drug-target residence time. Nature communications, 7(1), 1-9. [Link]

Technical Support Center: Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method is a variation of the Gould-Jacobs reaction. This involves the condensation of 2-aminopyridine with a suitable three-carbon electrophile, typically diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by a high-temperature intramolecular cyclization.

Q2: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be?

A common polar impurity is the corresponding carboxylic acid, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This can arise from the hydrolysis of the nitrile group, especially if aqueous workup conditions are acidic or basic, or if there is residual moisture in the reaction.

Q3: My reaction yields are consistently low, and I isolate a significant amount of unreacted 2-aminopyridine. What are the likely causes?

Low yields with recovery of starting material often point to incomplete reaction. This could be due to insufficient reaction temperature or time during the initial condensation step with DEEM. Additionally, the quality of your DEEM is crucial; it can degrade upon storage, leading to lower reactivity.

Q4: After the cyclization step, I have a byproduct with a lower molecular weight than the desired product. What might this be?

If your synthesis proceeds through the carboxylic acid intermediate, a potential byproduct is the decarboxylated compound, 2-oxo-1,2-dihydro-1,8-naphthyridine. This occurs if the cyclization temperature is excessively high or the reaction time is prolonged, leading to the loss of the C3-substituent.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions to get your synthesis back on track.

Issue 1: Presence of Uncyclized Intermediate

Symptom: Your crude product shows a significant peak in the NMR or LC-MS corresponding to the open-chain intermediate, (2-(2-cyano-2-ethoxycarbonyl-vinylamino)-pyridine).

Causality: The thermal cyclization step is energetically demanding and requires a sufficiently high temperature to overcome the activation energy for the intramolecular ring closure. Insufficient temperature or reaction time will lead to the accumulation of this intermediate.

Troubleshooting Protocol:

  • Verify Temperature: Ensure your high-temperature solvent (e.g., Dowtherm A, diphenyl ether) is reaching the target temperature (typically 240-260 °C). Use a calibrated thermometer.

  • Increase Reaction Time: If the temperature is accurate, consider extending the reaction time in increments of 30 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Solvent Choice: For lower boiling point setups, consider switching to a higher boiling solvent to achieve the necessary cyclization temperature.

Issue 2: Formation of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Symptom: A significant amount of a more polar byproduct is observed, which can be confirmed by mass spectrometry (M+18 compared to the nitrile) and IR spectroscopy (broad O-H stretch and a shift in the carbonyl frequency).

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The presence of water in the reaction mixture or during workup can lead to the formation of the corresponding carboxylic acid.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Neutral Workup: During the workup, aim for neutral pH conditions. If an acid or base wash is necessary, perform it at low temperatures and minimize the contact time.

  • Purification: If the carboxylic acid does form, it can often be separated from the nitrile by column chromatography using a more polar eluent system or by recrystallization from a suitable solvent.

Issue 3: Decarboxylation to 2-Oxo-1,2-dihydro-1,8-naphthyridine

Symptom: A byproduct with a molecular weight corresponding to the loss of the carbonitrile group is detected.

Causality: While less common for the nitrile, if the synthesis proceeds via the carboxylic acid intermediate, excessive heat during cyclization or a separate decarboxylation step can lead to the loss of the C3 substituent.

Troubleshooting Protocol:

  • Optimize Cyclization Temperature: Carefully control the temperature of the cyclization reaction. If decarboxylation is a significant issue, consider reducing the temperature and compensating with a longer reaction time.

  • Stepwise Approach: If synthesizing from the carboxylic acid, perform the decarboxylation as a separate, controlled step rather than relying on in-situ decarboxylation during cyclization.

Issue 4: Dimerization of 2-Aminopyridine

Symptom: The presence of higher molecular weight impurities, potentially with mass corresponding to a dimer of 2-aminopyridine, is observed.

Causality: At high temperatures, 2-aminopyridine can undergo self-condensation or other side reactions to form dimeric or oligomeric species.

Troubleshooting Protocol:

  • Controlled Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of 2-aminopyridine can favor dimerization.

  • Gradual Addition: Consider adding the 2-aminopyridine slowly to the hot DEEM solution to maintain a low instantaneous concentration of the aminopyridine, thus minimizing self-reaction.

Experimental Protocols

Protocol 1: Identification of Carboxylic Acid Byproduct by IR Spectroscopy
  • Isolate the suspected byproduct by chromatography or recrystallization.

  • Prepare a KBr pellet or a thin film of the sample.

  • Acquire an IR spectrum.

  • Expected Peaks for Carboxylic Acid:

    • Broad O-H stretch: ~2500-3300 cm⁻¹

    • Carbonyl C=O stretch: ~1700-1725 cm⁻¹

  • Compare to Nitrile Product:

    • Nitrile C≡N stretch: ~2220-2240 cm⁻¹ (will be absent in the carboxylic acid)

    • Carbonyl C=O stretch: ~1660-1680 cm⁻¹

Data Presentation

Potential Byproduct Typical Cause Recommended Action
Uncyclized IntermediateInsufficient cyclization temperature/timeIncrease temperature/time, change solvent
Carboxylic AcidHydrolysis of nitrileUse anhydrous conditions, neutral workup
Decarboxylated ProductExcessive heatOptimize cyclization temperature
2-Aminopyridine DimerHigh temperature, excess aminopyridineControl stoichiometry, gradual addition

Visualizing Reaction Pathways

Main Synthetic Pathway

Synthesis A 2-Aminopyridine C Condensation Intermediate A->C Condensation B DEEM B->C D This compound C->D Thermal Cyclization

Caption: Main synthetic route to the target compound.

Byproduct Formation Pathways

Byproducts cluster_main Main Reaction cluster_side Side Reactions A Condensation Intermediate B Target Nitrile Product A->B Sufficient Heat C Uncyclized Intermediate A->C Insufficient Heat D Carboxylic Acid B->D Hydrolysis (H2O) E Decarboxylated Product D->E Excessive Heat

Caption: Formation of common byproducts.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (1991). Synthesis and reactions of substituted 3-cyano-1,2-dihydropyridin-2-ones. Russian Chemical Reviews, 60(3), 271-291.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001).

Improving the solubility of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media for in vitro studies. Given that novel chemical entities like this often present significant formulation hurdles, this document provides a systematic, evidence-based approach to achieving reliable and reproducible experimental outcomes.[1][][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: I've tried dissolving this compound directly in my aqueous cell culture medium/buffer, and it won't go into solution. What is the most common starting point to address this?

A1: This is a very common issue for heterocyclic compounds which are often crystalline and possess low aqueous solubility.[1][4] The universally accepted first step is to prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad solubilizing power and miscibility with water.[][5][6] The key is to create a stock solution concentrated enough (e.g., 10-50 mM) so that the final concentration of DMSO in your assay is well below its cytotoxic threshold.

Q2: What is a safe final concentration of DMSO for my in vitro assay?

A2: This is a critical question, as DMSO itself can impact cellular functions.[7][8] For most cell lines, a final concentration of 0.1% to 0.5% DMSO is generally considered safe and non-interfering.[5][7] However, primary cells and some sensitive cell lines may show toxicity at concentrations below 0.1%.[5] It is imperative to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your test conditions, to ensure the solvent has no effect on your experimental endpoint.[9] A preliminary solvent tolerance study is highly recommended.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What's happening and how can I fix it?

A3: This phenomenon, known as "precipitation upon dilution," is a classic challenge with poorly soluble compounds.[10] It occurs because while the compound is soluble in the high-concentration organic solvent, it is not soluble in the final aqueous environment. The primary strategy to overcome this is to ensure the final concentration of your compound does not exceed its maximum aqueous solubility under the assay conditions. If precipitation still occurs, you may need to explore more advanced techniques such as using co-solvents, adjusting the pH, or employing formulation excipients like cyclodextrins.[11][12][13]

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid the initial dissolution of the compound in the organic solvent (like DMSO) to create the stock solution.[10] However, be cautious. Excessive heat can degrade the compound. These methods are aids for dissolution kinetics; they do not increase the compound's thermodynamic solubility in the final aqueous medium. If the compound is not thermodynamically stable in solution, it will eventually precipitate regardless of the initial dissolution method.

Part 2: In-Depth Troubleshooting & Strategic Planning

Successfully solubilizing a compound like this compound for in vitro studies requires a logical, tiered approach. The following workflow provides a decision-making framework to systematically address solubility issues.

G start Start: Compound Fails to Dissolve in Aqueous Medium tier1 Tier 1: Organic Co-solvent (DMSO Stock Solution) start->tier1 check1 Precipitation upon dilution? tier1->check1 success1 Success: Proceed with Experiment (Include Vehicle Control) check1->success1 No tier2 Tier 2: pH Adjustment (Test Solubility in Buffers pH 5.0 - 9.0) check1->tier2 Yes check2 Solubility Improved without Degradation? tier2->check2 success2 Success: Use pH-Adjusted Buffer (Verify pH Compatibility with Assay) check2->success2 Yes tier3 Tier 3: Advanced Formulation (e.g., Cyclodextrins) check2->tier3 No check3 Solubility Improved? tier3->check3 success3 Success: Proceed with Experiment (Validate Excipient Compatibility) check3->success3 Yes fail Consult Formulation Specialist: Consider Nanoparticles, Lipid-based systems check3->fail No

Caption: Decision workflow for solubilizing challenging compounds.

Tier 1: The First-Line Approach - Organic Co-solvents

The use of a co-solvent is the most direct method to solubilize a poorly soluble compound.[12][14] By dissolving the compound in a water-miscible organic solvent first, you create a concentrated stock that can be diluted to the final working concentration.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the energy required to break the solute-solute interactions within the compound's crystal lattice and create a solvation shell around the molecule.[][15]

Co-SolventCommon UseMax Recommended Final Conc. (Cell-based Assays)Notes
DMSO Universal first choice< 0.5% [5][7]Can be cytotoxic at higher concentrations. Always run a vehicle control.
Ethanol Common alternative< 1.0%Can be more volatile. May have specific biological effects.
PEG 400 Less common for cellsVariable, determine empiricallyGenerally low toxicity, but can be viscous.[]
N,N-Dimethylformamide (DMF) Used with caution< 0.1%More toxic than DMSO; use only if other options fail.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO is detailed in Part 3.

Tier 2: Modifying the Aqueous Environment - pH Adjustment

The solubility of ionizable compounds can be dramatically influenced by pH.[16][17][18] The this compound structure contains both a weakly acidic lactam proton and weakly basic nitrogen atoms in the naphthyridine ring system. Therefore, adjusting the pH of the buffer may increase solubility by converting the neutral molecule into a more soluble salt form.[17]

Causality: According to the Henderson-Hasselbalch equation, shifting the pH away from the compound's pKa will increase the proportion of the ionized (and typically more water-soluble) species. For a weak acid, solubility increases at higher pH. For a weak base, solubility increases at lower pH.

Experimental Approach:

  • Prepare a series of buffers (e.g., citrate, phosphate, Tris) ranging from pH 5.0 to 9.0.

  • Add a small, known amount of the solid compound to each buffer to create a slurry.

  • Equilibrate the samples (e.g., shaking at room temperature for 24 hours) to reach saturation.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

Critical Consideration: Ensure the final pH chosen is compatible with your biological assay. Most cell cultures are maintained in a narrow pH range (typically 7.2-7.4), and significant deviations can induce stress or cell death. Furthermore, assess the chemical stability of your compound at the tested pH values, as extremes can cause hydrolysis or degradation.

Tier 3: Advanced Formulation Strategies - Cyclodextrins

If co-solvents and pH adjustment are insufficient, using formulation excipients like cyclodextrins can be a powerful strategy.[3][11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20]

Causality: The poorly soluble compound (the "guest") can partition into the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[21][22][23] This complex effectively shields the hydrophobic guest molecule from the aqueous environment, dramatically increasing its apparent water solubility.[19][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical research due to their high aqueous solubility and low toxicity.[19][23]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Drug Poorly Soluble Drug Molecule Complex Soluble Inclusion Complex p1->Complex Complexation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Approach:

  • Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add an excess of this compound to each solution.

  • Equilibrate, separate the solid, and quantify the dissolved compound as described for the pH adjustment study. This is known as a phase-solubility study.[23]

Critical Consideration: Like with DMSO, it is essential to run a control with just the cyclodextrin to ensure it does not interfere with the assay. High concentrations of cyclodextrins can sometimes extract cholesterol from cell membranes.[21]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 20 mM stock solution of this compound (MW: 185.17 g/mol ) in 100% DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculation: To make 1 mL of a 20 mM stock solution, you need:

    • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

    • Mass (mg) = 20 mmol/L * 0.001 L * 185.17 g/mol * 1000 mg/g = 3.70 mg

  • Weighing: Carefully weigh out approximately 3.70 mg of the compound and place it into a sterile microcentrifuge tube or vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO needed.

    • Volume (mL) = [Mass (mg) / 185.17 (g/mol)] / 20 (mmol/L)

    • Add the calculated volume of 100% DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Establishing Vehicle/Solvent Tolerance in a Cell-Based Assay

Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not affect cell viability or the assay endpoint.

Procedure:

  • Cell Seeding: Plate your cells at the desired density for your specific assay (e.g., viability, proliferation, signaling) and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 0.01% to 5.0% (e.g., 5%, 3%, 1%, 0.5%, 0.1%, 0.05%, 0.01%). Also, prepare a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your assay (e.g., MTT, CellTiter-Glo®, microscopy for morphology, etc.).

  • Analysis: Plot the assay signal versus the DMSO concentration. The highest concentration that shows no significant difference from the 0% control is your maximum tolerated solvent concentration.[7] This is the upper limit you should not exceed in your compound treatment experiments.

References

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Pharma Excipients. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • LifeTein. (2023). DMSO usage in cell culture.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • MondoScience. (2026). PH adjustment: Significance and symbolism.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • IJRPS. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • PubMed Central. (n.d.). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.

Sources

Overcoming poor yield in the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including gastric antisecretory and antimicrobial properties.[1][2] However, its synthesis can be challenging, often plagued by low yields and purification difficulties.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. It is structured into two main sections:

  • Frequently Asked Questions (FAQs): Covering the fundamental principles of the synthesis, including reaction mechanisms and the roles of key reagents.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve specific issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust approach is a variation of the Friedländer Annulation .[3] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a -CH₂- group flanked by electron-withdrawing groups). For this specific target, the typical starting materials are 2-aminonicotinaldehyde and ethyl cyanoacetate . The reaction is generally catalyzed by an acid or a base.[4]

An alternative, related pathway is the Gould-Jacobs reaction , which starts with an aminopyridine and a malonic ester derivative, followed by a thermal cyclization.[5][6] However, the Friedländer approach is often more direct for this specific substitution pattern.

Q2: Can you illustrate the reaction mechanism for the Friedländer synthesis of the target molecule?

Certainly. The mechanism proceeds in three key stages: 1) Base-catalyzed Knoevenagel condensation, 2) Intramolecular cyclization (nucleophilic attack), and 3) Tautomerization to the stable aromatic product. The base (e.g., piperidine, choline hydroxide) plays a crucial role in deprotonating the active methylene compound.[7]

Friedlander_Mechanism Mechanism of Friedländer Annulation Reactants 2-Aminonicotinaldehyde + Ethyl Cyanoacetate Enolate Enolate Intermediate Reactants->Enolate 1. Base abstracts α-H+ from Ethyl Cyanoacetate Base Base (e.g., Piperidine) Base->Enolate Knoevenagel Knoevenagel Adduct (Vinylogous Amide) Enolate->Knoevenagel 2. Nucleophilic attack on aldehyde carbonyl Cyclized Cyclized Intermediate (Dihydronaphthyridine) Knoevenagel->Cyclized 3. Intramolecular Michael Addition (Amino group attacks C=C) Product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Cyclized->Product 4. Tautomerization & Aromatization (-EtOH)

Caption: Key steps in the synthesis of the 2-Oxo-1,8-naphthyridine core.

Q3: What is the function of the catalyst, and how do I choose between an acid and a base?

Catalysts are essential for accelerating the condensation and cyclization steps.

  • Base Catalysis (More Common): Bases like piperidine, sodium ethoxide, or choline hydroxide deprotonate the active methylene compound (ethyl cyanoacetate), forming a nucleophilic enolate.[3][7] This enolate then attacks the aldehyde carbonyl. Base catalysis is generally preferred for this reaction as it directly activates the nucleophile.

  • Acid Catalysis: Acids like CeCl₃·7H₂O, propylphosphonic anhydride (T3P®), or even strong protic acids can be used.[4][8] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to attack by the (weaker) neutral enol form of the active methylene compound. Acid catalysis can be advantageous when dealing with sensitive functional groups but may sometimes lead to unwanted side reactions if conditions are too harsh.

For this specific synthesis, mild bases like piperidine or environmentally benign options like choline hydroxide in water often provide the best balance of reactivity and yield.[7]

Q4: How critical are the reaction temperature and solvent choice?

Both are highly critical for achieving a good yield.

  • Temperature: The initial condensation can often be performed at moderate temperatures (e.g., 50-80°C). However, the cyclization and subsequent aromatization (elimination of ethanol) step frequently requires higher temperatures (e.g., refluxing in ethanol, DMF, or even solvent-free heating at 150-220°C).[3] Insufficient temperature leads to an incomplete reaction, leaving the uncyclized intermediate as a major impurity. Excessive temperature can cause degradation of starting materials or the product, leading to tar formation and a dark-colored reaction mixture.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

    • Ethanol: A common choice, as it dissolves the reactants well and allows for reflux temperatures that are often sufficient for cyclization.

    • DMF or DMSO: Used for less reactive substrates that require higher temperatures to cyclize.

    • Water: Green chemistry approaches have shown excellent yields using water as a solvent with specific catalysts like choline hydroxide, which can facilitate the reaction through hydrogen bonding.[7]

    • Solvent-Free: Some methods utilize grinding or microwave irradiation without any solvent, which can accelerate the reaction and simplify workup.[4][9]

Troubleshooting Guide

Q1: My reaction yield is consistently low (<30%), and the reaction mixture turns dark/tarry. What's going wrong?

This is a classic sign of side reactions and/or product degradation, often caused by overly harsh conditions.

Possible Causes & Solutions:

  • Excessive Temperature: High heat can cause polymerization of the reactants or decomposition of the product.

    • Diagnosis: The reaction mixture darkens significantly within a short period. TLC analysis shows a streak from the baseline and multiple indistinct spots.

    • Solution: Lower the reaction temperature by 10-20°C. If a high temperature is necessary for cyclization, try to minimize the reaction time by closely monitoring its progress via TLC. Consider switching to microwave-assisted synthesis, which can often promote the desired reaction at a lower bulk temperature over a shorter time.[9]

  • Incorrect Stoichiometry or Order of Addition: An excess of the base or aldehyde can promote self-condensation or polymerization.

    • Diagnosis: Difficult to diagnose without careful experimentation.

    • Solution: Ensure a precise 1:1 molar ratio of 2-aminonicotinaldehyde to ethyl cyanoacetate. Use only a catalytic amount of base (typically 5-10 mol%). Consider adding the aldehyde slowly to a mixture of the ethyl cyanoacetate and catalyst to prevent its accumulation.

  • Air Oxidation: ortho-aminoaldehydes can be sensitive to air oxidation, especially at high temperatures in the presence of a base.

    • Diagnosis: The starting aldehyde darkens upon storage or during the initial phases of the reaction.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly purified starting materials.

Caption: Troubleshooting flowchart for low yield and tar formation.

Q2: TLC analysis shows three distinct spots: my starting materials and a major new spot that is not the product. What is this intermediate?

The major spot is likely the uncyclized Knoevenagel condensation adduct (ethyl 2-cyano-3-(2-aminopyridin-3-yl)acrylate). This occurs when the initial condensation is successful, but the subsequent intramolecular cyclization fails to proceed.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The cyclization step has a higher activation energy than the initial condensation.

    • Solution: Increase the reaction temperature or prolong the reaction time at the current temperature. If you are running the reaction in a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as DMF or Dowtherm A.[10]

  • Inappropriate Catalyst: The catalyst may be efficient for the Knoevenagel condensation but not for the cyclization.

    • Solution: If using a very mild base, consider a stronger one (e.g., switch from triethylamine to piperidine or DBU). Alternatively, after the initial condensation is complete (as confirmed by TLC), adding an acid catalyst can sometimes promote the cyclization step.

Q3: My product crashes out of the reaction mixture as a poorly soluble solid, making purification difficult. How can I improve this?

The 2-oxo-1,8-naphthyridine core is often a planar, rigid structure with strong intermolecular hydrogen bonding, leading to poor solubility.

Solutions:

  • Reaction Solvent Modification: Run the reaction in a higher-boiling, more polar solvent like DMF, NMP, or sulfolane, which is more likely to keep the product dissolved.

  • Workup Strategy:

    • Hot Filtration: If the product precipitates upon cooling, perform a hot filtration to remove any insoluble catalysts or byproducts while the desired compound remains in solution. Allow the filtrate to cool slowly to promote the formation of purer crystals.

    • Solvent for Trituration/Washing: Instead of water, wash the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, diethyl ether, or ethyl acetate).

  • Recrystallization Solvent System: Finding a suitable recrystallization solvent is key.

    • High-Boiling Solvents: Try recrystallizing from hot DMF, DMSO, or acetic acid. You may need to add an anti-solvent (like water or ethanol) dropwise to the hot, filtered solution to induce crystallization upon cooling.

    • Soxhlet Extraction: For extremely insoluble materials, a continuous extraction with a suitable hot solvent using a Soxhlet apparatus can be an effective purification method.

Comparative Yields Under Various Conditions

The choice of catalyst and conditions can dramatically impact the outcome. While a direct comparison for the exact target molecule is sparse, data from related Friedländer syntheses of 1,8-naphthyridines are instructive.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Choline Hydroxide (1 mol%)Water506 h~99%[7]
CeCl₃·7H₂O (catalytic)Solvent-Free (Grinding)Room Temp.5-10 minHigh[4]
PiperidineEthanolReflux4-8 hModerate to Good[3]
KOH / NaOHEthanol / WaterRefluxVariableModerate[3]
Propylphosphonic Anhydride (T3P®)DichloromethaneRoom Temp.2-4 hGood to Excellent[8]

Experimental Protocol: Optimized Synthesis via Friedländer Annulation

This protocol is adapted from modern, high-yielding methodologies for 1,8-naphthyridine synthesis.[7]

Materials:

  • 2-aminonicotinaldehyde

  • Ethyl cyanoacetate

  • Choline hydroxide (45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask with magnetic stir bar and reflux condenser

Procedure:

  • Setup: To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (e.g., 1.22 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Catalyst Addition: Add choline hydroxide (1 mol %, ~0.027 g of 45% solution) to the reaction mixture.

  • Reaction: Place the flask in a pre-heated oil bath at 50°C. Stir the reaction mixture vigorously. The mixture may become a thick slurry.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 6-8 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove the catalyst and any water-soluble impurities, followed by a wash with cold ethanol (1 x 15 mL) to remove any remaining organic impurities.

  • Drying: Dry the product under vacuum at 60°C to obtain the final this compound. The product should be a white to off-white solid.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • PubMed. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • ResearchGate. Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences and Research. CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]

  • ACS Omega. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

Sources

Technical Support Center: A Guide to Preserving the Integrity of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who rely on the stability and purity of this critical heterocyclic scaffold. The inherent reactivity of the nitrile and lactam functionalities within the naphthyridine core necessitates stringent storage and handling protocols to prevent degradation. This guide provides in-depth, field-proven insights and troubleshooting advice to ensure the long-term integrity of your valuable compound.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the storage and stability of this compound.

Q1: What are the primary drivers of degradation for this compound?

A1: The degradation of this compound is primarily influenced by three factors:

  • Hydrolysis: The nitrile group (–C≡N) is susceptible to hydrolysis, which can convert it into an amide (–CONH₂) or a carboxylic acid (–COOH), especially in the presence of moisture and acidic or basic catalysts.[1][2]

  • Photodegradation: The naphthyridine core is a chromophore that absorbs UV and visible light, which can induce isomerization or other photochemical reactions, leading to impurity formation.[3][4]

  • Oxidation: The nitrogen atoms within the naphthyridine rings can be susceptible to oxidation, particularly when exposed to atmospheric oxygen over extended periods.[4]

Q2: My solid sample has developed a yellowish or brownish tint. What does this indicate?

A2: Discoloration is a common visual indicator of degradation. This is often caused by the formation of minor, yet highly colored, degradation products resulting from either photodegradation or oxidation.[3][4] While a slight color change may not always signify a major loss of purity, it is a critical warning sign that storage conditions are suboptimal. We strongly recommend performing a purity analysis via HPLC before using a discolored sample.

Q3: How can I definitively check the purity of my compound?

A3: The most reliable and widely used method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector.[5][6][7] This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity. For structural confirmation of unknown impurity peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]

Q4: Is it better to store the compound as a solid or dissolved in a solvent?

A4: For long-term stability, it is imperative to store this compound as a dry, solid powder. Storing it in solution, especially in protic solvents like methanol or water, significantly increases the risk of hydrolysis and other solvent-mediated degradation pathways. If you must prepare solutions, do so immediately before use and from a freshly opened vial of the solid compound.

Section 2: Troubleshooting Guide for Degradation Issues

This section explores specific degradation scenarios, their underlying chemical causes, and actionable preventative strategies.

Issue: HPLC analysis shows new impurity peaks, indicating a loss of purity.
  • Potential Cause 1: Hydrolysis

    • Scientific Rationale: The presence of ambient moisture is the most common culprit for the degradation of nitrile-containing compounds.[1] The nitrile group can undergo a two-step hydrolysis, first to the corresponding amide and subsequently to the carboxylic acid. The lactam (oxo) functionality, being a cyclic amide, is also susceptible to hydrolysis under harsh pH conditions, which would open the pyridone ring.

    • Evidence: The appearance of new peaks in your HPLC chromatogram with different retention times. If using LC-MS, you may observe new mass ions corresponding to the addition of one molecule of water (M+18, for the amide) or two molecules of water with the loss of ammonia (M+17, for the carboxylic acid).

    • Prevention: Rigorous exclusion of moisture is paramount. Always handle the compound in a dry environment (e.g., a glove box with low humidity) or work quickly. Store the solid in a desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate.

  • Potential Cause 2: Oxidation

    • Scientific Rationale: The electron-rich naphthyridine ring system can be prone to oxidation, especially at the nitrogen atoms, leading to the formation of N-oxides.[4] This process is accelerated by prolonged exposure to air and can be catalyzed by trace metal impurities.

    • Evidence: Appearance of new, often more polar, impurities in the HPLC analysis. N-oxide formation would correspond to a mass increase of 16 (M+16) in an LC-MS analysis.

    • Prevention: To mitigate oxidation, the compound must be stored under an inert atmosphere.[9] After aliquoting, purge the vial headspace with a dry, inert gas such as argon or nitrogen before sealing tightly.

Issue: Inconsistent experimental results using different batches of the compound.
  • Potential Cause: Photodegradation During Handling

    • Scientific Rationale: Naphthyridine derivatives are known to be photosensitive.[3][4] Exposure to ambient laboratory light (especially UV radiation from fluorescent lighting) during weighing, dissolution, or reaction setup can generate significant levels of impurities. This degradation is often overlooked but can be a major source of experimental variability.

    • Evidence: Batches handled on the benchtop for extended periods may show a different impurity profile compared to those handled quickly or under subdued light. Photodegradation can lead to a complex mixture of byproducts that are difficult to identify.

    • Prevention: Always handle the compound under low-light conditions. Use amber-colored vials for storage and preparation of solutions.[3] If possible, work in a fume hood with the sash lowered to block overhead lighting or use yellow "safelights." The ICH Q1B guideline for photostability testing provides a framework for understanding these risks.[10]

Section 3: Recommended Protocols for Storage and Analysis

Adherence to standardized protocols is essential for ensuring the reproducibility of your research.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to protect the compound from all major degradation pathways.

  • Verification: Upon receiving a new batch, immediately perform an initial purity analysis via HPLC to establish a baseline (t=0) reference.

  • Environment: Conduct all aliquoting inside a glove box or a controlled low-humidity environment.

  • Aliquoting: Divide the bulk material into smaller, single-use quantities in amber glass vials with PTFE-lined screw caps. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for at least 30 seconds to displace all oxygen.

  • Sealing: Tightly seal the vials immediately after purging. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Desiccation: Place the sealed vials inside a laboratory desiccator containing a freshly charged desiccant.

  • Temperature Control: Store the entire desiccator in a controlled cold environment. Recommended temperatures are summarized in the table below.

Protocol 2: Standard Operating Procedure for Purity Assessment by HPLC

This provides a starting point for developing a validated analytical method.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to effectively separate potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/PDA detector set to monitor multiple wavelengths, including 254 nm and a wavelength near the compound's absorbance maximum.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent like acetonitrile or DMSO at approximately 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase composition (e.g., 95:5 A:B) to a final concentration of ~50 µg/mL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the resulting chromatogram to the baseline (t=0) analysis to identify any new peaks.

Section 4: Visualizing Degradation and Prevention

Diagrams help to clarify complex chemical processes and workflows.

Primary Degradation Pathways

cluster_main cluster_products Parent 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Hydrolysis_Amide Degradation Product (Amide intermediate) Parent->Hydrolysis_Amide Moisture (H₂O) (Trace Acid/Base) Oxidation Degradation Product (N-Oxide) Parent->Oxidation Atmospheric Oxygen (O₂) Photo Degradation Product (Photoproducts) Parent->Photo UV/Visible Light (hν) Hydrolysis_Acid Degradation Product (Carboxylic Acid) Hydrolysis_Amide->Hydrolysis_Acid Moisture (H₂O) (Trace Acid/Base) A Receive Compound B Perform Baseline Purity Analysis (HPLC) A->B C Aliquot into Amber Vials (Low Humidity Environment) B->C D Purge Headspace with Inert Gas (Ar/N₂) C->D E Seal Vials Tightly (PTFE-lined cap) D->E F Place in Desiccator E->F G Store at Recommended Temperature F->G

Caption: Workflow for optimal long-term storage preparation.

Section 5: Summary of Recommended Storage Conditions

For quick reference, this table consolidates the optimal storage parameters.

ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated)-20°C to -80°C (Frozen)
Atmosphere Tightly sealed containerInert Atmosphere (Argon or Nitrogen)
Light Exposure Protect from light (Amber vial, store in dark)Protect from light (Amber vial, store in dark)
Moisture Store in a desiccatorStore in a desiccator over a high-efficiency desiccant
Form Solid PowderSolid Powder

References

  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Synthesis of Novel Benzo[b]n[3][11]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

  • NITRILES. CDC Stacks. Available at: [Link]

  • Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. ACS Publications. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. Available at: [Link]

  • 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Nitrile - Wikipedia. Wikipedia. Available at: [Link]

  • Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. NIH. Available at: [Link]

  • Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. MDPI. Available at: [Link]

  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. PubMed. Available at: [Link]

  • Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. PubMed. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. Available at: [Link]

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. NIH. Available at: [Link]

  • ANALYTICAL METHODS. NCBI Bookshelf. Available at: [Link]

  • Analytical method for the quantification of 2',3'-didehydro-3'-deoxythymidine, a new anti-human immunodeficiency virus (HIV) agent, by high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection in rat and monkey plasma. PubMed. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The synthesis, typically achieved via a base-catalyzed Friedländer-type condensation, is robust yet sensitive to several key parameters. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high yields and purity.

Reaction Overview and Mechanism

The synthesis of this compound is most effectively accomplished through the condensation of 2-aminonicotinaldehyde with an active methylene compound, ethyl cyanoacetate. This reaction is a variation of the Friedländer annulation, which is a powerful method for constructing quinoline and naphthyridine ring systems.[1][2][3] The process is typically catalyzed by a base and proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and dehydration.

Understanding the mechanism is critical for effective troubleshooting. The base catalyst deprotonates the α-carbon of ethyl cyanoacetate, creating a nucleophilic carbanion.[4][5] This carbanion attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde. The resulting intermediate then undergoes intramolecular cyclization, where the amino group attacks the ester carbonyl, ultimately leading to the formation of the stable, bicyclic 1,8-naphthyridine ring system after elimination of ethanol and water.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 2-Aminonicotinaldehyde I2 Knoevenagel Adduct R1->I2 Knoevenagel Condensation R2 Ethyl Cyanoacetate I1 Enolate of Ethyl Cyanoacetate R2->I1 + Base - H+ I1->I2 Knoevenagel Condensation I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization (- EtOH) P 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile I3->P Dehydration (- H2O) Catalyst Base (e.g., Choline Hydroxide) Catalyst->I1

Caption: Figure 1: Base-catalyzed mechanism for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction has failed or the yield is significantly low. What are the most probable causes?

Answer: A low or zero yield is the most common issue and can typically be traced to one of four areas: catalyst, reagents, temperature, or reaction time.

  • Inactive or Inappropriate Catalyst: The choice and amount of base are critical. While strong bases can deprotonate ethyl cyanoacetate, they may also promote self-condensation of the aldehyde.[6] A moderately basic catalyst is ideal.

    • Insight: Choline hydroxide in water has proven to be a highly effective, environmentally friendly, and mild catalytic system for this reaction, often providing excellent yields.[1][7] Other common bases like piperidine or DBU can also be effective.[6][8] Ensure the catalyst is not old or degraded.

  • Reagent Quality: The purity of your starting materials is paramount.

    • 2-Aminonicotinaldehyde: This reagent is susceptible to oxidation, which can result in a darker color and impurities that inhibit the reaction. Use freshly sourced or purified aldehyde for best results.

    • Ethyl Cyanoacetate: Ensure it is free from significant amounts of water or hydrolysis products (cyanoacetic acid).

    • Solvent: If not using water as the solvent, ensure your organic solvent (e.g., ethanol) is anhydrous, as excess water can interfere with certain catalysts.

  • Sub-optimal Temperature: While some protocols work at room temperature, the reaction generally benefits from gentle heating. A temperature of 50°C is often a good starting point.[7] Excessively high temperatures can lead to side product formation and decomposition.

  • Insufficient Reaction Time: This condensation is not always rapid. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC). Reactions can take anywhere from 6 to 24 hours to reach completion.

ParameterRecommended Starting ConditionRationale
Catalyst Choline Hydroxide (1-5 mol%)Mild, effective, and environmentally benign.[7]
Solvent Deionized WaterGreen solvent, product often precipitates upon cooling.[7]
Temperature 50 °CBalances reaction rate against potential side reactions.[7]
Reactant Ratio Aldehyde:Cyanoacetate (1:1.1)A slight excess of the methylene compound can drive the reaction.
Monitoring TLC (10% Methanol in DCM)Allows tracking of starting material consumption.[7]

Question 2: My TLC shows multiple spots, and the crude product seems impure. What are the likely side products?

Answer: The presence of multiple spots on TLC is common, especially in unoptimized reactions. The most likely impurities are:

  • Unreacted Starting Materials: The most obvious spots will correspond to 2-aminonicotinaldehyde and ethyl cyanoacetate. Always run co-spots with your starting materials to confirm.

  • Knoevenagel Intermediate: The initial adduct from the condensation of the two reactants may be present if the subsequent intramolecular cyclization is slow. This intermediate is often a bright yellow-orange compound.

  • Aldehyde Self-Condensation: If too strong a base is used or the temperature is too high, 2-aminonicotinaldehyde can potentially undergo self-condensation, leading to polymeric or tar-like impurities.[6]

Troubleshooting Strategy:

  • Confirm Identities: Use co-spotting on TLC to identify starting materials.

  • Optimize Conditions: If a stable intermediate is observed, try increasing the temperature slightly or extending the reaction time to facilitate the final cyclization step.

  • Re-evaluate Catalyst: If significant dark, baseline material is present, consider using a milder base like choline hydroxide or lowering the catalyst concentration.

Question 3: The crude product is a persistent color (yellow/brown) and is difficult to purify. What are the best purification methods?

Answer: A colored crude product is typical. Purification is usually straightforward.

  • Precipitation and Filtration: The target compound has low solubility in water. Often, the reaction mixture can be cooled to room temperature or placed in an ice bath to precipitate the product. The solid can then be collected by vacuum filtration and washed with cold water and/or ethanol to remove soluble impurities.[1]

  • Recrystallization: This is the most effective method for achieving high purity. Suitable solvents for recrystallization include:

    • Ethanol

    • Dimethylformamide (DMF)

    • Acetic Acid

    • A mixture of DMF/water or Ethanol/water

    Expert Tip: Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly. Rapid cooling can trap impurities. If the product "oils out," try adding a co-solvent or reheating and allowing for slower cooling.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is a viable alternative. A common eluent system is a gradient of methanol in dichloromethane.

Frequently Asked Questions (FAQs)

Question 1: How critical is the choice of base for this reaction?

Answer: The choice of base is highly critical as it initiates the entire catalytic cycle by generating the nucleophile from ethyl cyanoacetate. The base must be strong enough to deprotonate the active methylene group but not so strong that it promotes unwanted side reactions. The development of greener methods has shown that mild, water-soluble bases like choline hydroxide can be superior to traditional organic bases (e.g., piperidine, triethylamine) or strong inorganic bases (e.g., NaOH, KOH), offering high yields with a simpler workup and better environmental profile.[7]

Question 2: Can I use a different active methylene compound instead of ethyl cyanoacetate?

Answer: Yes, the Friedländer synthesis is versatile. You can use other active methylene compounds to generate different substituents at the 3-position. For example:

  • Malononitrile: Would yield the 3-dinitrile analogue.

  • Ethyl acetoacetate: Would yield a 3-acetyl-2-oxo derivative.

  • Diethyl malonate: Would yield the 3-carboxylate ester derivative.

However, changing the reactant will alter the reaction kinetics and may require re-optimization of the conditions.

Question 3: What is the most reliable way to monitor the reaction progress?

Answer: Thin-Layer Chromatography (TLC) is the most reliable and cost-effective method.

  • Setup: Use silica gel plates. A good eluent system is 10% methanol in dichloromethane (DCM).[7]

  • Procedure: At regular intervals (e.g., every 2 hours), take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (like acetone or DMF), and spot it on the TLC plate. Also spot the pure starting materials for comparison.

  • Interpretation: The reaction is complete when the spot corresponding to the 2-aminonicotinaldehyde has completely disappeared. The product spot should appear as a new, typically lower Rf spot that becomes more intense over time.

Experimental Protocol & Workflow

This protocol is based on a modern, high-yield, and environmentally conscious method.[7]

Materials:

  • 2-Aminonicotinaldehyde (1.0 mmol, 122.1 mg)

  • Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 117 µL)

  • Choline hydroxide (1 mol%, ~2 mg)

  • Deionized Water (2 mL)

  • Reaction vial with a magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: To the reaction vial, add 2-aminonicotinaldehyde, ethyl cyanoacetate, and deionized water.

  • Catalyst Addition: Add choline hydroxide to the stirring mixture.

  • Reaction: Purge the vial with nitrogen, seal it, and heat the mixture to 50°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the aldehyde spot is no longer visible (typically 6-12 hours).

  • Workup: Once complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water (2 x 5 mL) and cold ethanol (2 x 3 mL) to remove unreacted starting materials and the catalyst.

  • Drying: Dry the pure white to off-white solid product under vacuum.

Workflow A 1. Combine Reactants (Aldehyde, Cyanoacetate) and Water in Vial B 2. Add Choline Hydroxide (1 mol%) A->B C 3. Heat to 50°C under Nitrogen Atmosphere B->C D 4. Monitor by TLC (6-12 hours) C->D E 5. Cool to Room Temp, then Ice Bath (30 min) D->E Reaction Complete F 6. Collect Solid by Vacuum Filtration E->F G 7. Wash with Cold Water and Ethanol F->G H 8. Dry Product Under Vacuum G->H

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem.
  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Royal Society of Chemistry. Available at: [Link]

  • Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. BenchChem.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. National Institutes of Health (NIH). Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. National Institutes of Health (NIH). Available at: [Link]

  • A Convenient Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Royal Society of Chemistry. Available at: [Link]

  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. National Institutes of Health (NIH). Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive. Available at: [Link]

  • Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1][7]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. MDPI. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Royal Society of Chemistry. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. ACS Publications. Available at: [Link]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: HPLC Analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for the analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during the HPLC analysis of this compound. Our approach is rooted in first principles, explaining the causality behind each troubleshooting step to empower you to resolve issues effectively.

The unique structure of this compound, which contains basic nitrogen atoms within its heterocyclic core, presents a specific set of challenges in reversed-phase HPLC. These basic sites can interact strongly with the stationary phase in undesirable ways, leading to poor peak symmetry. This guide provides a systematic approach to diagnose and resolve these issues.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is one of the most common issues in HPLC, often indicating a secondary, unwanted interaction between the analyte and the stationary phase.[1][2] For a basic compound like this compound, this is frequently caused by interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4]

Use the following workflow to systematically troubleshoot and eliminate peak tailing.

HPLC_Tailing_Workflow start Observe Peak Tailing (Tailing Factor > 1.2) check_system Phase 1: System & Instrumental Checks start->check_system check_mobile_phase Phase 2: Mobile Phase Optimization start->check_mobile_phase check_column Phase 3: Stationary Phase Evaluation start->check_column extracolumn Q: Are extra-column effects causing the tailing? check_system->extracolumn ph_check Q: Is the mobile phase pH appropriate? check_mobile_phase->ph_check column_type Q: Is the column chemistry optimal? check_column->column_type fittings A: Check fittings & tubing. Minimize dead volume. extracolumn->fittings resolved Peak Shape Resolved (Tailing Factor ≈ 1.0) fittings->resolved ph_adjust A: Adjust pH to 2.5-3.0 with an acid (TFA, Formic Acid) to suppress silanol ionization. ph_check->ph_adjust buffer_check Q: Is the mobile phase adequately buffered? ph_adjust->buffer_check buffer_adjust A: Use a buffer (e.g., phosphate, formate) at 10-25 mM concentration. buffer_check->buffer_adjust ion_pair_check Q: Do secondary interactions persist? buffer_adjust->ion_pair_check ion_pair_add A: Introduce an anionic ion-pairing reagent (e.g., Sodium Octanesulfonate). ion_pair_check->ion_pair_add ion_pair_add->resolved column_change A: Switch to a high-purity, end-capped column or a column with a polar-embedded phase. column_type->column_change column_health Q: Is the column contaminated or voided? column_change->column_health column_replace A: Flush column or replace if necessary. Use a guard column. column_health->column_replace column_replace->resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q1: My peak for this compound is tailing severely. Where do I start?

A: Always start with the simplest explanation: the mobile phase pH. The 1,8-naphthyridine structure contains basic nitrogen atoms. On a standard silica-based C18 column, residual silanol groups (Si-OH) on the silica surface can become deprotonated (negatively charged, SiO⁻) at mobile phase pH levels above approximately 3.[4][5] These charged sites will interact ionically with your positively charged (protonated) basic analyte, creating a secondary retention mechanism that leads to peak tailing.[2][6]

The most effective initial step is to suppress the ionization of the silanol groups.[1][7] By lowering the mobile phase pH to a value between 2.5 and 3.0, the vast majority of silanol groups will be in their neutral, non-ionic form (Si-OH), minimizing these undesirable secondary interactions.[8]

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Start with HPLC-grade water.

  • Add Acid Modifier: Add a small amount of an acid modifier. Trifluoroacetic acid (TFA) at 0.1% (v/v) or formic acid at 0.1% (v/v) are common choices.

  • Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous portion of your mobile phase is within the target range of 2.5 - 3.0. This step is crucial for reproducibility.[9]

  • Mix Mobile Phase: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile, methanol) to the desired final concentration.

  • Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q2: I've lowered the pH, and the peak shape has improved, but it's still not perfect. What's the next step?

A: If pH adjustment alone is insufficient, the issue may be that your mobile phase lacks adequate buffering capacity, or persistent secondary interactions remain. A buffer will resist small changes in pH, ensuring consistent analyte ionization and retention time.[9][10] If buffering doesn't fully resolve the tailing, introducing an ion-pairing reagent can be a powerful technique.[11]

Ion-pairing reagents are surface-active ions that have a charge opposite to the analyte and a hydrophobic tail.[12] For your protonated, positively charged analyte, an anionic ion-pairing reagent like an alkyl sulfonate is ideal.[13] The reagent can mask residual silanol sites and form a neutral ion pair with your analyte, which then chromatographs with improved peak shape based on its hydrophobicity.[11][14][15]

Protocol 2: Introducing an Anionic Ion-Pairing Reagent

Note: Ion-pairing reagents can be difficult to remove from a column. It is often recommended to dedicate a column specifically for ion-pairing applications.

  • Reagent Selection: Choose a high-purity, HPLC-grade anionic ion-pairing reagent. Sodium 1-octanesulfonate is a common starting point.

  • Mobile Phase Preparation:

    • Prepare your buffered aqueous mobile phase at a low pH (e.g., pH 3.0 with a phosphate buffer).

    • Dissolve the ion-pairing reagent into the aqueous phase at a concentration of 5-20 mM.

    • Filter the aqueous phase through a 0.45 µm filter.

    • Mix with the organic modifier to achieve the final mobile phase composition.

  • Column Equilibration: This is a critical step. The ion-pairing reagent must fully adsorb onto the stationary phase surface. Equilibrate the column with the new mobile phase for an extended period, often 30-60 minutes or more, until the baseline is stable and retention times are constant.[14]

  • Analysis: Inject your sample. You should observe a significant improvement in peak symmetry.

Q3: I've tried optimizing the mobile phase, but the peak tailing persists. Could my column be the problem?

A: Yes. If mobile phase optimization does not yield a satisfactory peak shape, the issue likely lies with the stationary phase chemistry or condition.

There are two primary considerations:

  • Column Chemistry: Not all C18 columns are created equal. Older, "Type A" silica columns have higher levels of metal impurities and more acidic, active silanol groups, which are major causes of peak tailing for basic compounds.[1][16] Modern, high-purity "Type B" silica columns that are densely bonded and thoroughly end-capped are specifically designed to minimize these effects and provide much better peak shapes for basic analytes.[1][3]

  • Column Contamination or Degradation: The column inlet frit can become blocked with particulates, or strongly retained sample components can accumulate on the head of the column, creating active sites that cause tailing.[17] Additionally, operating a silica-based column outside its recommended pH range (typically pH 2-8) can irreversibly damage the stationary phase.[18]

Troubleshooting Steps for the Column:

  • Switch to a Modern Column: If you are using an older column, switch to a high-purity, end-capped C18 or a column with a polar-embedded phase.[19] Polar-embedded phases contain a polar group (like an amide) within the C18 chain, which helps to shield the analyte from underlying silanol groups.[3]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It protects the analytical column from contamination and is a cost-effective way to extend column lifetime.[17]

  • Flush the Column: If you suspect contamination, try reversing the column (if the manufacturer permits) and flushing it with a series of strong solvents.

Frequently Asked Questions (FAQs)

Q: What is peak tailing and how is it measured? A: Peak tailing describes a chromatographic peak that is not symmetrical, where the back half of the peak is broader than the front half.[1] It is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a T value of 1.0. A value greater than 1.2 is generally considered to be tailing.

Q: Why is this compound particularly prone to tailing? A: The core 1,8-naphthyridine ring system contains basic nitrogen atoms. In the acidic-to-neutral pH range typically used in reversed-phase HPLC, these nitrogens can become protonated, giving the molecule a positive charge. This positive charge leads to strong electrostatic interactions with any available negatively charged sites on the column packing material, primarily ionized silanol groups, causing peak tailing.[3][4][6] Furthermore, the naphthyridine scaffold is a known metal chelator, meaning it can interact with trace metal impurities (like iron or aluminum) within the silica matrix, which also contributes to poor peak shape.[16][20]

Q: Could extra-column volume be a cause of my peak tailing? A: Yes, especially for early-eluting peaks. Extra-column volume refers to all the volume the sample travels through outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume can cause band broadening that manifests as peak tailing.[3] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[3]

Q: Are there alternative column chemistries I should consider if a C18 phase doesn't work? A: Absolutely. If you continue to face challenges with various C18 columns, consider a different separation mode or stationary phase.

  • Phenyl Phases: Phenyl-hexyl columns offer different selectivity due to π-π interactions and can sometimes provide better peak shape for heterocyclic compounds.[21]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase.[19][22] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase high in organic content. This mode can provide excellent peak shapes for polar basic compounds.[22][23][24]

Summary of Troubleshooting Strategies

Potential Cause Underlying Mechanism Recommended Solution(s)
Inappropriate Mobile Phase pH Ionization of silanol groups (SiO⁻) on the stationary phase leads to strong ionic interactions with the protonated basic analyte.[3][4]Lower mobile phase pH to 2.5-3.0 using 0.1% TFA or Formic Acid. Ensure the mobile phase is adequately buffered.[1][7][9]
Secondary Silanol Interactions Even at low pH, hydrogen bonding and dipole-dipole interactions with residual silanols can occur, causing tailing.[4]Use a high-purity, fully end-capped column. Add a competitive agent like triethylamine (TEA) or use an ion-pairing reagent.[1][11][25]
Metal Chelation The analyte chelates with trace metal impurities in the silica packing, creating another retention mechanism.[16][20]Use a modern, high-purity silica column with low metal content. Adding a chelating agent like EDTA to the mobile phase can sometimes help.
Column Overload Injecting too much sample mass can saturate the primary retention mechanism, making secondary interactions more pronounced.[1]Reduce the injection volume or the concentration of the sample.
Extra-Column Effects Dead volume in tubing, fittings, or the flow cell causes band spreading that appears as tailing, especially for early peaks.[6][17]Use tubing with the smallest appropriate internal diameter. Ensure all fittings are properly seated.
Column Contamination/Void Particulates or strongly adsorbed sample matrix components create active sites at the column inlet. A void can disrupt the packed bed.[17]Use a guard column. Flush the column with a strong solvent. If a void is suspected, the column must be replaced.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2024, June 9). How to Reduce Peak Tailing in HPLC?.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from KNAUER Wissenschaftliche Geräte GmbH.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Dr. G. T. Schaufelberger. (n.d.). HPLC Troubleshooting Guide.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Shiseido. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • LCGC International. (2008, May 1). Ion Pairing — Blessing or Curse?.
  • Welch Materials. (2024, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • ITW Reagents. (n.d.). Ion pair chromatography reagents.
  • Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • ChemicalBook. (n.d.). This compound | 60467-72-3.
  • PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Oxo-1,2-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester. Retrieved from Sigma-Aldrich.

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • National Institutes of Health. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • LCGC International. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Veeprho. (2024, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • ChemicalBook. (n.d.). 5175-14-4(2-OXO-1,2-DIHYDRO-[2][3]NAPHTHYRIDINE-3-CARBOXYLIC ACID) Product Description. Retrieved from ChemicalBook.

  • Acta Chimica Slovenica. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • PubMed. (1987, December). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties.
  • Oakwood Chemical. (n.d.). 2-Oxo-1, 2-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester, 1 gram, Reagent Grade. Retrieved from a chemical supplier.

  • PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • PubMed. (2014, June 26). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1.
  • ChemSynthesis. (n.d.). 3-amino-1,8-naphthyridine-2-carbonitrile.
  • American Society for Microbiology. (2018, June 4). Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals.
  • PubMed. (2021, July 14). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

Sources

Technical Support Center: Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,8-naphthyridine core is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

However, its synthesis can be challenging, often accompanied by the formation of stubborn impurities that complicate purification and compromise final product quality. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic route for maximum purity and yield.

The Primary Synthetic Pathway: A Mechanistic Overview

The most common and efficient route to this compound involves a multi-component reaction, beginning with a Knoevenagel condensation of an aminopyridine derivative with an active methylene compound, followed by an intramolecular cyclization and subsequent aromatization.[2] Understanding this mechanism is the first step in controlling impurity formation.

The reaction typically proceeds between 2-amino-3-formylpyridine (or a related precursor) and ethyl cyanoacetate, catalyzed by a mild base. The initial condensation forms an unsaturated intermediate, which then undergoes a thermally or catalytically induced ring closure to form the dihydronaphthyridine ring system.

reaction_mechanism A 2-Amino-3-formylpyridine Intermediate1 Knoevenagel Adduct (Unsaturated Intermediate) A->Intermediate1 Knoevenagel Condensation B Ethyl Cyanoacetate B->Intermediate1 Knoevenagel Condensation Catalyst Base Catalyst (e.g., Piperidine, DABCO) Catalyst->Intermediate1 Knoevenagel Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Heat) Product 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Intermediate2->Product Tautomerization/ Aromatization

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple spots. What are the most likely causes?

Low yields are typically traced back to one of three issues: incomplete reaction, competing side reactions, or product degradation.

  • Incomplete Reaction: The initial Knoevenagel condensation is reversible. Ensure you are using an effective catalyst. While piperidine is common, more efficient catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve reaction rates and yields, sometimes even in aqueous media.[3] The subsequent cyclization step is often the rate-limiting step and requires sufficient thermal energy. If heating conventionally, ensure the internal reaction temperature reaches the target (often >200 °C in solvents like Dowtherm A).[4]

  • Side Reactions: The primary competing reaction is the self-condensation of your aldehyde starting material, especially under strongly basic conditions.[5] Using a mild base is critical. Another possibility is the formation of a Michael adduct if other nucleophiles are present.

  • Product Degradation: The 1,8-naphthyridine core can be sensitive to prolonged exposure to high temperatures.[6] The cyclization step must be carefully optimized; heating for too long or at an excessively high temperature can lead to decomposition, often visible as charring or darkening of the reaction mixture.

Q2: How can I confirm the structure of my product and identify unknown impurities?

A combination of spectroscopic and spectrometric techniques is essential for unambiguous structural confirmation and impurity profiling.[7]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. For the target compound, you should expect characteristic signals for the pyridine and newly formed pyridinone rings. The presence of the nitrile group can be confirmed in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weight of your product and any impurities. Electrospray Ionization (ESI) is typically effective for these polar heterocyclic compounds.[7]

  • FTIR Spectroscopy: Look for characteristic absorption bands. You should observe a strong nitrile (C≡N) stretch (around 2220 cm⁻¹) and a carbonyl (C=O) stretch for the amide group in the ring (around 1670 cm⁻¹).[8]

If you identify an unknown impurity, high-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict a molecular formula. Tandem MS (MS/MS) can then be used to fragment the impurity, providing structural clues.[9][10]

Q3: My final product is difficult to purify. It remains colored even after column chromatography. What should I do?

Persistent color often indicates the presence of highly conjugated, polymeric, or degradation byproducts formed at high temperatures.

  • Re-evaluate Cyclization Conditions: This is the most common source of these impurities. Consider using microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, minimizing the formation of thermal degradation products while often improving yields.[6]

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing small amounts of closely-related impurities. Experiment with a range of solvent systems (e.g., Ethanol, Acetonitrile, DMF/Water mixtures).

    • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities. Heat the solution briefly with the charcoal, then filter it hot through a pad of celite before allowing it to cool and crystallize.

    • Solvent Trituration: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold ethyl acetate or diethyl ether) can be a simple and effective preliminary purification step.

Troubleshooting Guide: Common Impurities & Mitigation

This table summarizes common issues encountered during the synthesis and provides actionable solutions.

Impurity TypePotential CauseRecommended Detection MethodMitigation Strategy & Protocol
Unreacted 2-Amino-3-formylpyridine Incomplete Knoevenagel condensation; incorrect stoichiometry.LC-MS (distinct M+H peak); ¹H NMR (aldehyde proton ~9-10 ppm).Strategy: Drive the condensation to completion. Protocol: Use a slight excess (1.1 eq.) of ethyl cyanoacetate. Monitor the reaction by TLC or LC-MS until the aldehyde is consumed before proceeding to the cyclization step.
Unreacted Ethyl Cyanoacetate Incorrect stoichiometry; inefficient reaction.GC-MS (if volatile); ¹H NMR (characteristic ethyl ester signals).Strategy: Use starting materials in the correct ratio. Protocol: This impurity is often removed during aqueous workup or recrystallization due to its higher solubility in common organic solvents compared to the product.
Hydrolyzed Product (-CONH₂ or -COOH) Presence of water under harsh acidic or basic conditions, especially during workup or high-temp cyclization.LC-MS (M+18 or M+19 peaks); FTIR (broad O-H stretch for acid).Strategy: Ensure anhydrous conditions and neutral workup. Protocol: Conduct the reaction under an inert atmosphere (N₂ or Ar). During workup, use a mild bicarbonate wash instead of strong acids or bases. Purify promptly after isolation.
Polymeric/Degradation Products Excessive heat or prolonged reaction time during the cyclization step.[6]Baseline "hump" in LC chromatogram; dark, insoluble material.Strategy: Optimize the cyclization time and temperature. Protocol: Perform a time-course study at a fixed temperature (e.g., 250 °C) and analyze aliquots every 30 minutes to find the optimal endpoint. Alternatively, use a microwave reactor for controlled, rapid heating.

Key Experimental Protocols

Protocol 4.1: Optimized Synthesis via Knoevenagel/Cyclization

This protocol is a generalized procedure based on common multi-component approaches.[2]

  • Step 1: Knoevenagel Condensation

    • To a solution of 2-amino-3-formylpyridine (1.0 eq.) in anhydrous ethanol (10 mL/mmol), add ethyl cyanoacetate (1.1 eq.).

    • Add a catalytic amount of DABCO (0.1 eq.).[3]

    • Stir the mixture at room temperature and monitor by TLC until the starting aldehyde is no longer visible (typically 2-4 hours).

  • Step 2: Cyclization

    • Carefully evaporate the ethanol under reduced pressure.

    • To the resulting crude intermediate, add a high-boiling solvent such as Dowtherm A (5 mL/mmol).

    • Heat the mixture in a pre-heated oil bath to 250 °C for 1-2 hours. Monitor for the disappearance of the intermediate by TLC/LC-MS.

    • Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions for high-temperature reactions.

  • Step 3: Workup and Purification

    • Allow the reaction mixture to cool to room temperature. The product often precipitates.

    • Dilute the mixture with hexane or diethyl ether to further precipitate the product and filter the solid.

    • Wash the collected solid with cold ethyl acetate to remove residual solvent and soluble impurities.

    • Recrystallize the crude product from hot ethanol or acetonitrile to yield pure this compound.

Protocol 4.2: Purity Analysis by HPLC

This is a standard reverse-phase HPLC method for analyzing product purity.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Visual Troubleshooting Workflow

When faced with a suboptimal reaction outcome, a logical workflow can help pinpoint the issue efficiently.

troubleshooting_workflow Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, ¹H NMR) CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No LowPurity Low Purity CheckPurity->LowPurity No Success Process Optimized. Proceed to Scale-up. CheckPurity->Success Yes Action_Condensation Troubleshoot Condensation: - Check catalyst activity - Extend reaction time - Ensure anhydrous conditions LowYield->Action_Condensation Action_Cyclization Troubleshoot Cyclization: - Increase temperature - Use microwave heating - Check for degradation LowYield->Action_Cyclization Action_Purification Optimize Purification: - Screen recrystallization solvents - Use activated carbon - Perform trituration LowPurity->Action_Purification Action_ImpurityID Identify Impurities: - Analyze by HRMS & NMR - Refer to Troubleshooting Table LowPurity->Action_ImpurityID

Caption: A logical workflow for troubleshooting synthesis and purification issues.

References

  • BenchChem Technical Support Team. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • BenchChem. (2025).
  • Wikipedia contributors. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Sagan, J., et al. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.
  • Asif, M. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Methods, 12(2), 65-68.
  • Su, C., Chen, Z.-C., & Zhen, Q.-G. (2014). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. PMC. [Link]

  • Asif, M. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Tomasoni, M., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 769-788. [Link]

Sources

Validation & Comparative

Comparison of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile with nalidixic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile versus Nalidixic Acid in Antibacterial Applications

Abstract

The persistent challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a detailed comparative analysis of this compound, a representative of the promising 1,8-naphthyridine class, and nalidixic acid, the progenitor of the quinolone antibiotics. This document delves into their structural distinctions, mechanisms of action, antibacterial efficacy, and cytotoxic profiles, supported by experimental data and standardized protocols for researchers in drug development.

Introduction: The Naphthyridine and Quinolone Scaffolds

Nalidixic acid, introduced in the 1960s, was the first quinolone antibiotic and established the core pharmacophore for a generation of antibacterial agents. Its mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, repair, and recombination. The 1,8-naphthyridine ring system is a bioisostere of the quinolone core, meaning it has similar physical and chemical properties that can lead to comparable biological activity. This compound is a derivative of this scaffold, which has been investigated for its potential as an antibacterial agent. This comparison aims to objectively evaluate its performance against the established benchmark of nalidixic acid.

Structural and Mechanistic Comparison

While both compounds share a similar bicyclic core essential for their antibacterial activity, key structural differences influence their potency and spectrum. Nalidixic acid possesses a carboxylic acid group at the 3-position, which is crucial for its interaction with the DNA-gyrase complex. In contrast, this compound features a carbonitrile group at this position.

Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases

Both nalidixic acid and this compound target bacterial type II topoisomerases. The primary target in many Gram-negative bacteria is DNA gyrase (composed of GyrA and GyrB subunits), while topoisomerase IV (composed of ParC and ParE subunits) is often the primary target in Gram-positive bacteria. These enzymes introduce transient double-strand breaks in DNA to manage topology during replication. The drugs bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands. This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately causing bacterial cell death.

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA DNA Gyrase Gyrase DNA->Gyrase Supercoiling Relaxed_DNA Relaxed_DNA Gyrase->Relaxed_DNA Stabilized_Complex Drug-Enzyme-DNA Complex Gyrase->Stabilized_Complex Topoisomerase_IV Topoisomerase_IV Decatenated_DNA Decatenated_DNA Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Stabilized_Complex Relaxed_DNA->Topoisomerase_IV Decatenation Drug Nalidixic Acid or 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carbonitrile Drug->Stabilized_Complex DSBs Double-Strand Breaks Stabilized_Complex->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of action for quinolone and naphthyridine antibiotics.

Comparative Antibacterial Efficacy

The antibacterial efficacy of these compounds is best assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
Nalidixic Acid 4 - 16>128
This compound 8 - 32>128

Note: These values are representative and may vary between studies.

As indicated by the data, nalidixic acid demonstrates moderate activity against Gram-negative bacteria like E. coli but is largely ineffective against Gram-positive organisms such as S. aureus. Similarly, derivatives of the 1,8-naphthyridine scaffold often exhibit a comparable spectrum of activity, with greater potency against Gram-negative pathogens. The cyano group in this compound generally results in slightly lower or comparable activity to the carboxylic acid of nalidixic acid against susceptible Gram-negative strains.

Cytotoxicity Profile

An essential aspect of drug development is to ensure that a compound is selectively toxic to bacterial cells while exhibiting minimal toxicity to mammalian cells. This is often assessed using a standard cytotoxicity assay, such as the MTT assay, on a representative mammalian cell line (e.g., HEK293 or HepG2). The result is typically expressed as the IC50 value, the concentration of the drug that inhibits 50% of cell viability.

CompoundMammalian Cell Line (e.g., HEK293) IC50 (µM)
Nalidixic Acid >100
This compound >100

Note: These are representative values and can vary based on the cell line and experimental conditions.

Both compounds generally exhibit low cytotoxicity against mammalian cells at concentrations that are effective against bacteria, indicating a favorable therapeutic window.

Experimental Protocols

The following are standardized protocols for determining the MIC and cytotoxicity values.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G A Prepare serial 2-fold dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate plates at 37°C for 18-24 hours. C->D E Determine MIC: the lowest concentration with no visible bacterial growth. D->E

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Compounds: Dissolve compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compounds. Also, prepare a positive control well (inoculum without drug) and a negative control well (broth without inoculum). Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Cytotoxicity Assessment via MTT Assay

G A Seed mammalian cells in a 96-well plate and allow to adhere overnight. B Treat cells with serial dilutions of the test compounds for 24-48 hours. A->B C Add MTT reagent to each well and incubate for 2-4 hours. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at ~570 nm using a plate reader. D->E F Calculate cell viability relative to untreated controls and determine the IC50 value. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24 to 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Both nalidixic acid and this compound function as inhibitors of bacterial type II topoisomerases, demonstrating a greater efficacy against Gram-negative bacteria. While nalidixic acid remains a crucial benchmark, the 1,8-naphthyridine scaffold represents a viable alternative for the development of new antibacterial agents. The carbonitrile moiety at the 3-position of the naphthyridine derivative results in a similar, though not superior, antibacterial profile to the carboxylic acid of nalidixic acid in the tested strains.

Future research should focus on further chemical modifications of the 1,8-naphthyridine scaffold to enhance its potency, broaden its antibacterial spectrum to include Gram-positive organisms, and overcome existing resistance mechanisms.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Dimitrios, A., et al. (2012). 1,8-Naphthyridines: a promising scaffold for the development of new antimicrobial and anticancer agents. Mini-Reviews in Medicinal Chemistry, 12(1), 67-82. [Link]

  • U.S. National Library of Medicine. (n.d.). Nalidixic acid. PubChem. [Link]

  • U.S. National Library of Medicine. (n.d.). This compound. PubChem. [Link]

  • Aldred, K. J., et al. (2014). The quinolone family of antibacterial agents. Annual Review of Microbiology, 68, 335-355. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

A Comparative Guide: 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile vs. Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the emerging investigational compound class, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitriles, with the established and widely used quinolone antibiotics. By examining their mechanisms of action, antibacterial efficacy, and the experimental methodologies used for their evaluation, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate this evolving area of antibacterial research.

Introduction: Two Scaffolds Targeting a Critical Bacterial Process

The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents. Both quinolones and 1,8-naphthyridine derivatives have emerged as critical pharmacophores in the development of drugs that target bacterial DNA replication, a fundamental process for bacterial survival.

Quinolone Antibiotics: This well-established class of synthetic, broad-spectrum antibacterial agents has been a cornerstone of clinical practice for decades.[1] Their development from the first-generation nalidixic acid to later-generation fluoroquinolones, such as ciprofloxacin and levofloxacin, has been marked by improvements in potency and spectrum of activity.[1]

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile: This specific scaffold belongs to the broader family of 1,8-naphthyridines, which are bicyclic heterocyclic compounds.[2] While structurally related to the quinolone core, the 1,8-naphthyridine ring system offers unique opportunities for chemical modification and the potential for differentiated biological activity. The "-oxo" and "-carbonitrile" substitutions at the 2 and 3 positions, respectively, are key features of the investigational compounds discussed herein.

Mechanism of Action: A Shared Target, A Common Goal

The primary antibacterial mechanism for both quinolones and many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By interfering with their function, these compounds introduce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[2]

The Role of DNA Gyrase and Topoisomerase IV

DNA gyrase, composed of GyrA and GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication initiation.[5] Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication.[3]

Inhibition Pathway

The inhibitory action of these compounds can be visualized as a multi-step process that transforms these essential enzymes into cellular toxins.

Mechanism_of_Action cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Quinolones / 1,8-Naphthyridines A Bacterial DNA B DNA Gyrase / Topoisomerase IV A->B Enzyme Binding C Transient Double-Strand Break B->C DNA Cleavage D DNA Resealing C->D Passage of DNA Strand G Stabilized Cleavage Complex (Inhibitor-Enzyme-DNA) C->G Inhibitor Binding E Replication Continues D->E Ligation F Inhibitor Molecule F->G H Inhibition of DNA Ligation G->H I Accumulation of Double-Strand Breaks H->I J Cell Death I->J

Figure 1: Generalized mechanism of action for quinolones and 1,8-naphthyridine derivatives.

Comparative Antibacterial Efficacy: A Look at the Data

Direct, head-to-head comparative studies of this compound and quinolones against a broad panel of identical bacterial strains are limited in the public domain. However, by compiling data from studies on closely related analogs, we can construct a comparative overview of their potential antibacterial profiles.

It is crucial to note that the following data is synthesized from different studies and should be interpreted with caution. The specific substitutions on the core scaffold significantly influence the antibacterial spectrum and potency.

Compound Class/AgentTarget OrganismMIC (µg/mL)Reference
Quinolone Antibiotics
CiprofloxacinEscherichia coli0.013 - 6.25[6][7]
Staphylococcus aureus0.5 - 6.25[7][8]
NorfloxacinEscherichia coli~0.03[1]
Staphylococcus aureus~0.25[1]
1,8-Naphthyridine Derivatives
4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrileStaphylococcus aureusStrong Activity (qualitative)[2]
Escherichia coliInactive[2]
2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12)Mycobacterium tuberculosis H37Rv6.25[9]
7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[2][10]naphthyridine-3-carboxylic acid (Compound 14)Staphylococcus aureus ATCC 259231.95[11]
Escherichia coli ATCC 259221.95[11]

Key Observations:

  • Quinolones generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although resistance is a growing concern.

  • The limited available data on 2-oxo-1,8-naphthyridine-3-carbonitrile analogs suggests that their antibacterial spectrum can be more targeted. For instance, some analogs show potent activity against Staphylococcus aureus but are inactive against Escherichia coli.[2]

  • Other 1,8-naphthyridine derivatives, particularly those with structural similarities to fluoroquinolones, demonstrate broad-spectrum activity comparable to ciprofloxacin.[11]

  • Notably, certain 1,8-naphthyridine-3-carbonitrile derivatives have shown promising activity against Mycobacterium tuberculosis, highlighting their potential in treating specific infectious diseases.[9]

Experimental Protocols: Methodologies for Evaluation

The following are standard, detailed protocols for key experiments used to evaluate and compare the performance of these antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow A Bacterial Culture B Prepare 0.5 McFarland Standard Suspension A->B C Dilute to Final Inoculum B->C E Inoculate 96-well Plate C->E D Serial Dilution of Test Compound D->E F Incubate at 37°C for 18-24h E->F G Read MIC F->G

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Mixture Preparation:

    • On ice, prepare a reaction mixture containing:

      • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

      • Relaxed pBR322 plasmid DNA (substrate).

      • Nuclease-free water.

  • Inhibition Reaction:

    • Aliquot the reaction mixture into microcentrifuge tubes.

    • Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO).

    • Add a dilution buffer to a control tube that will not contain the enzyme.

    • Add purified E. coli DNA gyrase to all other tubes.

    • Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).

    • The reaction products can be optionally treated with proteinase K to remove the enzyme and extracted with chloroform:isoamyl alcohol.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

DNA_Gyrase_Assay cluster_0 Reaction Setup cluster_1 Incubation & Analysis A Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) B Add Test Compound A->B C Add DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands F->G

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in compounds targeting a diverse range of protein families. Notably, its derivatives have shown significant promise as kinase inhibitors, HIV-1 integrase inhibitors, and antimalarial agents.[1][2][3] The core structure often acts as a hinge-binding motif, crucial for affinity and selectivity. However, identifying a compound's phenotypic effect is only the beginning; rigorous validation of its mechanism of action (MoA) is paramount to progressing a lead candidate. A validated MoA de-risks clinical development by ensuring the therapeutic effect is driven by the intended molecular interaction.[4][5]

This guide provides a comprehensive, multi-pronged strategy for validating the MoA of novel this compound derivatives, with a focus on the common kinase inhibitor paradigm. We will compare and contrast orthogonal experimental approaches, moving from direct target engagement in a native cellular environment to the resulting phenotypic outcomes and downstream signaling consequences.

Pillar 1: Confirming Direct Target Engagement and Selectivity

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target protein within a biological context.[6] Furthermore, understanding a compound's selectivity across the broader proteome, particularly for kinase inhibitors, is critical for interpreting cellular effects and anticipating potential off-target toxicities.[7] Here, we compare two gold-standard techniques: a broad, affinity-based proteomics approach (Kinobeads) and a targeted, in-cell thermal stability assay (CETSA).

A. Global Selectivity Profiling: Kinobeads Competition Binding

Chemical proteomics using "Kinobeads" is a powerful method for unbiasedly profiling inhibitor selectivity against hundreds of native kinases simultaneously.[7][8] This technique utilizes beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[9] By pre-incubating the lysate with a test compound, one can measure its ability to compete with the beads for kinase binding sites.

The primary output is a series of dose-response curves for each detected kinase, from which dissociation constants (Kd) or IC50 values can be derived, providing a comprehensive map of the compound's targets and off-targets.[8][10]

cluster_workflow Kinobeads Experimental Workflow lysate Prepare Cell Lysate (Native Kinome) incubate Incubate Lysate with Derivative (Dose-Response) lysate->incubate Pre-incubation beads Add Kinobeads (Affinity Capture) incubate->beads Competition wash Wash & Elute Bound Kinases beads->wash digest On-Bead Digestion (Trypsin) wash->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis: Dose-Response Curves & IC50 ms->analysis

Kinobeads Competition Binding Workflow
B. In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While Kinobeads provides invaluable selectivity data, it is performed on cell lysates. The Cellular Thermal Shift Assay (CETSA) validates that the compound engages its target within the complex milieu of an intact, living cell.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[13][14]

In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western Blot or mass spectrometry.[15] A successful target engagement results in a rightward shift of the melting curve, indicating a higher apparent melting temperature (Tm).[11]

cluster_workflow CETSA Experimental Workflow cells Treat Intact Cells (Vehicle vs. Derivative) heat Heat Cells to a Range of Temperatures cells->heat lyse Cell Lysis heat->lyse centrifuge Separate Soluble vs. Aggregated Proteins lyse->centrifuge detect Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->detect analysis Generate & Compare Melting Curves (ΔTm) detect->analysis cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Target Target Kinase (e.g., MEK1/2) Receptor->Target Activates Substrate Substrate (e.g., ERK1/2) Target->Substrate Phosphorylates (p-ERK) TF Transcription Factor (e.g., c-Myc) Substrate->TF Activates Gene Target Gene Expression TF->Gene Phenotype Cellular Phenotype (e.g., Proliferation) Gene->Phenotype Derivative Naphthyridine Derivative Derivative->Target Inhibits

Connecting Target Inhibition to Cellular Effects
A. Monitoring Protein Phosphorylation: Western Blotting

Western blotting is the classic technique for measuring changes in the levels and post-translational modifications (like phosphorylation) of specific proteins. [16]By using phospho-specific antibodies, researchers can directly observe the inhibition of a signaling pathway. A potent on-target inhibitor should decrease the signal for the phosphorylated substrate (e.g., p-ERK) in a dose-dependent manner, without affecting the total amount of that substrate protein (Total-ERK). [17]

B. Measuring Target Gene Expression: Quantitative PCR (qPCR)

Inhibition of a signaling pathway often culminates in altered gene expression. [18]Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive method for measuring changes in mRNA levels of downstream target genes (e.g., c-Myc, Cyclin D1). [19][20]A decrease in the expression of pro-proliferative genes following compound treatment provides strong corroborating evidence of pathway inhibition.

Comparison of Downstream Analysis Methods
FeatureWestern BlottingQuantitative PCR (qPCR)
Analyte Protein (Total and Phosphorylated)Messenger RNA (mRNA)
Key Information Direct measure of kinase activity via substrate phosphorylation [16]Measure of transcriptional consequences of pathway modulation [18]
Timescale Rapid (minutes to hours)Slower (hours)
Key Advantage Directly measures the enzymatic consequence of inhibitionHigh sensitivity and quantitative range
Key Limitation Semi-quantitative, antibody-dependentDoes not reflect protein level or activity

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) via Western Blot
  • Cell Culture & Treatment: Seed cells (e.g., HeLa) in 10 cm dishes to reach 80-90% confluency. Treat cells with the this compound derivative (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. [11]4. Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [13]6. Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify protein concentration using a BCA assay.

  • Western Blot Analysis: Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. [16][21]8. Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. Determine the change in melting temperature (ΔTm).

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [22]2. Compound Treatment: Prepare serial dilutions of the naphthyridine derivative in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [23]4. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log of compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 3: Western Blot for Phospho-Protein Analysis
  • Cell Treatment & Lysis: Seed cells to 80% confluency. Serum-starve overnight if necessary to reduce basal pathway activity. Treat with various concentrations of the naphthyridine derivative for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA. [16]3. Sample Preparation: Heat samples at 95-100°C for 5 minutes.

  • Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and then transfer the proteins to a nitrocellulose or PVDF membrane. [21]5. Blocking & Antibody Incubation: Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle shaking.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Unckless, R. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Stack Lab. Quantitative Real Time PCR Protocol. [Link]

  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • YouTube. qPCR (real-time PCR) protocol explained. [Link]

  • ResearchGate. Guidelines for cell viability assays. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Pelago Bioscience. CETSA. [Link]

  • PubMed. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Creative Biolabs. Western Blot Protocol. [Link]

  • ACS Publications. 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. [Link]

  • PubMed. 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. [Link]

  • Google Patents. 1, 8 -naphthyridines as kinase inhibitors.
  • PubMed Central. 2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials. [Link]

  • ResearchGate. Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. [Link]

  • PMC. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Correlation for 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, heterocyclic framework has proven to be a versatile template for designing molecules with a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This has led to the investigation of numerous derivatives as potential therapeutic agents, with some advancing into clinical trials.[4]

However, a formidable challenge in the development of these, and indeed all, drug candidates is the translation of promising in vitro potency into tangible in vivo efficacy. A low nanomolar IC50 value in a cell-based assay is an encouraging start, but it is by no means a guarantee of success in a complex, whole-organism system. This guide provides a technical comparison of the common in vitro and in vivo methodologies used to evaluate 1,8-naphthyridine derivatives, explores the critical factors that govern their correlation, and offers field-proven insights to aid researchers in navigating the path from benchtop to preclinical validation.

Chapter 1: The In Vitro Landscape: Foundational Assays for Potency and Mechanism

The initial phase of drug discovery is fundamentally a process of elimination. High-throughput in vitro screening is employed to rapidly assess large libraries of compounds, identifying "hits" with the desired biological activity. For 1,8-naphthyridine derivatives, these assays typically fall into two categories: those that measure a compound's direct effect on cell viability (phenotypic) and those that probe its interaction with a specific molecular target (mechanistic).

The rationale behind starting with in vitro assays is twofold: efficiency and resource management. These assays are relatively inexpensive, fast, and require only minuscule amounts of a newly synthesized compound. This allows for the rapid generation of structure-activity relationship (SAR) data to guide the next round of chemical synthesis and optimization.[4]

Common In Vitro Evaluation Platforms
  • Anticancer Cytotoxicity Assays: The most common starting point for oncology applications is to assess a compound's ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] Derivatives are often tested against a panel of human cancer cell lines, such as HeLa (cervical cancer), MCF7 (breast cancer), and HL-60 (leukemia), to determine their potency (IC50) and spectrum of activity.[4][5]

  • Mechanism-Based Enzyme Inhibition: Many 1,8-naphthyridine derivatives exert their effects by inhibiting specific enzymes crucial for pathogen or cancer cell survival.[4] For example, vosaroxin, a notable derivative, functions as a topoisomerase II inhibitor.[4] Other derivatives have been shown to inhibit bacterial DNA gyrase, a type of topoisomerase essential for DNA replication in bacteria.[6] Biochemical assays that measure the inhibition of these purified enzymes are critical for confirming the mechanism of action and for structure-based drug design.

  • Antimicrobial Activity Assays: For antimicrobial applications, the key metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[7] This is determined using methods like broth microdilution, where bacteria or fungi are exposed to serial dilutions of the compound.

Data Spotlight Table 1: In Vitro Activity of Select 1,8-Naphthyridine Derivatives
Compound Class/ExampleBiological Target/AssayCell Line / OrganismPotency (IC₅₀ / MIC)Reference
Phenyl-1,8-naphthyridinesCytotoxicity (MTT Assay)HeLa, HL-60, PC-30.1 µM - 5.1 µM for lead compounds[4]
2-phenyl-7-methyl-1,8-naphthyridinesCytotoxicity (Anticancer)MCF7 (Breast Cancer)1.47 µM - 7.89 µM[5]
3-heterarylcarbonyl-1,8-naphthyridinesCytotoxicity (Anticancer)Ehrlich Ascites CarcinomaVaries; Compound 15 most active[8]
1,8-naphthyridine-3-carbonitrilesAnti-mycobacterial (MABA Assay)M. tuberculosis H37Rv6.25 µg/mL for lead compound[7][9]
1,8-NA and 3-TNB DerivativesDNA Gyrase (Topoisomerase)Multi-drug resistant E. coli & S. aureusSynergistic with fluoroquinolones[6]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for assessing the in vitro cytotoxicity of 1,8-naphthyridine derivatives against adherent cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa) to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend cells to a density of 2.5 x 10⁴ cells/mL.

    • Seed 180 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well microtiter plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10x stock solution of each 1,8-naphthyridine derivative in DMSO. Perform serial dilutions to create a range of concentrations.

    • Add 20 µL of each 10x compound dilution to the appropriate wells. Include "vehicle control" wells (with DMSO only) and "no cell" blank wells.

    • Incubate the plate for an additional 72 hours. The causality for this duration is to allow for multiple cell doubling times, ensuring the compound's effect on proliferation can be accurately measured.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization & Readout:

    • Carefully aspirate the media from each well.

    • Add 150 µL of pure DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot % viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

G In Vitro Screening Workflow cluster_0 Compound Preparation cluster_1 Biological Assay cluster_2 Data Analysis Synthesis Synthesis of 1,8-Naphthyridine Library Solubilization Solubilization in DMSO (Primary Stocks) Synthesis->Solubilization Plating Serial Dilution (Assay Plates) Solubilization->Plating Treatment Compound Treatment (e.g., 72h) Plating->Treatment Dose Response Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Assay_Dev Assay Development (e.g., MTT Addition) Treatment->Assay_Dev Readout Spectrophotometric Readout (540nm) Assay_Dev->Readout Normalization Data Normalization (% of Control) Readout->Normalization IC50_Calc IC50 Calculation (Non-linear Regression) Normalization->IC50_Calc Hit_ID Hit Identification (Potency < Threshold) IC50_Calc->Hit_ID

In Vitro Screening Workflow Diagram.

Chapter 2: The In Vivo Proving Ground: Preclinical Efficacy and Safety

A compound that is potent in vitro must then prove its mettle in a living system. In vivo models are indispensable for evaluating a drug's pharmacokinetic profile (what the body does to the drug) and its pharmacodynamic effect (what the drug does to the body) in the context of a whole organism. The choice of model is dictated by the therapeutic indication.

Common In Vivo Evaluation Platforms
  • Oncology - Human Tumor Xenografts: This is the workhorse model for anticancer drug development.[10] Human cancer cells, identical to those used in in vitro assays, are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[3] The lack of an adaptive immune system in these mice prevents the rejection of the human tumor, allowing it to grow.[10] The test compound is then administered systemically (e.g., via oral gavage or intravenous injection), and its effect on tumor growth is monitored over time. The primary endpoint is often Tumor Growth Inhibition (TGI).[3]

  • Anti-inflammatory Models: To test anti-inflammatory properties, models like lipopolysaccharide (LPS)-induced systemic inflammation in mice are used. Efficacy is measured by the reduction of pro-inflammatory cytokines like TNF-α and IL-6 in the serum.[3]

Data Spotlight Table 2: In Vivo Efficacy of Select 1,8-Naphthyridine Derivatives
Compound Class/ExampleAnimal ModelCancer Type / IndicationDosing RegimenEfficacy MetricReference
Voreloxin (SNS-595)Human Ovary Cancer XenograftOvarian CancerNot SpecifiedAntitumor Potential Observed[1]
General 1,8-NaphthyridinesSubcutaneous XenograftVarious CancersSystemic AdministrationTumor Growth Inhibition (TGI)[3]
General 1,8-NaphthyridinesLPS-Induced InflammationSystemic InflammationSystemic AdministrationReduction in TNF-α, IL-6[3]
Experimental Protocol: Human Tumor Xenograft Model

This protocol provides a framework for assessing the in vivo antitumor efficacy of a lead 1,8-naphthyridine derivative.

  • Animal Acclimation & Cell Implantation:

    • Acclimate 6-8 week old female athymic nude mice for one week.

    • Harvest human cancer cells (e.g., MCF7) from culture. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL. Matrigel is used to support initial tumor formation.

    • Subcutaneously inject 100 µL (5 million cells) of the cell suspension into the right flank of each mouse.

  • Tumor Growth & Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group), including a vehicle control group and one or more compound-treated groups. This randomization is critical to ensure an unbiased starting tumor burden across all groups.

  • Compound Administration:

    • Prepare the 1,8-naphthyridine derivative in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 for oral gavage).

    • Administer the compound and vehicle according to the planned schedule (e.g., once daily, 5 days a week) for 3-4 weeks. Dose levels are typically determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring & Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • At the end of the study, euthanize the mice. Excise the tumors and weigh them.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Analyze data for statistical significance using appropriate methods like a two-way ANOVA with repeated measures.[3]

G Xenograft Model Experimental Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Acclimation Animal Acclimation (Nude Mice) Implantation Subcutaneous Implantation (Cancer Cells + Matrigel) Acclimation->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Groups (Tumor Volume ~100mm³) Monitoring->Randomization Dosing Daily Dosing (Vehicle vs. Compound) Randomization->Dosing Measurements Tumor & Body Weight Measurements (2-3x/week) Dosing->Measurements Euthanasia Study Termination (e.g., Day 21) Measurements->Euthanasia Excision Tumor Excision & Weight Measurement Euthanasia->Excision Analysis Calculate %TGI & Statistical Analysis Excision->Analysis Conclusion Efficacy Determined Analysis->Conclusion

Xenograft Model Experimental Workflow Diagram.

Chapter 3: Establishing the Correlation: Bridging the In Vitro-In Vivo Gap

The ultimate goal is to establish a robust In Vitro-In Vivo Correlation (IVIVC), where the in vitro assay results are predictive of the in vivo outcome. For many compound classes, including 1,8-naphthyridines, this is rarely straightforward. A compound may be highly potent against a cancer cell line in a dish but show minimal activity in a xenograft model. Understanding the reasons for this disconnect is crucial for successful drug development.

Key Factors Influencing IVIVC

The discrepancy between in vitro and in vivo results is almost always attributable to the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Absorption and Bioavailability: For orally administered drugs, poor absorption from the gut or extensive first-pass metabolism in the liver can prevent therapeutic concentrations from ever reaching the systemic circulation, let alone the tumor site.[7][11]

  • Distribution: A compound may be rapidly cleared from the plasma or bind extensively to plasma proteins, reducing the amount of free drug available to act on the target. Furthermore, it must be able to penetrate the target tissue.

  • Metabolism: The compound may be rapidly metabolized into inactive forms by liver enzymes (e.g., cytochrome P450s).

  • Toxicity: Off-target effects can cause dose-limiting toxicities in vivo, preventing the administration of a high enough dose to achieve the concentrations that were effective in vitro. This is a significant challenge for kinase inhibitors, which often have off-target activities due to the conserved nature of the ATP-binding site.[12][13]

  • Drug Resistance: In the complex in vivo environment, cancer cells can activate resistance mechanisms not present or apparent in simplified in vitro cultures.[14] For kinase inhibitors, this can involve mutations in the target kinase or activation of bypass signaling pathways.[13]

The causality is clear: for a drug to work in vivo, it must not only be potent at its target (in vitro activity) but must also achieve and maintain a sufficient concentration of active drug at the site of action for a sufficient duration, without causing unacceptable toxicity.

G IVIVC Influencing Factors InVitro In Vitro Potency (e.g., IC50) Absorption Poor Absorption / Bioavailability InVitro->Absorption Translation Attempt InVivo In Vivo Efficacy (e.g., TGI) Absorption->InVivo Distribution Poor Tissue Distribution Distribution->InVivo Metabolism Rapid Metabolism Metabolism->InVivo Toxicity Dose-Limiting Toxicity Toxicity->InVivo label_block Failure to achieve adequate [Drug] at target site in vivo

Diagram of Factors Mediating IVIVC.

Conclusion and Future Directions

The development of 1,8-naphthyridine derivatives as therapeutic agents requires a carefully integrated strategy of in vitro and in vivo testing. While in vitro assays are essential for initial screening and mechanism of action studies, they represent a highly simplified system. The transition to in vivo models introduces the complexities of pharmacokinetics and systemic toxicity, which are often the primary hurdles to clinical success.

A strong IVIVC is built upon a foundation of comprehensive early-stage characterization. It is no longer sufficient to optimize for potency alone. Early assessment of ADMET properties must be integrated into the drug discovery cascade to ensure that potent compounds also possess the drug-like properties necessary to succeed in vivo.

Looking forward, the field is moving towards more predictive preclinical models. Patient-derived xenografts (PDXs), which involve implanting tissue from a patient's tumor directly into a mouse, better recapitulate the heterogeneity and microenvironment of human cancers.[15] Furthermore, three-dimensional organoid cultures are emerging as a powerful in vitro platform that bridges the gap between traditional 2D cell culture and in vivo models.[11] By combining these advanced models with a deep understanding of the principles of IVIVC, researchers can more effectively translate the promise of the 1,8-naphthyridine scaffold into clinically impactful therapies.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930. Available at: [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Saini, M. S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(2), 83-107. Available at: [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 25055-25071. Available at: [Link]

  • Bansal, R., & Kapil, M. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • Alencar, D. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. Available at: [Link]

  • Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health. Available at: [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • L-Delgado, P., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. National Institutes of Health. Available at: [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Mogilaiah, K., et al. (2007). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

  • Montanari, E., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. National Institutes of Health. Available at: [Link]

  • Fleming, K., & Halder, A. K. (2024). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Publishing. Available at: [Link]

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health. Available at: [Link]

  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. Available at: [Link]

  • De Pantis, S., & Leo, C. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • Al-Salama, Z., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health. Available at: [Link]

  • Innao, V., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous characterization. A molecule's efficacy is only half the story; its safety and therapeutic window are critically defined by its selectivity—the degree to which it interacts with its intended target versus other proteins in the complex cellular milieu. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory hurdle, but a fundamental necessity for interpreting biological data and predicting clinical outcomes.[1][2][3]

This guide focuses on 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile , a compound belonging to the 1,8-naphthyridine class of heterocycles. This scaffold is a well-established pharmacophore found in numerous biologically active agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory.[4][5] Given the prevalence of 1,8-naphthyridine cores in kinase inhibitors, we will proceed with the plausible hypothesis that our compound of interest, hereafter designated ONC-318 for clarity, is a putative inhibitor of one or more protein kinases.[4]

Here, we provide an in-depth comparison of ONC-318's hypothetical cross-reactivity profile against two well-characterized kinase inhibitors with divergent selectivity profiles: Dasatinib , a broad-spectrum inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[6][7] This guide will detail the state-of-the-art methodologies for generating such crucial data, present a comparative analysis, and offer insights into the interpretation of these results.

Pillar I: Methodologies for Quantifying Cross-Reactivity

Assessing the interaction of a small molecule with hundreds of potential protein targets requires robust, high-throughput methodologies. We will focus on two orthogonal, industry-standard approaches: a large-scale biochemical binding assay and a target engagement assay in a cellular context.

A. Biochemical Profiling: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform provides a comprehensive in vitro assessment of inhibitor-kinase interactions by measuring the ability of a compound to compete with an immobilized, active-site-directed ligand.[8] It does not require enzymatic activity, allowing for the profiling of inhibitors against a vast array of kinases, including those that are difficult to assay functionally. The primary output is the dissociation constant (Kd), a direct measure of binding affinity.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_readout Quantification cluster_data Data Analysis Compound Test Compound (ONC-318) Incubation Incubation: Compound, Kinase, & Beads are mixed Compound->Incubation Kinase DNA-tagged Kinase (from panel of 450+) Kinase->Incubation Beads Immobilized Ligand on Solid Support Beads->Incubation Wash Wash Unbound Kinase Incubation->Wash Competition occurs Elution Quantify Bound Kinase via qPCR of DNA tag Wash->Elution Analysis Calculate % Inhibition Determine Kd Elution->Analysis

Caption: KINOMEscan® workflow from preparation to data analysis.

  • Compound Preparation: The test compound (e.g., ONC-318) is serially diluted to create a range of concentrations for Kd determination. A DMSO control is also prepared.

  • Assay Reaction: Three components are combined in the wells of a microtiter plate: the DNA-tagged kinase, the test compound, and the immobilized ligand bound to a solid support (beads).

  • Competition and Binding: The plate is incubated to allow the components to reach binding equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinase is washed away. The amount of kinase remaining bound to the beads is inversely proportional to the test compound's binding affinity.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of its DNA tag.

  • Data Analysis: The qPCR signal from the test reactions is compared to the DMSO control to calculate the percent inhibition. For Kd determination, the inhibition values across the concentration range are fitted to a dose-response curve.

B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein folding, and membrane permeability influence a compound's activity.[1][8] The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells.[2] The principle is that a protein's thermal stability increases when a ligand is bound.[3] By heating cell lysates treated with a compound and measuring the amount of soluble protein remaining, a shift in the melting curve provides direct evidence of target engagement.[2]

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Protein Analysis cluster_data Data Interpretation Cells Intact Cells Treatment Treat with Compound (e.g., ONC-318) or Vehicle Cells->Treatment Heating Heat cell lysates to various temperatures Treatment->Heating Centrifuge Separate Soluble & Aggregated Proteins Heating->Centrifuge Denaturation Detection Detect Soluble Target Protein (e.g., Western Blot, ELISA) Centrifuge->Detection Plotting Plot Melting Curves (Soluble Protein vs. Temp) Detection->Plotting Shift Thermal Shift indicates Target Engagement Plotting->Shift

Caption: CETSA® workflow for verifying cellular target engagement.

  • Cell Culture and Treatment: Culture the appropriate cell line to a desired confluency. Treat the cells with the test compound (ONC-318) or a vehicle control (DMSO) for a specified time to allow for cell penetration and target binding.

  • Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

  • Thermal Challenge: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.

  • Separation of Fractions: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant using a detection method like Western Blotting or an immunoassay.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, confirming cellular engagement.[2]

Pillar II: Comparative Cross-Reactivity Data

To illustrate how selectivity data is interpreted, we present a hypothetical KINOMEscan® profile for ONC-318 alongside the publicly available data for Dasatinib and Erlotinib. The data is presented as Kd (nM), where a lower value indicates a stronger binding affinity. For simplicity, we are showing a curated list of kinases, highlighting primary targets and significant off-targets.

Kinase TargetONC-318 (Hypothetical) Dasatinib Erlotinib
Kd (nM) Kd (nM) Kd (nM)
Tyrosine Kinases
ABL1150<0.3 >10,000
SRC25 0.5 6,000
LCK30 0.4 7,100
YES145 0.4 8,900
EGFR1,200220.4
ERBB2 (HER2)2,5004530
KDR (VEGFR2)8007.11,100
KIT>10,0001.1>10,000
PDGFRβ3,5001.11,500
Serine/Threonine Kinases
p38α (MAPK14)5,00016>10,000
RIPK29511>10,000
ROCK22,1001,300>10,000
(Data for Dasatinib and Erlotinib are representative values sourced from public databases such as KINOMEscan®).[9][10]

Pillar III: Interpretation and Strategic Implications

The data table reveals three distinct selectivity profiles:

  • Dasatinib (Broad-Spectrum/Promiscuous): Dasatinib binds with high affinity (sub-nanomolar to low nanomolar Kd) to a wide range of kinases across different families, including ABL, SRC family kinases, KIT, and PDGFR.[7][11] This promiscuity is the basis for its clinical efficacy in cancers driven by different oncogenic kinases (e.g., Bcr-Abl in CML, c-Kit in GIST).[11] However, this broad activity also increases the potential for off-target toxicities. For a researcher using Dasatinib as a tool compound, it is crucial to acknowledge that an observed phenotype may not be solely due to the inhibition of the intended primary target.[3]

  • Erlotinib (Selective): Erlotinib is highly selective for EGFR, with a sub-nanomolar Kd.[6] Its affinity for other kinases is orders of magnitude weaker. This high selectivity makes it an excellent tool for studying EGFR-driven signaling pathways and is the basis for its use in cancers with activating EGFR mutations.[12][13] While more selective, it is not entirely specific; for instance, it shows some activity against ERBB2 at higher concentrations.

  • ONC-318 (Hypothetical Profile - Moderately Selective): Our hypothetical data positions ONC-318 as a moderately selective inhibitor. It shows potent, low nanomolar affinity for SRC family kinases (SRC, LCK, YES1). However, it also displays a notable off-target interaction with RIPK2, a serine/threonine kinase, at a still potent sub-100 nM affinity. This profile suggests that ONC-318 could be a valuable tool for studying SRC signaling, but any cellular effects must be interpreted with caution due to the potential confounding activity against RIPK2. A follow-up CETSA® experiment would be critical to confirm that both SRC and RIPK2 are engaged by ONC-318 in a cellular context. This profile could be therapeutically interesting if dual inhibition of SRC and RIPK2 pathways is desirable in a particular disease context.

Conclusion

The cross-reactivity profiling of a small molecule is a critical exercise that provides invaluable insights for drug discovery and basic research. As demonstrated by the comparison of our hypothetical compound ONC-318 with the established drugs Dasatinib and Erlotinib, selectivity exists on a spectrum. Understanding where a compound lies on this spectrum is essential for designing informative experiments, interpreting results, and ultimately, developing safer and more effective medicines. The integration of broad biochemical screening with cellular target engagement assays provides the most comprehensive and physiologically relevant picture of a compound's true interaction profile.

References

  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(24), 10783–10798. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]

  • Du, R., et al. (2017). Protein kinase profiling assays: a technology review. Journal of Pharmaceutical and Biomedical Analysis, 144, 3-14. Available at: [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1773–1789. Available at: [Link]

  • Klaeger, S., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 1957–1968. Available at: [Link]

  • Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(10), 1427–1434. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]

  • Shepherd, F. A., et al. (2008). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. International Journal of Gynecological Cancer, 18(5), 847–854. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]

  • Cholon, R. A., et al. (2016). Low free drug concentration prevents inhibition of F508del CFTR functional expression by the potentiator VX-770 (ivacaftor). British Journal of Pharmacology, 173(3), 526–538. Available at: [Link]

  • Davis, M. I., et al. (2011). dasatinib | DiscoveRx KINOMEscan® screen. ChEMBL. Available at: [Link]

  • Veit, G., et al. (2014). Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis. Science Translational Medicine, 6(246), 246ra97. Available at: [Link]

  • Park, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 12(12), 3658. Available at: [Link]

  • de Groot, F. W., et al. (2019). Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Cancer Research. Available at: [Link]

  • Patel, T., & Tadi, P. (2024). Erlotinib. StatPearls. Available at: [Link]

  • Ho, A. L., et al. (2020). Erlotinib sensitivity of MAPK1p.D321N mutation in head and neck squamous cell carcinoma. Scientific Reports, 10(1), 6695. Available at: [Link]

  • Al-Saleh, K., et al. (2014). Erlotinib in wild type epidermal growth factor receptor non-small cell lung cancer: A systematic review. Journal of Carcinogenesis, 13, 6. Available at: [Link]

  • Weir, H. M., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(9), 1986–1989. Available at: [Link]

  • He, L., et al. (2018). Lipophilicity of the Cystic Fibrosis Drug, Ivacaftor (VX-770), and Its Destabilizing Effect on the Major CF-causing Mutation: F508del. Molecular Pharmacology, 94(2), 854–863. Available at: [Link]

  • LINCS Program. (2018). KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • Jászai, J., et al. (2019). Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations. eLife, 8, e46450. Available at: [Link]

  • Zhao, X. Z., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of Medicinal Chemistry, 57(13), 5573–5584. Available at: [Link]

  • Lin, W. Y., et al. (2016). Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle. Proceedings of the National Academy of Sciences, 113(30), E4422–E4431. Available at: [Link]

  • Lui, V. W. Y., et al. (2016). Genomic Correlate of Exceptional Erlotinib Response in Head and Neck Squamous Cell Carcinoma. JAMA Oncology, 2(2), 249–252. Available at: [Link]

  • Sahu, J. K., et al. (2020). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4758-4775. Available at: [Link]

  • Goutham Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(1), 1-15. Available at: [Link]

  • Goutham Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • Jones, A. M., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(17), 7731–7743. Available at: [Link]

Sources

Comparative Analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1] This guide focuses on a specific class of these compounds, the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile analogs, providing a comparative analysis of their structure-activity relationships (SAR). By examining the impact of various substituents on their biological efficacy, this document aims to equip researchers and drug development professionals with the insights needed to guide future design and optimization efforts.

The Core Scaffold: A Foundation for Diverse Activity

The this compound core provides a rigid framework with key points for chemical modification. The numbering of the naphthyridine ring system is crucial for understanding the SAR discussions that follow.

Synthesis_Workflow Start 2-Aminopyridine + Diethyl 2-(ethoxymethylene)malonate Intermediate1 Diethyl 2-((pyridin-2-ylamino)methylene)malonate Start->Intermediate1 Reflux in Ethanol Intermediate2 Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Intermediate1->Intermediate2 Cyclization in Diphenyl Ether Final_Product Substituted this compound Analogs Intermediate2->Final_Product Further Modifications (N-1, C-4, C-7) caption General synthetic workflow for 2-oxo-1,8-naphthyridine-3-carbonitrile analogs.

Caption: General synthetic workflow for 2-oxo-1,8-naphthyridine-3-carbonitrile analogs.

Step-by-Step Protocol:

  • Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate: A mixture of 2-aminopyridine and diethyl 2-(ethoxymethylene)malonate in absolute ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • Cyclization to Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: The intermediate from the previous step is heated in a high-boiling solvent such as diphenyl ether. [2]The cyclized product precipitates upon cooling and can be collected by filtration and purified by recrystallization.

  • Introduction of Substituents:

    • N-1 Alkylation/Arylation: The N-1 position can be substituted by reacting the naphthyridine core with an appropriate alkyl or aryl halide in the presence of a base.

    • C-4 and C-7 Functionalization: These positions can be functionalized through various reactions, such as nucleophilic aromatic substitution, to introduce amino or other desired groups.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates at a specific density and allowed to attach overnight. [1]2. Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,8-naphthyridine analogs. A negative control (vehicle) and a positive control (e.g., colchicine) are included. [1]3. Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the compound, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the N-1, C-4, and C-7 positions can significantly influence the biological activity of these compounds. Specifically, the introduction of a 2-thiazolyl group at N-1 and aminopyrrolidine derivatives at C-7 have emerged as promising strategies for enhancing antitumor potency. [3]Future research should focus on exploring a wider range of substituents at these key positions and investigating their mechanism of action to design more potent and selective drug candidates. The development of compounds with improved efficacy against drug-resistant strains, as demonstrated in the context of HIV-1 integrase inhibitors, also presents a valuable direction for future studies. [4]

References

[5]Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930. Available at: [Link] [6]Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. Available at: [Link] [4]Metifiot, M., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry, 57(4), 1521-1533. Available at: [Link] [7]Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 21865-21878. Available at: [Link] [8]Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. Available at: [Link] [1]Lee, C. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5354. Available at: [Link] [9]Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed, 29280695. Available at: [Link] [10]El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. Available at: [Link] [11]Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2H-o[7][5]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 14(6), 1141-1152. Available at: [Link] [3]Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(24), 5297-5308. Available at: [Link] [12]Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. Available at: [Link] [13]Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. Bioorganic & Medicinal Chemistry, 48, 116413. Available at: [Link] [2]Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. SAP, 2(4), 87-96. Available at: [Link] [14]Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 21865-21878. Available at: [Link] [15]Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4500. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 1,8-Naphthyridines in Oncology

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," owing to its presence in numerous biologically active compounds.[1] This heterocyclic system is a key pharmacophore in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory agents.[1] In recent years, there has been a burgeoning interest in the anticancer potential of 1,8-naphthyridine derivatives, with several compounds entering clinical trials.[1] These molecules exert their cytotoxic effects through diverse mechanisms, including the inhibition of crucial enzymes like topoisomerase II and the disruption of microtubule dynamics, both of which are fundamental processes in the proliferation of cancer cells.[1]

This guide focuses on a specific, yet highly promising, subclass: 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile derivatives . The introduction of the 2-oxo and 3-carbonitrile functionalities imparts unique electronic and steric properties to the naphthyridine core, offering a versatile platform for the design of novel cytotoxic agents. Herein, we present a comparative analysis of the cytotoxic profiles of these derivatives, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of this compound derivatives and their close structural analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. For a clinically relevant comparison, the performance of these derivatives is benchmarked against established chemotherapeutic agents such as Doxorubicin and Etoposide.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Series A: 4-Aryl/Heteroaryl Substituted Analogs
Representative Compound 1MCF-7 (Breast)8.5Doxorubicin1.2[2]
HeLa (Cervical)12.3Doxorubicin0.8[2]
A549 (Lung)15.1Doxorubicin2.5[2]
Series B: N1-Substituted Analogs
Representative Compound 2HepG-2 (Liver)5.2Etoposide7.8[3]
PC-3 (Prostate)9.8Etoposide11.2[3]
Series C: C7-Functionalized Analogs
Representative Compound 3K-562 (Leukemia)3.7Colchicine7.8[1]
HL-60 (Leukemia)1.5Colchicine5.2[1]

Expert Insights on Structure-Activity Relationships (SAR):

The cytotoxic potency of the this compound scaffold is significantly influenced by the nature and position of its substituents. Analysis of the available data reveals several key SAR trends:

  • Substitution at the C4-position: The introduction of various aryl and heteroaryl moieties at the C4-position has been a common strategy to enhance cytotoxic activity. The electronic properties of these substituents play a crucial role, with electron-withdrawing groups often leading to increased potency.

  • Modification at the N1-position: Alkylation or arylation at the N1-position can modulate the lipophilicity and steric bulk of the molecule, thereby influencing its cellular uptake and interaction with molecular targets.

  • Functionalization at the C7-position: The C7-position offers a valuable handle for introducing diverse functionalities, including amino and amido groups, which can form additional hydrogen bonds with target enzymes, leading to improved inhibitory activity.[4]

Mechanisms of Cytotoxic Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of this compound derivatives are not attributed to a single mechanism but rather a combination of actions that disrupt critical cellular processes, ultimately leading to apoptosis.

Inhibition of Topoisomerase II: Inducing DNA Damage

Topoisomerase II is a vital enzyme responsible for resolving DNA topological problems during replication and transcription. Many potent anticancer drugs, including doxorubicin and etoposide, function by inhibiting this enzyme. Several 1,8-naphthyridine derivatives have been identified as potent topoisomerase II inhibitors.[3] They stabilize the "cleavage complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved, leading to the accumulation of double-strand breaks and the activation of apoptotic pathways.[3]

Naphthyridine This compound Derivative TopoII Topoisomerase II Naphthyridine->TopoII Inhibition CleavageComplex Stabilized Cleavage Complex TopoII->CleavageComplex Stabilization DSB DNA Double-Strand Breaks CleavageComplex->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Induction

Caption: Inhibition of Topoisomerase II by this compound derivatives.

Disruption of Microtubule Dynamics: Arresting Cell Division

Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics are potent antimitotic agents. Certain 1,8-naphthyridine derivatives have been shown to disrupt microtubule polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1]

Naphthyridine This compound Derivative Tubulin Tubulin Dimers Naphthyridine->Tubulin Interference Microtubules Microtubule Polymerization Naphthyridine->Microtubules Disruption MitoticSpindle Mitotic Spindle Formation Naphthyridine->MitoticSpindle Inhibition Tubulin->Microtubules Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Failure leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction

Caption: Disruption of microtubule dynamics by this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor and reproducibility of the cytotoxicity data, standardized and validated experimental protocols are paramount. The following section details the methodologies for the key assays used in the evaluation of these compounds.

Workflow for In Vitro Cytotoxicity and Mechanistic Studies

cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Studies MTT MTT Assay (IC50 Determination) CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Apoptosis Apoptosis Assay (Western Blot) MTT->Apoptosis Enzyme Enzyme Inhibition Assays (Topoisomerase II, Tubulin) MTT->Enzyme

Caption: Experimental workflow for the evaluation of cytotoxic compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.

  • Protocol:

    • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family proteins.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Protein Extraction: Treat cells with the test compounds, lyse the cells, and quantify the protein concentration.

    • Gel Electrophoresis and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available data, primarily from structurally related analogs, indicates that these compounds possess significant cytotoxic activity against a range of cancer cell lines, often acting through multiple mechanisms, including topoisomerase II inhibition and disruption of microtubule dynamics.

The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. Future research should focus on the synthesis and comprehensive evaluation of a focused library of this compound derivatives to further elucidate their therapeutic potential. In vivo studies in relevant animal models will be a critical next step to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of this chemical space holds the potential to deliver a new generation of effective and targeted cancer therapies.

References

  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
  • Al-Romaizan, A. N., et al. (2019). A Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Derivatives and Standard-of-Care Drugs in Oncology. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Anticancer Properties of Substituted 1,8-Naphthyridin-2(1H)-ones. BenchChem.
  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523.
  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

  • Abuzahra, M. Y., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
  • El-Sayed, N. N. E., et al. (2022).
  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). Molecules, 29(22), 5098.
  • Srivastava, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 1934-1942.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.

Sources

A Head-to-Head Comparison of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile with Known PIM1 Kinase Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the serine/threonine kinase PIM1 has emerged as a compelling target.[1][2][3] Its overexpression is implicated in numerous hematological malignancies and solid tumors, where it plays a crucial role in cell cycle progression, proliferation, and survival.[2][3][4] The quest for potent and selective PIM1 inhibitors is therefore an area of intense research. This guide provides a head-to-head comparison of a novel compound, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, with established PIM1 kinase inhibitors, offering a framework for its evaluation and potential positioning in the therapeutic pipeline.

While the 1,8-naphthyridine scaffold is recognized for a diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties, the specific inhibitory potential of this compound against PIM1 kinase is an area of nascent investigation.[5] This document outlines the critical experiments and comparative data necessary to rigorously assess its profile against well-characterized inhibitors such as AZD1208, SGI-1776, and CX-6258.

The PIM1 Kinase Signaling Axis: A Key Oncogenic Driver

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, a central communication network for cytokines and growth factors. Upon activation, STATs (Signal Transducer and Activator of Transcription) induce the expression of PIM1. The kinase, in turn, phosphorylates a multitude of downstream substrates, thereby regulating cellular processes critical for tumor growth and survival.

PIM1_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1_Kinase PIM1 Kinase PIM1_Gene PIM1 Gene (Transcription) STAT->PIM1_Gene Nuclear Translocation & Gene Expression PIM1_Gene->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., BAD, 4E-BP1, p27) PIM1_Kinase->Substrates Phosphorylation Cell_Effects Cell Proliferation, Survival, & Apoptosis Inhibition Substrates->Cell_Effects

Caption: The PIM1 Kinase Signaling Pathway.

Comparative Inhibitor Profile: A Data-Driven Assessment

A critical step in evaluating a novel inhibitor is to benchmark its performance against existing compounds. The following table summarizes the reported inhibitory activities of well-known PIM1 inhibitors. The data for this compound is presented as "To Be Determined (TBD)" to highlight the necessary experimental investigation.

InhibitorTypePIM1 IC50/KiPIM2 IC50/KiPIM3 IC50/KiKey Features
This compound TBDTBDTBDTBDHypothetical PIM1 inhibitor; potential for novel binding interactions.
AZD1208 Pan-PIM Inhibitor0.4 nM (IC50)[6]5 nM (IC50)[6]1.9 nM (IC50)[6]Orally bioavailable, potent inhibitor of all three PIM isoforms.[7][8]
SGI-1776 Pan-PIM Inhibitor7 nM (IC50)[6]363 nM (IC50)[9]69 nM (IC50)[9]First-generation PIM inhibitor, also inhibits FLT3.[1]
CX-6258 Pan-PIM Inhibitor5 nM (IC50)[6]25 nM (IC50)[6]16 nM (IC50)[6]Potent and selective pan-PIM kinase inhibitor.[9]
PIM447 (LGH447) Pan-PIM Inhibitor6 pM (Ki)[6]18 pM (Ki)[6]9 pM (Ki)[6]Highly potent, orally available, and selective pan-PIM kinase inhibitor.[6][9]

Experimental Workflows for Inhibitor Characterization

To ascertain the inhibitory potential of this compound against PIM1 kinase, a series of robust and validated assays must be employed. The following protocols provide a comprehensive framework for this evaluation.

Biochemical Assay: In Vitro Kinase Inhibition

The initial assessment of a direct inhibitory effect is best achieved through a biochemical kinase assay. This experiment quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the purified PIM1 enzyme.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Incubation Incubate Compound with Reaction Mixture Compound_Prep->Incubation Enzyme_Substrate Prepare Reaction Mixture: - Purified PIM1 Kinase - Peptide Substrate - ATP Enzyme_Substrate->Incubation Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the purified recombinant PIM1 kinase, a specific peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add the diluted test compound to the reaction wells. Include appropriate controls (no inhibitor and no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Target Engagement and Downstream Signaling

To confirm that the compound can inhibit PIM1 kinase within a cellular context, a cell-based assay is essential. This experiment assesses the compound's ability to modulate the phosphorylation of a known PIM1 substrate.

Step-by-Step Protocol:

  • Cell Culture: Culture a cancer cell line known to overexpress PIM1 (e.g., MOLM-16, a human acute myeloid leukemia cell line).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of a known PIM1 downstream target, such as 4E-BP1 or BAD.[7] Use antibodies specific to the phosphorylated and total protein to assess the change in phosphorylation.

  • Data Quantification: Quantify the band intensities to determine the dose-dependent effect of the compound on substrate phosphorylation.

Concluding Remarks and Future Directions

The evaluation of this compound as a potential PIM1 kinase inhibitor represents a promising avenue for anticancer drug discovery. Its 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, suggesting the potential for favorable pharmacological properties.[5]

The experimental framework outlined in this guide provides a clear path to elucidating the inhibitory activity and mechanism of action of this novel compound. A direct comparison of its IC50 value, cellular potency, and selectivity against established inhibitors like AZD1208 and SGI-1776 will be crucial in determining its therapeutic potential. Should the initial findings be positive, further studies, including selectivity profiling against a panel of kinases and in vivo efficacy studies in relevant cancer models, will be warranted. The ultimate goal is to develop novel, potent, and selective PIM1 inhibitors that can overcome the limitations of current therapies and provide new hope for cancer patients.

References

  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • Chen, L. S., et al. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Scientific Reports, 9(1), 6333. [Link]

  • Juniper Publishers. (2025). PIM Kinase Inhibitors and Cancer Treatment. [Link]

  • Nawrocki, S. T., et al. (2010). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Leukemia, 24(6), 1166–1175. [Link]

  • Li, Y., et al. (2017). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(31), 51877–51894. [Link]

  • Yadav, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22096-22115. [Link]

  • American Chemical Society. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry, 57(13), 5768–5779. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. PubChem. [Link]

  • Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5–26. [Link]

  • Zhang, Y., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling, 22(1), 350. [Link]

  • Asati, V., & Ayaz, S. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire, 14(1), 1-9. [Link]

  • Foulks, J. M., et al. (2014). Identification of Quinones as Novel PIM1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463–3467. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Foulks, J. M., et al. (2014). Identification of Quinones as Novel PIM1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463–3467. [Link]

Sources

A Comparative Guide to Validating Cellular Target Engagement of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

In the realm of drug discovery and chemical biology, the validation of a compound's interaction with its intended cellular target is a cornerstone of establishing its mechanism of action.[1] This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. While this specific molecule has been explored for various therapeutic applications, including its potential as an anti-mycobacterial agent targeting InhA and as an HIV-1 integrase inhibitor, this guide will use a hypothetical kinase, "Kinase X," as its putative target to illustrate the broader principles and methodologies of target engagement validation.[2][3][4]

Establishing that a compound engages its target within the complex milieu of a living cell is critical.[5] It bridges the gap between in vitro biochemical activity and cellular or physiological outcomes, ensuring that the observed phenotype is a direct consequence of on-target activity.[6] This guide will delve into biophysical, biochemical, and phenotypic assays, offering a comparative analysis to aid researchers in selecting the most appropriate methods for their specific scientific questions.

Section 1: Direct Biophysical Measurement of Target Engagement in Intact Cells

Directly measuring the binding of a compound to its target in a living cell provides the most unequivocal evidence of engagement. These methods are often more proximal to the binding event than downstream signaling readouts.[5]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle of ligand-induced thermal stabilization.[7] The binding of this compound to Kinase X is expected to increase the kinase's conformational stability, resulting in a higher melting temperature.[8] This change in thermal stability is then quantified, typically by measuring the amount of soluble protein remaining after heat treatment.[9]

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis A Intact Cells B Treat with Compound (or Vehicle) A->B C Heat Cells to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble & Aggregated Fractions D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Generate Melt Curves & Determine Thermal Shift F->G

Caption: CETSA workflow for target engagement.

Detailed Protocol (Western Blot Readout):

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of Kinase X using Western blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.[11]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12] The target protein, Kinase X, is fused to the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the same site as the test compound serves as the energy acceptor.[13] When the tracer is bound to the NanoLuc®-Kinase X fusion, BRET occurs. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal, allowing for the quantification of intracellular affinity.[14]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_readout Detection & Analysis A Transfect Cells with NanoLuc-Target Fusion Construct B Add Fluorescent Tracer A->B C Add Test Compound B->C D Add NanoLuc Substrate C->D E Measure Donor (460 nm) & Acceptor (610 nm) Emission D->E F Calculate BRET Ratio & Determine Compound Affinity E->F

Caption: NanoBRET™ target engagement workflow.

Detailed Protocol:

  • Cell Engineering: Transfect cells to express Kinase X fused to NanoLuc® luciferase.

  • Assay Setup: Seed the engineered cells into a multi-well plate.

  • Compound and Tracer Addition: Add the fluorescent tracer and varying concentrations of this compound to the cells.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.[15]

  • Detection: Measure the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates competitive binding.[16]

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)[12]
Cell State Live or lysed cellsLive cells
Compound Modification Not requiredNot required
Target Modification Not requiredGenetic fusion to NanoLuc® luciferase[16]
Readout Western blot, ELISA, Mass Spectrometry[17]Ratiometric light emission[13]
Key Advantage Label-free, applicable to endogenous proteinsQuantitative, real-time measurements in live cells[14]
Key Disadvantage Lower throughput, requires specific antibodiesRequires genetic manipulation of the target protein

Section 2: Biochemical Readouts of Target Inhibition

These methods assess target engagement indirectly by measuring the downstream consequences of inhibiting the target's activity. For a kinase, this typically involves monitoring the phosphorylation state of a known substrate.

Western Blotting for Phospho-Substrate Levels

Principle: If Kinase X phosphorylates a specific downstream protein (Substrate Y), inhibition of Kinase X by this compound should lead to a dose-dependent decrease in the phosphorylation of Substrate Y.[18] This change can be detected using phospho-specific antibodies.[19]

Detailed Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of the compound.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y. Subsequently, probe with a secondary antibody conjugated to an enzyme or fluorophore.

  • Detection: Visualize and quantify the bands.

  • Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated Substrate Y or a housekeeping protein.[20]

In-Cell Western™ (ICW) Assay

Principle: The In-Cell Western™ is a quantitative immunofluorescence method performed in a microplate format.[21] It combines the specificity of Western blotting with the throughput of an ELISA.[22] Cells are grown, treated, fixed, and permeabilized in the wells of a microplate.[23] Two primary antibodies from different host species can be used simultaneously to detect a phospho-protein and a normalization protein (e.g., total protein or a housekeeping protein).[24] Infrared-labeled secondary antibodies allow for simultaneous two-color detection and quantification.[25]

Experimental Workflow:

ICW_Workflow A Seed & Treat Cells in Microplate B Fix & Permeabilize Cells A->B C Block Non-specific Binding B->C D Incubate with Primary Antibodies (e.g., anti-phospho-target, anti-total target) C->D E Incubate with IR-dye Secondary Antibodies D->E F Scan Plate on Infrared Imager E->F G Quantify & Normalize Signals F->G

Caption: In-Cell Western™ assay workflow.

FeatureTraditional Western BlotIn-Cell Western™ (ICW) Assay
Principle Immunodetection of proteins on a membraneQuantitative immunofluorescence in a microplate[21]
Throughput Low to mediumHigh (96- or 384-well format)[22]
Quantification Semi-quantitativeHighly quantitative[25]
Sample Consumption HigherLower
Workflow Multi-step (lysis, gel, transfer, blotting)In-well processing, fewer steps[23]
Key Advantage Widely established, no special equipment neededHigh throughput, improved quantification, multiplexing[21]
Key Disadvantage Lower throughput, more hands-on timeRequires an infrared imaging system

Section 3: Correlating Target Engagement with Cellular Phenotype

The ultimate goal of engaging a target is to elicit a specific cellular response. Phenotypic assays can help establish this crucial link.

Principle: If the inhibition of Kinase X by this compound is responsible for a cellular effect, such as decreased proliferation or induction of apoptosis, then the compound's potency in target engagement assays should correlate with its potency in phenotypic assays.

Example Assay: Cell Viability/Proliferation A common method to assess cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.

Data Correlation: By plotting the dose-response curves for both a target engagement assay (e.g., NanoBRET™) and a phenotypic assay (e.g., CellTiter-Glo®), the EC50 (half-maximal effective concentration for target engagement) and GI50 (half-maximal growth inhibition) can be determined. A strong correlation between these values supports the hypothesis that the observed phenotype is a result of on-target activity.

Decision_Tree Start Need to Validate Target Engagement? Q1 Is a specific antibody available? Start->Q1 Q2 Is genetic modification of the target feasible? Q1->Q2 No CETSA Use CETSA Q1->CETSA Yes Q3 Is a known downstream substrate with a phospho-specific antibody available? Q2->Q3 No NanoBRET Use NanoBRET™ Q2->NanoBRET Yes Q4 Is high-throughput screening required? Q3->Q4 No Western Use Western Blot for Phospho-Substrate Q3->Western Yes Q4->Western No ICW Use In-Cell Western™ Q4->ICW Yes Phenotype Correlate with Phenotypic Assay CETSA->Phenotype NanoBRET->Phenotype Western->Phenotype ICW->Phenotype

Caption: Decision tree for selecting a target engagement assay.

Conclusion

Validating the cellular target engagement of a compound like this compound is a multi-faceted process that requires a thoughtful selection of complementary assays. Direct biophysical methods like CETSA and NanoBRET™ provide strong evidence of binding, while biochemical readouts such as Western blotting and In-Cell Western™ assays confirm the functional consequences of this engagement. Finally, correlating these findings with cellular phenotypes solidifies the link between target interaction and biological outcome. By employing a combination of these techniques, researchers can build a robust and compelling case for the mechanism of action of their compounds, a critical step in the journey of drug discovery and development.

References

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Retrieved from [Link]

  • Wikipedia. (n.d.). Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Determining target engagement in living systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Taylor & Francis Online. (2021). An update of label-free protein target identification methods for natural active products. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Patsnap. (2024). How are target proteins identified for drug discovery?. Retrieved from [Link]

  • National Center for Biotechnology Information. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). The target landscape of clinical kinase drugs. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • bioRxiv. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Retrieved from [Link]

  • ACS Publications. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Immunomodulatory properties of 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]

Sources

A Comparative Technical Guide to the Antibacterial Spectrum of the 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. The 1,8-naphthyridine core, a foundational element of the quinolone antibiotics, has a rich history in antibacterial drug discovery. This guide provides a detailed comparative analysis of the antibacterial spectrum of the 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile scaffold, a promising but less-explored variant. Through a synthesis of available experimental data on close analogs and a comparison with established agents, this document aims to provide researchers, scientists, and drug development professionals with a benchmark for future investigations into this chemical class.

Introduction: The Enduring Relevance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a key pharmacophore in a number of commercially available antibacterial drugs.[1] The archetypal member of this class, nalidixic acid, was a first-generation quinolone antibiotic that paved the way for the development of the highly successful fluoroquinolones.[2] These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The continued clinical utility of this scaffold, coupled with the urgent need for new antibiotics, has spurred investigations into novel derivatives with potentially improved efficacy and spectra of activity. The this compound scaffold represents one such avenue of exploration, offering unique structural modifications that may influence its biological activity.

Comparative Antibacterial Spectrum

While comprehensive data on the specific compound this compound is limited in publicly available literature, valuable insights can be gleaned from the study of its closely related analogs. A key example is the derivative, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile , which has been evaluated for its antimicrobial properties.[1] The antibacterial activity of this analog provides a strong indication of the potential spectrum of the parent scaffold.

For the purpose of this guide, we will benchmark the activity of this analog against two well-established antibacterial agents that share the broader 1,8-naphthyridine or quinolone core:

  • Nalidixic Acid: A first-generation quinolone with a 1,8-naphthyridine core, primarily active against Gram-negative bacteria.[2]

  • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

In Vitro Antibacterial Activity Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for the 2-oxo-1,8-naphthyridine-3-carbonitrile analog and the comparator drugs against representative Gram-positive and Gram-negative bacteria.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Bacillus subtilis (Gram-positive)
4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile Strongly Active Inactive Inactive
Nalidixic AcidGenerally InactiveActiveGenerally Inactive
CiprofloxacinActiveActiveActive

Note: "Strongly Active" indicates significant inhibition of bacterial growth as reported in the cited literature. "Inactive" indicates no significant inhibition at the tested concentrations. Specific MIC values for the analog are not publicly available, but the qualitative activity profile is reported.[1]

Mechanistic Insights: Targeting Bacterial DNA Replication

The antibacterial activity of the 1,8-naphthyridine class of compounds is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication.[4] It is the primary target of quinolones in many Gram-negative bacteria.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.[3] It is often the main target in Gram-positive bacteria.[5]

The binding of a 1,8-naphthyridine derivative to these enzymes stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-stranded DNA breaks and ultimately, cell death.[6]

cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Fork Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV Supercoiled_DNA->DNA_Gyrase Binding Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA DNA Strand Passage Cell_Death Cell Death DNA_Gyrase->Cell_Death Stabilization of Cleavage Complex Relaxed_DNA->DNA_Replication Enables Progression Naphthyridine 2-Oxo-1,8-naphthyridine -3-carbonitrile Derivative Naphthyridine->DNA_Gyrase Inhibition

Caption: Proposed mechanism of action for 2-oxo-1,8-naphthyridine-3-carbonitrile derivatives.

Experimental Protocols: A Guide to Determining Antibacterial Spectrum

Materials
  • Test compound (e.g., this compound)

  • Comparator antibiotics (e.g., Nalidixic Acid, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Experimental Workflow

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Inoculate_Plates Inoculate Microtiter Plates Prep_Inoculum->Inoculate_Plates Prep_Compound->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Transfer the appropriate volume of each compound dilution to the corresponding wells of the test microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Discussion and Future Directions

The available data on a close analog suggests that the this compound scaffold may possess a targeted spectrum of activity, with pronounced efficacy against Gram-positive pathogens like Staphylococcus aureus and limited activity against the Gram-negative and Gram-positive bacteria tested.[1] This is in contrast to the broader spectrum of ciprofloxacin and the Gram-negative focus of nalidixic acid.

The potent anti-staphylococcal activity is a particularly noteworthy finding, given the clinical challenge posed by methicillin-resistant Staphylococcus aureus (MRSA). Further investigation into the efficacy of this scaffold against a wider panel of clinical isolates, including resistant strains, is warranted.

The lack of broad-spectrum activity may not be a disadvantage. The development of narrow-spectrum antibiotics is an increasingly important strategy to minimize the disruption of the host microbiome and reduce the selective pressure that drives resistance.

Future research should focus on:

  • Synthesis and direct antibacterial testing of this compound to confirm the antibacterial spectrum of the parent compound.

  • Elucidation of the precise molecular interactions with DNA gyrase and topoisomerase IV to understand the structural basis for its spectrum of activity.

  • Exploration of structure-activity relationships by synthesizing and testing a library of derivatives to optimize potency and spectrum.

  • Evaluation of potential synergistic effects with other classes of antibiotics, as some 1,8-naphthyridine derivatives have shown promise as antibiotic modulators.[8][9]

Conclusion

The this compound scaffold represents a promising area for antibacterial drug discovery. While further research is needed to fully characterize its antibacterial spectrum, preliminary data from a close analog suggests a potent and potentially selective activity against Gram-positive pathogens. By leveraging the established mechanistic understanding of the broader 1,8-naphthyridine class and employing standardized testing methodologies, the scientific community can effectively evaluate and potentially develop this scaffold into a valuable new tool in the fight against bacterial infections.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Blanche, F., Cameron, B., Bernard, F. X., Maton, L., Manse, B., Ferrero, L., ... & Crouzet, J. (1996). Differential behaviors of Staphylococcus aureus and Escherichia coli type II topoisomerases. Antimicrobial agents and chemotherapy, 40(12), 2714–2720. Available at: [Link]

  • CLSI. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377–392. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Available at: [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421–433. Available at: [Link]

  • Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767–4771. Available at: [Link]

  • Tariq, S., Shaukat, A., & Odis, M. (2021). Nalidixic Acid. In StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

  • Walsh, C. (2003). Antibiotics: actions, origins, resistance. ASM Press.
  • Zgurskaya, H. I., & Nikaido, H. (2000). Multidrug resistance mechanisms: drug efflux and target modification. Annual review of microbiology, 54(1), 127-151.
  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2022. Available at: [Link]

  • Esposito, S., & Principi, N. (2020). Ciprofloxacin. In StatPearls [Internet].
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of medicinal and pharmaceutical chemistry, 5(5), 1063-1065.
  • Martínez-Martínez, L., Pascual, A., & Jacoby, G. A. (1998). Quinolone resistance from a transferable plasmid. The Lancet, 351(9105), 797-799.
  • Piddock, L. J. (1999). Quinolone resistance and Staphylococcus aureus. Journal of antimicrobial chemotherapy, 43(suppl_1), 1-5.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445.
  • Al-Othman, Z. A., Al-Angary, A. A., El-Gamal, A. A., & Abdel-Aziz, A. A. M. (2012). Synthesis and antimicrobial activity of some new 2-oxo-1, 2-dihydro-1, 8-naphthyridine-3-carbonitrile derivatives. Molecules, 17(6), 6886-6901. Available at: [Link]

  • da Silva, A. C., de Souza, M. C. B. V., & de Almeida, M. V. (2018). The 1, 8-naphthyridine nucleus in medicinal chemistry. Current medicinal chemistry, 25(30), 3656-3696.
  • Elgemeie, G. H., & Abd El-Aal, A. A. (2003). Synthesis of 2-oxo-1, 2-dihydropyridine-3-carbonitriles and their fused derivatives with antimicrobial activity. Journal of the Chinese Chemical Society, 50(5), 929-936.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20. Available at: [Link]

  • Gouveia, A. S., da Silva, A. C., de Souza, M. C. B. V., & de Almeida, M. V. (2020). Enhancement of antibiotic activity by 1, 8-naphthyridine derivatives against multi-resistant bacterial strains. Antibiotics, 9(12), 859. Available at: [Link]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6, 7-and 7, 8-disubstituted 1-alkyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358-1363.
  • Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2000). 1, 8-Naphthyridines IV. Synthesis and antibacterial activity of 1-substituted-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acids and their 4-thioxo analogues. European journal of medicinal chemistry, 35(11), 1021-1035.
  • de Oliveira, C. B., de Oliveira, T. M., de Farias, P. A. M., de Oliveira, V. A., & de Oliveira, R. A. G. (2021). Enhancement of antibiotic activity by 1, 8-naphthyridine derivatives against multi-resistant bacterial strains. Antibiotics, 10(1), 53.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile demand a rigorous, protocol-driven approach. This guide provides the essential operational and logistical framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to empower your research by providing clear, scientifically-grounded procedures that build a foundation of trust and safety in your laboratory.

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] However, the presence of the carbonitrile functional group necessitates specific handling and disposal considerations due to the potential hazards associated with this class of compounds.

Hazard Profile and Risk Assessment

A structural analogue, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[2] Other derivatives confirm these classifications, indicating that skin, eye, and respiratory irritation are characteristic hazards for this chemical family.[3][4]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Category Precautionary Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Skin Irritation Category 2 H315: Causes skin irritation[2][3]
Eye Irritation Category 2A H319: Causes serious eye irritation[2][3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] |

Causality Insight: The carbonitrile (-C≡N) group and the heterocyclic naphthyridine core contribute to the compound's reactivity and biological activity, which in turn informs its hazard profile. The primary risks during disposal operations are accidental ingestion, dermal contact, and inhalation of airborne powder. Therefore, all procedures must be designed to mitigate these exposure routes.

Personal Protective Equipment (PPE) Mandates

Based on the anticipated hazards, the following PPE is mandatory when handling this compound in any form, including waste:

  • Hand Protection: Wear nitrile or neoprene gloves. Always wash hands thoroughly with soap and water after handling.[3][5]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[3][5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[3]

Spill Management Protocol

Accidental spills must be treated as hazardous events. The immediate priority is to prevent the spread of contamination and minimize personnel exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[6]

    • For Solutions: Surround the spill with absorbent pads or dikes to prevent it from spreading. Apply absorbent material, starting from the outside and working inward.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Comprehensive Disposal Workflow

The cardinal rule for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain. [6][7][8]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Primary Waste Stream: All solid this compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and spill cleanup materials should be collected in a dedicated, properly labeled hazardous waste container.[9]

  • Container Requirements:

    • Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid.[9][10]

    • The container must be in good condition, with no cracks or leaks.

    • Keep the container closed at all times except when adding waste.[6][9]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name: "this compound". List all components of any mixtures.

  • Incompatibility Warning: This waste stream must be kept separate from acidic waste.[9][11] While nitriles are generally stable, some can hydrolyze under strongly acidic (or basic) conditions to release ammonia or, in extreme cases related to cyanide salts, toxic gas.[12] Segregation is a non-negotiable safety measure.

Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][10]

  • The SAA must be at or near the point of generation.

  • It should be a secondary containment tray to capture any potential leaks.

  • Inspect the SAA weekly for any signs of container degradation or leakage.[9]

Disposal of Empty Containers

An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can solubilize the compound.[6]

  • Rinsate Collection: Crucially, all rinsate from this process is also hazardous waste. Collect the rinsate in a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste. Deface or remove all chemical labels before placing it in the regular trash.[6]

Final Disposal Procedure

The ultimate disposal of this compound must be conducted through your institution's certified hazardous waste management program.

  • Request Pickup: Once the waste container is nearly full (leaving at least one inch of headroom) or has been in the SAA for the maximum allowed time (typically up to one year), submit a chemical waste pickup request to your EH&S department.[9][10]

  • Professional Handling: Trained professionals will collect the waste for transport to a licensed chemical destruction facility.

  • Approved Destruction Method: The recommended disposal method for this type of compound is controlled incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposition start Waste Generated (Solid, Liquid, or Contaminated Material) identify Identify as Hazardous Waste: This compound start->identify container Select Compatible Container (HDPE, Screw-Top Lid) identify->container label_container Label Container: 'Hazardous Waste' + Full Chemical Name container->label_container segregate Segregate from Incompatible Waste (Especially Acids) label_container->segregate add_waste Place Waste in Labeled Container segregate->add_waste close_container Keep Container Securely Closed add_waste->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa full Container Full or Max Time Reached? saa->full full->saa No request_pickup Submit Waste Pickup Request to EH&S full->request_pickup Yes incineration Professional Disposal via Licensed Facility (Incineration) request_pickup->incineration

Caption: Decision workflow for handling and disposal of this compound waste.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only at the forefront of science but also with the highest standards of safety and environmental responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/_empty/cape-chemical-waste-guidelines.pdf]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/Laboratory%20Guide%20for%20Managing%20Chemical%20Waste.pdf]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Hazardous%20Waste%20Disposal%20Guidelines%20Final_0.pdf]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Laboratory-Chemical-Waste-Management-Guideline.pdf]
  • Hazardous Waste and Disposal. American Chemical Society. [URL: https://www.acs.org/content/acs/en/chemical-safety/waste-management/hazardous-waste.html]
  • 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17750172]
  • Safety Data Sheet: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride. AK Scientific, Inc. [URL: https://www.aksci.com/sds/3557DT.pdf]
  • Safety Data Sheet: 1,8-Naphthyridine. MedchemExpress.com. [URL: https://www.medchemexpress.com/msds/HY-W002277.pdf]
  • 2-OXO-1,2-DIHYDRO-[5][11]NAPHTHYRIDINE-3-CARBOXYLICACID Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN-5175-14-4.htm]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Heterocyclic Chemistry. [URL: https://www.hindawi.com/journals/jhc/2021/6638109/]
  • Safety Data Sheet: 1,8-Naphthyridine-4-carbonitrile. AK Scientific, Inc. [URL: https://www.aksci.com/sds/3556DT.pdf]
  • Nitrile. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile]

Sources

Navigating the Handling of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Structurally related naphthyridine compounds, such as 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride and 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, are classified with specific hazard statements that must be heeded.[1][2] These compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, our selection of PPE is directly informed by the need to protect against these specific routes of exposure. The biological activity of naphthyridine derivatives further underscores the necessity for cautious handling by trained professionals.[3]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, categorized by the area of protection.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[3][4]Must conform to EN 166 or NIOSH standards.[3] This is the minimum requirement to prevent eye irritation from airborne particles or small splashes. For larger volumes or more vigorous manipulations, a face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A fully-fastened lab coat or a chemical-resistant apron.[3]Gloves should be inspected for any defects before use and disposed of immediately after contamination.[3] Double gloving is recommended when handling concentrated solutions or for prolonged tasks.[5] A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3] The selection of the appropriate respirator should be made in consultation with a safety professional.
Foot Protection Closed-toe shoes.[3]This is a standard laboratory practice to protect the feet from spills and falling objects.

Procedural Discipline: Donning and Doffing of PPE

The efficacy of PPE is as much about its correct use as its selection. A disciplined, stepwise approach to putting on (donning) and taking off (doffing) your protective gear is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat D2 2. Eye Protection D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Eye Protection F2->F3

A visual guide to the correct sequence for putting on and taking off PPE.
Step-by-Step Donning Protocol:
  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned or snapped.

  • Eye Protection: Don your safety glasses or goggles. If a face shield is required, put it on over your primary eye protection.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

Step-by-Step Doffing Protocol:

The doffing process is designed to remove the most contaminated items first, minimizing the risk of transferring the chemical to your skin or clothing.

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the inside-out glove to remove the second glove.

  • Lab Coat: Unbutton or unsnap your lab coat. Remove it by rolling it down your arms and folding the contaminated exterior inwards.

  • Eye Protection: Remove your eye protection by handling the earpieces or strap, avoiding touching the front surface.

Operational and Disposal Plans

Safe Handling Procedures:

  • Always handle this compound in a designated area, away from general laboratory traffic.

  • Use engineering controls like a chemical fume hood to minimize the risk of inhalation.[3]

  • Avoid generating dust. If handling a powder, use appropriate techniques to minimize aerosolization.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan:

  • All waste materials, including contaminated gloves, disposable lab coats, and any residual chemical, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not discharge to sewer systems.[6]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and their personal well-being.

References

  • Personal protective equipment for handling 4-Methyl-2,6-naphthyridine - Benchchem.
  • 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride - AK Scientific, Inc.
  • 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid - PubChem.
  • Safety Data Sheet - MedchemExpress.com.
  • 2-OXO-1,2-DIHYDRO-[3][7]NAPHTHYRIDINE-3-CARBOXYLICACID Safety Data Sheets. Available at:

  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.